Cyclohexyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
isothiocyanatocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSJGCPBOVTKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061532 | |
| Record name | Isothiocyanocyclohexane | |
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Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-82-3 | |
| Record name | Cyclohexyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexane, isothiocyanato- | |
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| Record name | Cyclohexyl isothiocyanate | |
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| Record name | Cyclohexane, isothiocyanato- | |
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| Record name | Isothiocyanocyclohexane | |
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| Record name | Cyclohexyl isothiocyanate | |
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| Record name | Cyclohexyl isothiocyanate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Cyclohexyl Isothiocyanate
Introduction
This compound (CH-ITC) is an organosulfur compound featuring a cyclohexyl group attached to the nitrogen atom of an isothiocyanate functional group (-N=C=S). This versatile molecule serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][] Its unique reactivity, conferred by the electrophilic carbon atom of the isothiocyanate moiety, allows for a wide range of chemical transformations, most notably the formation of thiourea (B124793) derivatives.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in research and drug development. The potential biological activities, including antimicrobial and anticancer properties, are also discussed.[1][5]
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid distinguished by a pungent odor characteristic of isothiocyanates.[1][5] It is sparingly soluble in water but demonstrates good solubility in a variety of organic solvents.[5][6] The cyclohexyl group, being a non-aromatic aliphatic substituent, influences the compound's lipophilicity and modulates the reactivity of the isothiocyanate group.[7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1122-82-3 | [8] |
| Molecular Formula | C₇H₁₁NS | [5] |
| Molecular Weight | 141.23 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1][6] |
| Odor | Pungent | [5][6] |
| Boiling Point | 218-219 °C (lit.) | [1] |
| Density | 0.996 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.533 - 1.539 (lit.) | [1] |
| Flash Point | 95 °C (203 °F) - closed cup | |
| Water Solubility | 0.39 g/L (at 20 °C) | [6] |
| SMILES | C1CCC(CC1)N=C=S | [6] |
| InChIKey | MZSJGCPBOVTKHR-UHFFFAOYSA-N | [5] |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The key spectral features are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| FT-IR | Strong, broad absorption band for the asymmetric -N=C=S stretch, typically in the 2140-1990 cm⁻¹ range. | [7] |
| ¹H NMR | Multiplets corresponding to the 11 protons of the cyclohexyl ring. A multiplet for the single proton attached to the nitrogen-bearing carbon is also present. | [9][10] |
| ¹³C NMR | Signals corresponding to the carbons of the cyclohexyl ring and the characteristic signal for the -N=C=S carbon. | [11] |
| Mass Spectrometry (GC-MS) | Molecular ion peak [M+] at m/z = 141. | [8][9] |
Chemical Reactivity and Mechanisms
The chemical behavior of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group, making it susceptible to attack by nucleophiles.[12] The cyclohexyl group is weakly electron-donating via an inductive effect, which slightly reduces the electrophilicity of this carbon compared to isothiocyanates with electron-withdrawing groups.[7]
Nucleophilic Addition Reactions
The most common reaction of isothiocyanates is nucleophilic addition, particularly with primary and secondary amines, to yield N,N'-disubstituted thioureas.[4] This reaction is typically rapid and exothermic.[4] Other nucleophiles like alcohols and water can also react, though generally under more forcing conditions. The compound is known to be moisture-sensitive, reacting with water.[13][14]
Caption: General mechanism of nucleophilic addition to this compound.
Stability and Decomposition
This compound is stable under standard ambient conditions but is sensitive to moisture.[13][14] It can react violently with strong oxidizing agents, acids, strong bases, water, and alcohols.[14] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[6][14]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent reaction to form thioureas are provided below.
Synthesis of this compound from Cyclohexylamine (B46788)
This protocol is adapted from a general one-pot process for synthesizing isothiocyanates from primary amines using carbon disulfide under aqueous conditions.[4][9] This method avoids the use of highly toxic reagents like thiophosgene.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine cyclohexylamine (20 mmol), potassium carbonate (K₂CO₃, 40 mmol), and 20 mL of water.
-
Formation of Dithiocarbamate (B8719985): Cool the flask in an ice bath. Add carbon disulfide (CS₂, 24 mmol) dropwise to the stirring suspension over 20-30 minutes, maintaining the temperature at or below room temperature.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The formation of the intermediate dithiocarbamate salt can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. Separately, prepare a solution of 2,4,6-trichloro-1,3,5-triazine (TCT, 10 mmol) in 15 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Isothiocyanate Formation: Add the TCT solution dropwise to the vigorously stirring aqueous mixture over 30-60 minutes, keeping the temperature at 0 °C.
-
Work-up and Purification: After the addition is complete, stir the biphasic mixture for an additional 30 minutes at 0 °C. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of a Thiourea Derivative
This protocol describes the general reaction of this compound with a primary amine to form an N-cyclohexyl-N'-substituted thiourea.[4]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (10 mmol) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (20 mL) in a round-bottom flask with a magnetic stirrer.
-
Amine Addition: Add the desired primary amine (e.g., benzylamine, 10 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: The reaction is often exothermic and proceeds quickly. Stir the mixture for 1-2 hours at room temperature.
-
Product Isolation: The thiourea product often precipitates from the solution upon formation or after cooling. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to yield the pure thiourea derivative.
Applications in Drug Development and Research
Isothiocyanates (ITCs) are a class of compounds extensively studied for their health benefits, including chemopreventive and therapeutic properties.[15][16][17]
-
Anticancer Activity: ITCs are known to induce apoptosis, inhibit cell cycle progression, and modulate signaling pathways like MAPK in cancer cells.[17] They can also induce phase II detoxification enzymes, which help in neutralizing carcinogens.[16]
-
Antimicrobial Agents: CH-ITC and related compounds have been explored for their potential antimicrobial and antifungal activities.[6]
-
Synthetic Intermediate: As a versatile electrophile, CH-ITC is a valuable reagent for introducing the cyclohexylthiourea moiety into more complex molecules, a common scaffold in medicinal chemistry.[]
Biological Mechanism of Action: The Keap1-Nrf2 Pathway
A key mechanism for the chemopreventive effects of ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[15][18] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including phase II detoxification and antioxidant enzymes.[18]
Caption: Simplified Keap1-Nrf2 signaling pathway activated by isothiocyanates.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[8][19] It is harmful if swallowed, inhaled, or in contact with skin.[8][14] It is a skin and respiratory sensitizer, meaning it can cause allergic reactions upon exposure.[8][13] The compound is also a lachrymator (causes tears).[14][20]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[19][20] Avoid inhalation of vapors.[19]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][14] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) if possible.[6][13] Store away from incompatible materials such as acids, bases, oxidizing agents, and water.[14]
-
First Aid: In case of skin contact, immediately wash off with soap and plenty of water.[19] For eye contact, rinse cautiously with water for several minutes.[19] If inhaled, move the person to fresh air.[19] In all cases of exposure, seek immediate medical attention.[19][21]
Conclusion
This compound is a valuable reagent with well-defined chemical properties and reactivity. Its ability to readily form thioureas makes it a cornerstone in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. Furthermore, the growing body of research on the biological activities of isothiocyanates highlights the potential of CH-ITC and its derivatives as leads in drug discovery. A thorough understanding of its chemical properties, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 3. This compound | 1122-82-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 1122-82-3: this compound | CymitQuimica [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound|CAS 1122-82-3|Reagent [benchchem.com]
- 8. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 10. This compound(1122-82-3) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 16. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Cyclohexyl Isothiocyanate (CAS 1122-82-3): A Technical Guide for Scientific Professionals
An In-depth Overview of its Synthesis, Properties, and Biological Potential in Drug Discovery
Cyclohexyl isothiocyanate (CAS No. 1122-82-3), a member of the versatile isothiocyanate class of organic compounds, serves as a significant building block in synthetic chemistry and has drawn interest for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its chemical structure consists of a cyclohexane (B81311) ring bonded to an isothiocyanate functional group (-N=C=S). This functional group is highly electrophilic, making the compound reactive towards nucleophiles and a valuable intermediate in the synthesis of a wide range of heterocyclic and acyclic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1122-82-3 | [2][3] |
| Molecular Formula | C₇H₁₁NS | [2][3] |
| Molecular Weight | 141.24 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 219-220 °C | |
| Density | 1.034 - 1.039 g/cm³ @ 20°C | |
| Refractive Index | 1.533 - 1.539 @ 20°C | |
| IUPAC Name | isothiocyanatocyclohexane | [2][3] |
| Synonyms | Cyclohexane, isothiocyanato-; Isothiocyanic acid, cyclohexyl ester | [1][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Reference(s) |
| Infrared (IR) Absorption | 2103 cm⁻¹ (strong, characteristic -N=C=S stretch) | [2] |
| ¹H NMR (CDCl₃) | δ 1.38–1.90 (m, 10H), 3.67–3.71 (m, 1H) | [2] |
| GC-EIMS (m/z) | 141 [M⁺, 90%], 55 (100%) | [2] |
Synthesis of this compound
A general and efficient one-pot synthesis of this compound from cyclohexylamine (B46788) has been reported, offering a high yield and straightforward procedure.[2]
Experimental Protocol: One-Pot Synthesis from Cyclohexylamine
Materials:
-
Cyclohexylamine
-
Potassium carbonate (K₂CO₃)
-
Carbon disulfide (CS₂)
-
Trichloroisocyanuric acid (TCT)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a mixture of cyclohexylamine (20 mmol) and potassium carbonate (5.52 g, 40 mmol) in 20 mL of water, add carbon disulfide (1.82 g, 24 mmol) dropwise over a period of 20-30 minutes at room temperature.
-
Stir the mixture for several hours until complete conversion is confirmed by gas chromatography (GC).
-
Cool the reaction mixture to 0 °C.
-
Add a solution of trichloroisocyanuric acid (1.85 g, 10 mmol) in 15 mL of dichloromethane dropwise.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation to obtain pure this compound.
This method has been reported to yield this compound in 95% purity.[2]
Biological Activities and Potential Therapeutic Applications
Isothiocyanates as a class are well-documented for their broad-ranging biological activities, including anticancer and antimicrobial properties.[4][5][6] While specific quantitative data for this compound is limited in publicly available literature, numerous studies have demonstrated the potent biological effects of its derivatives, suggesting that the this compound scaffold is a promising starting point for the development of novel therapeutic agents.
Anticancer Activity of this compound Derivatives
Research has primarily focused on the synthesis and evaluation of derivatives of this compound for their antiproliferative and cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity of this compound Derivatives
| Derivative Class | Cell Line | Activity | IC₅₀ Value | Reference(s) |
| Thiosemicarbazide | K562 (Leukemia) | Cytotoxic | 9.92 µM | |
| Thiazoline-tetralin | MCF-7 (Breast) | Cytotoxic | 69.2 µM | [2] |
| Thiazoline-tetralin | A549 (Lung) | Apoptotic | - | [2] |
| Cyclohexylmethylaminoindenooxadiazinone | A549 (Lung) | Cytotoxic | 64.88 µg/mL | [2] |
| Cyclohexylmethylaminoindenooxadiazinone | HepG2 (Liver) | Cytotoxic | 39.18 µg/mL | [2] |
It is noteworthy that in one study, a series of thiohydantoin derivatives synthesized from this compound did not exhibit significant activity against prostate cancer cell lines, underscoring the importance of the overall molecular structure for biological activity.
Antimicrobial Activity of this compound Derivatives
Derivatives of this compound have also been investigated for their ability to inhibit the growth of pathogenic microorganisms.
Table 4: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Microorganism | Activity | MIC Value | Reference(s) |
| Thiosemicarbazide | Bacillus subtilis | Antibacterial | - | |
| Thiosemicarbazide | Pseudomonas aeruginosa | Antibacterial | - | |
| Indole-1,2,4 triazole conjugates | Candida tropicalis | Antifungal | As low as 2 µg/mL | |
| Indole-1,2,4 triazole conjugates | Candida albicans | Antifungal | 2 µg/mL | |
| Indole-1,2,4 triazole conjugates | Gram-negative bacteria | Antibacterial | ~250 µg/mL |
General Experimental Protocols for Biological Evaluation
The following are general methodologies for assessing the biological activity of compounds like this compound and its derivatives.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate with an appropriate growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no visible growth).
Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates are known to exert their anticancer effects by modulating a variety of cellular signaling pathways. While the specific pathways affected by this compound have not been extensively studied, research on related isothiocyanates, such as phenylhexyl isothiocyanate, has implicated the Wnt/β-catenin signaling pathway. The following diagram illustrates a generalized workflow for investigating the effect of an isothiocyanate on this pathway.
Caption: Workflow for studying the effect of this compound on the Wnt/β-catenin pathway.
Conclusion
This compound is a readily synthesizable compound with a reactive functional group that makes it a valuable precursor for the synthesis of diverse molecular architectures. While direct evidence of its biological efficacy is still emerging, the significant anticancer and antimicrobial activities of its derivatives highlight the potential of the this compound scaffold in the discovery of new therapeutic agents. Further investigation into the biological activities of the parent compound and the continued exploration of its derivatives are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.
References
- 1. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1122-82-3|Reagent [benchchem.com]
- 3. pom.henu.edu.cn [pom.henu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Development of Isoselenocyanate Compounds' Syntheses and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexyl Isothiocyanate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl isothiocyanate (C7H11NS) is a versatile organosulfur compound characterized by a cyclohexyl ring attached to a reactive isothiocyanate functional group. This guide provides an in-depth overview of its molecular structure, chemical formula, and physicochemical properties. It details common synthetic routes and provides illustrative experimental protocols. Furthermore, this document explores the compound's notable biological activities, particularly its antimicrobial effects, and includes relevant safety and handling information. Spectroscopic data are summarized to aid in characterization. This technical paper is intended to be a comprehensive resource for researchers, chemists, and professionals in the field of drug development and material science.
Molecular Structure and Formula
This compound is an organic compound with the chemical formula C7H11NS.[1][2][3] Its structure consists of a cyclohexane (B81311) ring bonded to the nitrogen atom of an isothiocyanate (-N=C=S) functional group. The IUPAC name for this compound is isothiocyanatocyclohexane.[1]
The presence of the cyclohexyl group, a non-aromatic, cyclic aliphatic substituent, significantly influences the molecule's physicochemical properties, including its lipophilicity and the electrophilicity of the isothiocyanate carbon.
Molecular Visualization
The two-dimensional chemical structure of this compound can be represented as follows:
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic pungent odor.[2][4] It is soluble in organic solvents but has limited solubility in water.[2] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C7H11NS | [1][2][3][4] |
| Linear Formula | C6H11NCS | [5][6] |
| Molecular Weight | 141.23 - 141.24 g/mol | [1][4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][4] |
| Density | 0.996 g/mL at 25 °C | [5][6] |
| Boiling Point | 218 - 219 °C | [4][5] |
| Refractive Index (n20/D) | 1.533 - 1.539 | [4][5] |
| Flash Point | 95 °C (203 °F) - closed cup | [5][6] |
| Water Solubility | 0.39 g/L at 20 °C | [7] |
| CAS Number | 1122-82-3 | [1][2][4] |
Synthesis of this compound
This compound can be synthesized through several methods. A common and effective approach involves the reaction of cyclohexylamine (B46788) with a thiocarbonylating agent.
Synthesis from Cyclohexylamine and Thiophosgene (B130339)
This method relies on the reaction of cyclohexylamine with thiophosgene (CSCl2). The reaction is typically conducted in a biphasic system, for example, using dichloromethane (B109758) as the organic solvent and an aqueous solution of a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.
Experimental Workflow:
Caption: Synthesis of this compound.
One-Pot Synthesis from Amines and Carbon Disulfide
An alternative, more environmentally friendly method involves a one-pot reaction of an amine with carbon disulfide in an aqueous medium.[8] This process generates a dithiocarbamate (B8719985) salt in situ, which is then treated with a desulfurylation reagent to yield the isothiocyanate.
Detailed Experimental Protocol (Illustrative) :
-
Formation of Dithiocarbamate Salt: To a mixture of cyclohexylamine (1.0 equiv.) and potassium carbonate (2.0 equiv.) in water, carbon disulfide (1.2 equiv.) is added dropwise at room temperature over a period of 2.5 hours. The mixture is stirred for an additional 2 hours after the addition is complete.
-
Desulfurylation: The reaction mixture is cooled to 0 °C. A solution of a desulfurylation agent, such as cyanuric chloride (0.5 equiv.), in a suitable organic solvent like dichloromethane is added dropwise over 4 hours.
-
Reaction Completion and Work-up: The mixture is stirred for another hour to ensure complete conversion. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring are typically observed in the upfield region of the spectrum. | [1][7] |
| ¹³C NMR | Resonances for the carbons of the cyclohexyl ring and the isothiocyanate carbon are present. | [1] |
| IR Spectroscopy | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is observed in the range of 2100-2200 cm⁻¹. | [1] |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. | [1] |
Biological Activity and Applications
This compound has garnered significant interest for its potential biological activities and applications in various fields.
Antimicrobial Properties
Isothiocyanates are known for their antimicrobial properties, and this compound is no exception.[2] These compounds can disrupt bacterial cell membranes and inhibit essential enzymes.[9] Their efficacy has been demonstrated against a range of microorganisms.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of Inoculum: A bacterial suspension is prepared in a suitable growth medium (e.g., Tryptic Soy Broth) and adjusted to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Serial Dilutions: A stock solution of this compound is prepared in a solvent such as DMSO. Two-fold serial dilutions are then performed in a 96-well microtiter plate containing the growth medium to achieve a range of desired concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Other Applications
Beyond its antimicrobial activity, this compound is utilized in:
-
Organic Synthesis: As a versatile building block for the synthesis of various compounds, including thioureas and other biologically active molecules.[2]
-
Agrochemicals: It serves as a precursor in the development of certain pesticides and herbicides.[4][7]
-
Material Science: Investigated for its potential role in developing new materials with enhanced properties.[4]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed or in contact with skin.[1][10] It causes severe skin burns and eye damage and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][11] It is also a lachrymator.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11] Use a suitable respirator when handling.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][10] It is sensitive to moisture.[10]
Conclusion
This compound is a valuable compound with a well-defined molecular structure and a range of interesting physicochemical and biological properties. Its utility in organic synthesis, agrochemicals, and potentially as an antimicrobial agent makes it a significant molecule for further research and development. This guide provides a foundational understanding of its key characteristics to support ongoing and future scientific endeavors. Proper safety protocols are paramount when working with this reactive and hazardous compound.
References
- 1. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. CN111548287A - Preparation method of cyclohexyl isocyanate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cbijournal.com [cbijournal.com]
- 6. rsc.org [rsc.org]
- 7. This compound(1122-82-3) 1H NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyclohexane, isothiocyanato- [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. edepot.wur.nl [edepot.wur.nl]
Synthesis of Cyclohexyl Isothiocyanate from Cyclohexylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing cyclohexyl isothiocyanate from cyclohexylamine (B46788). This compound is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, due to the versatile reactivity of the isothiocyanate functional group. This document details established experimental protocols, presents comparative quantitative data, and illustrates reaction pathways and workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.
Introduction
The synthesis of isothiocyanates from primary amines is a fundamental transformation in organic chemistry. The two most prevalent methods for the preparation of this compound from cyclohexylamine are the use of thiophosgene (B130339) and, more commonly, the reaction with carbon disulfide to form an intermediate dithiocarbamate (B8719985) salt, which is subsequently decomposed. The latter method is generally preferred due to the high toxicity of thiophosgene.[1][2] This guide will focus on these two core methodologies, providing detailed protocols and comparative data.
Comparative Data of Synthetic Methods
The selection of a synthetic method for this compound can be guided by factors such as yield, reaction conditions, safety, and the availability of reagents. The following table summarizes quantitative data for different synthetic approaches.
| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Dithiocarbamate Route | Cyclohexylamine, CS₂, K₂CO₃, TCT | Water/CH₂Cl₂ | Several hours | 0 - Room Temp. | 95 | [3] |
| Dithiocarbamate Route | Cyclohexylamine, CS₂, Et₃N, TsCl | Dichloromethane (B109758) | 30 minutes | Room Temp. | 75-97 (general) | [1] |
| Dithiocarbamate Route | Cyclohexylamine, CS₂, Et₃N, Boc₂O, DMAP | Ethanol | ~20 minutes | 0 - Room Temp. | High (general) | [4] |
| Thiophosgene Route | Cyclohexylamine, Thiophosgene, NaHCO₃ | Dichloromethane/Water | 1 hour | Room Temp. | High (general) | [5] |
Experimental Protocols
Method 1: Dithiocarbamate Formation followed by Desulfurization
This is the most common and generally safer method for the synthesis of isothiocyanates.[1] It proceeds in two steps, which can often be performed in a one-pot procedure: the formation of a dithiocarbamate salt from the amine and carbon disulfide, followed by the decomposition of this salt using a desulfurizing agent.
This method has been reported to give a high yield of this compound.[3]
Procedure:
-
To a mixture of cyclohexylamine (20 mmol) and potassium carbonate (K₂CO₃, 40 mmol) in 20 mL of water, add carbon disulfide (CS₂, 24 mmol) dropwise over a period of 20-30 minutes at room temperature.
-
Stir the mixture for several hours until the complete conversion of cyclohexylamine is observed (monitoring by GC or TLC is recommended).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 2,4,6-trichloro-1,3,5-triazine (TCT, 10 mmol) in 15 mL of dichloromethane (CH₂Cl₂) dropwise.
-
After the addition is complete, stir the mixture for another 30 minutes.
-
Basify the mixture to a pH >11 with 6 N NaOH.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
This protocol allows for the in situ generation of the dithiocarbamate salt and its subsequent decomposition.[1][6]
Procedure:
-
To a solution of cyclohexylamine (1 equivalent) and triethylamine (B128534) (Et₃N, 2 equivalents) in dichloromethane, add carbon disulfide (CS₂, 1.1 equivalents) at room temperature.
-
Stir the mixture for a short period to allow for the formation of the triethylammonium (B8662869) dithiocarbamate salt.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in dichloromethane.
-
Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or vacuum distillation.
This method is advantageous due to the formation of volatile byproducts, simplifying the work-up.[2][4]
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (1 equivalent) and triethylamine (1 equivalent) in absolute ethanol.
-
Add an excess of carbon disulfide (CS₂) and stir the mixture for 5-30 minutes at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equivalents) in absolute ethanol, followed by a catalytic amount (1-3 mol%) of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in absolute ethanol.
-
Keep the reaction mixture in the ice bath for 5 minutes, then allow it to warm to room temperature.
-
Stir for an additional 5 minutes after the evolution of gas has ceased (approximately 10 minutes).
-
Evaporate the solvent and volatile byproducts in vacuo to yield the crude this compound, which is often of high purity. Further purification can be achieved by vacuum distillation if necessary.
Method 2: Reaction with Thiophosgene
This is a classic method for the synthesis of isothiocyanates.[2] However, due to the extreme toxicity of thiophosgene, this procedure should be performed with great caution in a well-ventilated fume hood.
Procedure:
-
In a round-bottom flask, charge cyclohexylamine (1 equivalent), dichloromethane (CH₂Cl₂), and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously at room temperature.
-
Slowly add thiophosgene (CSCl₂, 1.2 equivalents) to the mixture.
-
Continue stirring for 1 hour at room temperature.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Reaction Pathways
Caption: General reaction pathways for the synthesis of this compound.
Experimental Workflow: Dithiocarbamate Route (One-Pot)
Caption: A generalized experimental workflow for the one-pot synthesis via the dithiocarbamate route.
Conclusion
The synthesis of this compound from cyclohexylamine can be achieved through multiple effective routes. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The dithiocarbamate pathway, particularly with modern desulfurizing agents like TCT or Boc₂O, offers a safer and often high-yielding alternative to the traditional thiophosgene method. The detailed protocols and comparative data in this guide are intended to assist researchers in making an informed decision for their synthetic needs.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. rsc.org [rsc.org]
- 6. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
Spectroscopic Profile of Cyclohexyl Isothiocyanate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexyl isothiocyanate (C₇H₁₁NS), a versatile reagent in organic synthesis. The document details its infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics, offering a foundational resource for its identification, characterization, and application in research and development.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the prominent absorption band of the isothiocyanate functional group and the typical absorptions of a cyclohexane (B81311) ring. The data presented here is consistent with spectra available from the Spectral Database for Organic Compounds (SDBS).
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2936 | Strong | C-H Asymmetric Stretch (Cyclohexane CH₂) |
| 2858 | Strong | C-H Symmetric Stretch (Cyclohexane CH₂) |
| 2100 | Very Strong, Broad | -N=C=S Asymmetric Stretch |
| 1450 | Medium | CH₂ Scissoring (Cyclohexane) |
Interpretation: The most diagnostic feature in the IR spectrum is the very strong and broad absorption at approximately 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[1] The strong absorptions at 2936 cm⁻¹ and 2858 cm⁻¹ are attributed to the asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) groups in the cyclohexane ring, respectively. A medium intensity band around 1450 cm⁻¹ corresponds to the scissoring vibration of these CH₂ groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the isothiocyanate group.
¹H NMR Spectroscopy
The ¹H NMR spectrum shows a series of multiplets corresponding to the protons of the cyclohexane ring. The proton attached to the carbon bearing the isothiocyanate group (H-1) is the most deshielded.
Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 3.55 - 3.45 | Multiplet | 1H | H-1 |
| 2.10 - 2.00 | Multiplet | 2H | H-2e, H-6e (equatorial) |
| 1.85 - 1.75 | Multiplet | 2H | H-3e, H-5e (equatorial) |
| 1.65 - 1.55 | Multiplet | 1H | H-4e (equatorial) |
| 1.50 - 1.20 | Multiplet | 5H | H-2a, H-3a, H-4a, H-5a, H-6a (axial) |
Note: Assignments for the cyclohexyl protons can be complex due to overlapping multiplets and are based on typical chemical shift ranges and data from analogous structures.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum displays four distinct signals for the seven carbon atoms due to the molecule's symmetry. The carbon of the isothiocyanate group is significantly deshielded.
Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 130.5 | -N=C =S |
| 58.5 | C-1 |
| 32.8 | C-2, C-6 |
| 25.3 | C-3, C-5 |
| 24.5 | C-4 |
Interpretation: The isothiocyanate carbon (-N=C=S) appears at approximately 130.5 ppm. It is worth noting that the signal for the isothiocyanate carbon can sometimes be broad or have a low intensity, a phenomenon described as "near-silence," which is attributed to the quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and the structural flexibility of the NCS group.[2] The carbon atom directly attached to the nitrogen (C-1) is found at around 58.5 ppm. The remaining carbons of the cyclohexane ring (C-2/C-6, C-3/C-5, and C-4) resonate in the aliphatic region between 24 and 33 ppm.
Experimental Protocols
The following are detailed methodologies for acquiring the IR and NMR spectra of this compound.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: As this compound is a liquid, place a small drop directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing and Cleaning: After data acquisition, the spectrum is automatically processed (background subtraction, Fourier transform). Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Prepare the NMR sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field homogeneity is optimized by shimming.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a spectral width appropriate for the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio, particularly for the quaternary isothiocyanate carbon. A longer relaxation delay may be necessary for the quantitative observation of all carbon signals.
-
Data Processing: The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra are processed using Fourier transformation. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).
Visualization of Spectroscopic Workflow
The logical flow from sample to final structural confirmation via spectroscopic analysis is depicted in the following diagram.
References
Cyclohexyl Isothiocyanate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of cyclohexyl isothiocyanate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting known qualitative data, predicting solubility based on chemical properties, and providing a detailed experimental protocol for researchers to determine precise solubility values.
Core Concepts: Solubility Profile
This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a nonpolar cyclohexyl ring and a polar isothiocyanate group (-N=C=S), dictates its solubility characteristics. Following the principle of "like dissolves like," it is anticipated to be soluble in a range of common organic solvents.[2] The presence of the isothiocyanate group allows for dipole-dipole interactions with polar solvents, while the cyclohexyl moiety contributes to its solubility in nonpolar environments.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of this compound
| Solvent | Chemical Class | Predicted/Observed Solubility | Temperature (°C) | Citation |
| Water | Protic | 0.39 g/L (Slightly Soluble) | 20 | [1] |
| Alcohols (e.g., Ethanol, Methanol) | Protic | Soluble | Not Specified | [3] |
| Chloroform | Halogenated | Slightly Soluble | Not Specified | |
| Ethyl Acetate | Ester | Slightly Soluble | Not Specified | |
| Acetone | Ketone | Predicted to be Soluble | Not Specified | |
| Diethyl Ether | Ether | Predicted to be Soluble | Not Specified | |
| Toluene | Aromatic Hydrocarbon | Predicted to be Soluble | Not Specified | |
| Hexane | Aliphatic Hydrocarbon | Predicted to be Soluble | Not Specified |
Note: "Predicted to be Soluble" is based on the general solubility of isothiocyanates and the chemical structure of this compound.
Experimental Protocol: Determination of Solubility
To obtain precise quantitative solubility data, the saturation shake-flask method followed by quantitative analysis is a widely accepted and reliable technique.[4]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visible to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow and Biological Pathways
To aid in the understanding of the experimental process and the biological relevance of isothiocyanates, the following diagrams are provided.
References
An In-depth Technical Guide to the Reactivity of the Isothiocyanate Functional Group
For Researchers, Scientists, and Drug Development Professionals
The isothiocyanate functional group (R-N=C=S) is a cornerstone of chemical biology and drug development, prized for its unique reactivity profile. As potent electrophiles, isothiocyanates readily form covalent bonds with a variety of biological nucleophiles, a characteristic that has been harnessed for applications ranging from protein sequencing to the development of anticancer therapeutics. This technical guide provides a comprehensive overview of the core reactivity of isothiocyanates, detailing their interactions with key biological functional groups, summarizing quantitative kinetic data, and providing established experimental protocols for their study.
Core Reactivity Principles
The reactivity of the isothiocyanate group is dictated by the electrophilic nature of the central carbon atom. This carbon is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate that subsequently rearranges to form a stable covalent adduct. The rate and specificity of this reaction are influenced by several factors, including the nature of the nucleophile, the steric and electronic properties of the isothiocyanate's substituent (R group), and the reaction conditions, most notably pH.
Reaction with Amines: The Formation of Thioureas
Isothiocyanates react readily with primary and secondary amines to form stable N,N'-disubstituted thiourea (B124793) derivatives.[1][2] This reaction is highly efficient and forms the basis of many bioconjugation strategies and the renowned Edman degradation for protein sequencing.[3][4][5] The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate.[1]
The reaction rate is dependent on the nucleophilicity of the amine, with electron-donating groups on the amine increasing the rate and electron-withdrawing groups decreasing it.[1] Conversely, electron-withdrawing groups on the isothiocyanate enhance its electrophilicity and accelerate the reaction.[1] The reaction is typically carried out in organic solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) and often proceeds rapidly at room temperature.[6]
This reaction is also pH-dependent, with a preference for alkaline conditions (pH 9-11) where the amine is deprotonated and thus more nucleophilic.[7][8]
Caption: Formation of a thiourea from an isothiocyanate and a primary amine.
Reaction with Thiols: The Formation of Dithiocarbamates
Isothiocyanates react with thiol groups, such as the side chain of cysteine residues in proteins, to form dithiocarbamate (B8719985) adducts.[8][9] This reaction is of particular significance in a biological context, as it is a key mechanism by which isothiocyanate-containing compounds exert their biological effects.[9] The reaction with glutathione (B108866) (GSH), a major intracellular antioxidant, is a critical determinant of the cellular metabolism and activity of isothiocyanates.[10][11]
Unlike the reaction with amines, the formation of dithiocarbamates is reversible.[9] This allows for the potential of "transthiocarbamoylation," where an isothiocyanate can be transferred from one thiol to another.[9] The reaction with thiols is favored under slightly acidic to neutral conditions (pH 6-8).[7][8]
Caption: Formation of a dithiocarbamate from an isothiocyanate and a thiol.
Reaction with Alcohols and Water (Hydrolysis)
The reaction of isothiocyanates with alcohols to form thiocarbamates and with water to form dithiocarbamic acids (which are unstable and decompose to an amine and carbonyl sulfide) is generally much slower than their reactions with amines and thiols. While these reactions can occur, they are often not the primary pathway in a biological system where more potent nucleophiles are abundant.
Quantitative Reactivity Data
The reactivity of different isothiocyanates can vary significantly based on their chemical structure. This is a critical consideration in drug design, where the desired outcome may be a highly reactive compound for rapid target engagement or a less reactive compound for improved stability and reduced off-target effects.
Table 1: Non-Enzymatic Second-Order Rate Constants for the Reaction of Isothiocyanates with Glutathione (GSH)
| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 | Reference |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 | [10] |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 | [10] |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 | [10] |
Note: The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.[10]
Table 2: Half-maximal Inhibitory Concentration (IC50) of Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane (SFN) | PC-3 (Prostate) | 15 | [12] |
| Phenethyl Isothiocyanate (PEITC) | A549 (Lung) | 5 | [12] |
| Allyl Isothiocyanate (AITC) | HCT116 (Colon) | 20 | [12] |
| Benzyl Isothiocyanate (BITC) | MCF-7 (Breast) | 10 | [12] |
Experimental Protocols
General Protocol for the Synthesis of a Thiourea from an Isothiocyanate and an Amine
This protocol describes a standard procedure for the synthesis of an N,N'-disubstituted thiourea in a laboratory setting.[1][6]
Materials:
-
Substituted Isothiocyanate (1.0 mmol)
-
Substituted Amine (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature. The reaction is often exothermic and proceeds rapidly.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane (B92381) and ethyl acetate.
-
Upon completion, the product can often be isolated by simple filtration if it precipitates.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel if necessary.
Protocol for Kinetic Analysis of Isothiocyanate Reactions using HPLC
This method allows for the quantitative determination of reaction rates between an isothiocyanate and a nucleophile.[10]
Materials:
-
Isothiocyanate of interest
-
Nucleophile (e.g., glutathione, N-acetylcysteine)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system with a suitable detector (e.g., DAD or MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Reagent Preparation: Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.
-
Reaction Setup: In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations.
-
Initiate the Reaction: Start the reaction by adding the isothiocyanate stock solution to the vessel.
-
Time-Point Sampling and Quenching: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture. Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Determine the concentrations of the reactants and products at each time point by integrating the respective peak areas from the chromatograms. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.
Caption: Experimental workflow for determining isothiocyanate reaction kinetics via HPLC.
Role in Signaling Pathways and Drug Development
The reactivity of isothiocyanates is central to their biological activity, including their well-documented anticancer properties.[12][13][14] Isothiocyanates modulate a number of critical cellular signaling pathways, often through the covalent modification of key regulatory proteins.
The Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[15] Nrf2 then translocates to the nucleus and initiates the transcription of genes that protect the cell from oxidative stress and inflammation.
Caption: Activation of the Nrf2 pathway by isothiocyanates.
The NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[15] Isothiocyanates have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[15] This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB (IκB).
Apoptosis and Cell Cycle Arrest
Isothiocyanates can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, contributing to their anticancer activity.[13][14] These effects are often mediated by the modulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the Bcl-2 family of proteins.[13]
Conclusion
The isothiocyanate functional group possesses a rich and versatile chemistry that is of profound importance to researchers in the life sciences. Its ability to form stable covalent bonds with biological nucleophiles underpins its utility in a wide range of applications, from fundamental biochemical tools to promising therapeutic agents. A thorough understanding of the principles governing isothiocyanate reactivity, coupled with robust experimental methodologies, is essential for the continued exploration and exploitation of this remarkable functional group in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Cyclohexyl Isothiocyanate: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclohexyl isothiocyanate, a colorless to pale yellow liquid with a characteristic pungent odor, has emerged as a valuable and versatile building block in organic chemistry. Its unique reactivity, stemming from the electrophilic carbon atom of the isothiocyanate moiety, allows for the construction of a diverse array of nitrogen- and sulfur-containing heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Synthesis of this compound
The preparation of this compound is most commonly achieved through the reaction of cyclohexylamine (B46788) with a thiocarbonylating agent. Two primary methods are widely employed:
Method A: Reaction with Thiophosgene (B130339)
This method involves the reaction of cyclohexylamine with thiophosgene in a biphasic system. The base neutralizes the hydrochloric acid byproduct.
Method B: Reaction with Carbon Disulfide
A more common and less hazardous approach involves the formation of a dithiocarbamate (B8719985) salt from cyclohexylamine and carbon disulfide, followed by decomposition to the isothiocyanate using a desulfurizing agent.[1]
Experimental Protocol: Synthesis from Cyclohexylamine and Carbon Disulfide [1]
This one-pot procedure details the formation of the dithiocarbamate salt intermediate followed by desulfurization.
-
Step 1: Formation of the Dithiocarbamate Salt. In a round-bottom flask, a mixture of cyclohexylamine (1.0 equiv.), and triethylamine (B128534) (1.5 equiv.) in a suitable solvent like dichloromethane (B109758) is prepared. Carbon disulfide (1.1 equiv.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the formation of the triethylammonium (B8662869) dithiocarbamate salt is complete, which can be monitored by TLC.
-
Step 2: Desulfurization. The reaction mixture is cooled to 0 °C, and a desulfurizing agent such as tosyl chloride (1.1 equiv.) is added portion-wise. The reaction is stirred at room temperature until completion.
-
Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
Table 1: Synthesis of this compound
| Starting Materials | Reagents | Solvent | Reaction Time | Yield |
| Cyclohexylamine, Carbon Disulfide | Triethylamine, Tosyl Chloride | Dichloromethane | 4-6 hours | Good to Excellent[2] |
Applications in the Synthesis of Heterocyclic Compounds
The electrophilic nature of the isothiocyanate carbon makes this compound an excellent precursor for a variety of heterocyclic systems.
Synthesis of Thioureas
The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thioureas.[1] This reaction is often rapid and exothermic.
Experimental Protocol: General Synthesis of N-Aryl/Alkyl-N'-cyclohexylthioureas [1]
-
Reaction Setup. To a solution of the primary or secondary amine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile, this compound (1.0 equiv.) is added dropwise at room temperature with stirring.
-
Reaction and Monitoring. The reaction is typically stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel.
Table 2: Synthesis of Representative N-Cyclohexylthiourea Derivatives
| Amine | Product | Solvent | Reaction Time | Yield (%) |
| Aniline | N-Phenyl-N'-cyclohexylthiourea | THF | 2 hours | >95 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-N'-cyclohexylthiourea | Acetonitrile | 3 hours | High |
| Cyclohexylamine | N,N'-Dicyclohexylthiourea | Dichloromethane | 2 hours | 80-86[3][4] |
Spectroscopic Data for N,N'-Dicyclohexylthiourea:
-
Melting Point: 178-182 °C[4]
-
1H NMR: Expected signals for cyclohexyl protons.
-
13C NMR: Expected signals for cyclohexyl carbons and the thiocarbonyl carbon.
-
IR (KBr, cm-1): Characteristic absorptions for N-H stretching and C=S stretching.
Logical Workflow for Thiourea (B124793) Synthesis
Caption: General workflow for the synthesis of thioureas from this compound.
Synthesis of Thiazoles
This compound is a key reagent in the Cook-Heilbron synthesis of 5-aminothiazoles. This reaction involves the condensation of an α-aminonitrile with an isothiocyanate.[5]
Experimental Protocol: Synthesis of 2-(Cyclohexylamino)-5-aminothiazole Derivatives (General Procedure)
-
Reaction Setup. An α-aminonitrile (1.0 equiv.) is dissolved in a suitable solvent such as ethanol or pyridine. This compound (1.0 equiv.) is added to the solution.
-
Reaction Conditions. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours, depending on the reactivity of the α-aminonitrile. The reaction progress is monitored by TLC.
-
Work-up and Purification. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the desired 5-aminothiazole derivative.
Reaction Scheme for Cook-Heilbron Thiazole Synthesis
Caption: Cook-Heilbron synthesis of 5-aminothiazoles.
Synthesis of Triazoles
Substituted 1,2,4-triazole-5-thiones can be synthesized from this compound by reaction with hydrazines to form a thiosemicarbazide (B42300) intermediate, followed by cyclization.[6]
Experimental Protocol: Synthesis of 1-Aryl-4-cyclohexyl-1,2,4-triazole-5-thiones (General Procedure)
-
Step 1: Formation of Thiosemicarbazide. To a solution of a substituted hydrazine (B178648) (1.0 equiv.) in ethanol, this compound (1.0 equiv.) is added. The mixture is stirred at room temperature or gently heated to form the corresponding 1-aryl-4-cyclohexylthiosemicarbazide.
-
Step 2: Cyclization. The isolated thiosemicarbazide is then refluxed in an aqueous solution of sodium hydroxide (B78521) (e.g., 2M) for several hours.
-
Work-up and Purification. The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the pure 1,2,4-triazole-5-thione.
Synthesis of Tetrazoles
This compound can be converted to 1-cyclohexyl-1H-tetrazole-5-thiol through a [3+2] cycloaddition reaction with an azide (B81097) source.
Experimental Protocol: Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol
-
Reaction Setup. To a solution of this compound (1.0 equiv.) in a suitable solvent like DMF, sodium azide (1.2 equiv.) is added.
-
Reaction Conditions. The reaction mixture is stirred at room temperature or heated (e.g., to 80 °C) for several hours. The reaction can be monitored by TLC.
-
Work-up and Purification. After completion, the reaction mixture is poured into water and acidified with HCl. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.
Cycloaddition Reactions
The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds. A notable example is the [3+2] cycloaddition with nitrile oxides to form 1,4,2-oxathiazoles, which can be unstable and rearrange.[7]
General Scheme for [3+2] Cycloaddition
Caption: [3+2] Cycloaddition of this compound.
Applications in Drug Discovery and Agrochemicals
The cyclohexyl moiety is a common motif in pharmaceuticals, often acting as a lipophilic group that can enhance binding to biological targets. The diverse heterocycles synthesized from this compound have shown a wide range of biological activities, including antimicrobial, antifungal, and potential anticancer properties.[4] In agriculture, isothiocyanates and their derivatives are investigated for their pesticidal and herbicidal activities.[4]
Safety and Handling
This compound is a hazardous chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[8] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its ability to readily form thioureas, thiazoles, triazoles, tetrazoles, and other heterocyclic systems through well-established reaction pathways makes it an invaluable tool for chemists in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate its broader application in the design and synthesis of novel molecules with potential applications in medicine, agriculture, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN1962630A - N'-dicyclohexyl thiourea preparation method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. The Theoretical and Experimental Study of DiazomethaneStyrene [3+2]-Cycloadditions | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. jpharmsci.com [jpharmsci.com]
- 7. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
The intricate world of isothiocyanates: A deep dive into their natural occurrence in plants
An in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis, distribution, and analysis of isothiocyanates in the plant kingdom.
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds primarily found in cruciferous vegetables.[1][2] Renowned for their pungent flavor, these phytochemicals are the subject of extensive research due to their potential health benefits, including anticarcinogenic, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of isothiocyanates in plants, detailing their biosynthesis, distribution, and the methodologies used for their quantification.
The Glucosinolate-Myrosinase System: Nature's Defense Mechanism
Isothiocyanates are not present in their active form in intact plant tissues.[3] They are derived from the enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites.[1][4] This process is catalyzed by the enzyme myrosinase (thioglucoside glucohydrolase).[2] In healthy plant cells, glucosinolates and myrosinase are physically separated.[5] However, when the plant tissue is damaged, for instance by chewing, cutting, or pest attacks, the enzyme and substrate come into contact, initiating the hydrolysis of glucosinolates.[2][5] This defense mechanism is often referred to as the "mustard oil bomb".[5][6]
The hydrolysis of glucosinolates yields an unstable aglycone, which then undergoes spontaneous rearrangement to form various products, including isothiocyanates, thiocyanates, and nitriles.[5][7] The formation of isothiocyanates is favored at a neutral pH.[8] The specific type of isothiocyanate produced is determined by the side chain of the parent glucosinolate.[4] For example, glucoraphanin (B191350) is the precursor to sulforaphene, while sinigrin (B192396) yields allyl isothiocyanate.[2][4]
Distribution and Quantification of Isothiocyanates in Plants
Cruciferous vegetables, belonging to the Brassicaceae family, are the richest dietary sources of isothiocyanates.[4] This family includes a wide range of commonly consumed vegetables such as broccoli, cabbage, cauliflower, Brussels sprouts, and kale.[1][4] The concentration and composition of isothiocyanates can vary significantly between different plant species, cultivars, and even different parts of the same plant.[3][9] Factors such as growing conditions, harvesting time, and storage also influence the isothiocyanate content.[3]
The quantification of isothiocyanates in plant materials is crucial for research and developmental purposes. The following tables summarize the total isothiocyanate content in various raw and cooked cruciferous vegetables, providing a comparative overview for researchers.
Table 1: Total Isothiocyanate Content in Raw Cruciferous Vegetables
| Vegetable | Mean Isothiocyanate Yield (µmol/100 g wet weight) | Range of Isothiocyanate Yield (µmol/100 g wet weight) |
| Mustard Greens | 61.3 | - |
| Watercress | - | - |
| Kale | - | - |
| Collard Greens | - | - |
| Turnip Greens | - | - |
| Brussels Sprouts | - | - |
| Cabbage | - | - |
| Broccoli | - | >25 mg of total glucosinolates per half cup |
| Cauliflower | 1.5 | - |
Source: Data compiled from multiple studies.[4][10] A 41-fold difference in isothiocyanate yield has been observed across various cruciferous vegetables.[10]
Table 2: Total Isothiocyanate Content in Cooked Cruciferous Vegetables (Singapore)
| Vegetable | Mean Isothiocyanate Level (µmol/100 g wet weight) | Range of Isothiocyanate Level (µmol/100 g wet weight) |
| Watercress | 81.3 | - |
| Bok Choi | 4.9 | - |
Source: A study on cooked vegetables frequently consumed in Singapore.[11] A 16-fold difference was observed between the highest and lowest mean ITC levels.[11]
Experimental Protocols for Isothiocyanate Analysis
Accurate determination of isothiocyanate content requires robust and validated experimental protocols. The following sections detail the key methodologies for the extraction and quantification of these compounds from plant materials.
Protocol 1: Extraction and Hydrolysis of Glucosinolates to Isothiocyanates
This protocol describes the general procedure for extracting glucosinolates and inducing their enzymatic hydrolysis to form isothiocyanates.
1. Sample Preparation:
- Freeze-dry the plant material to preserve the integrity of the compounds.
- Grind the freeze-dried sample into a fine powder.
2. Glucosinolate Hydrolysis:
- Weigh approximately 25 mg of the freeze-dried powder.
- Add 5 mL of water to the powder.
- Incubate the mixture at 45°C for 2 hours to facilitate enzymatic hydrolysis by endogenous myrosinase.[12]
3. Isothiocyanate Extraction:
- Add 10 mL of dichloromethane (B109758) to the aqueous mixture.
- Shake the mixture mechanically for 20 minutes.
- Centrifuge at 600 x g for 10 minutes to separate the organic and aqueous phases.
- Carefully collect the organic (dichloromethane) layer containing the isothiocyanates.
Protocol 2: Quantification of Total Isothiocyanates using HPLC
This protocol outlines a widely used method for quantifying total isothiocyanates based on their reaction with 1,2-benzenedithiol (B97157), followed by HPLC analysis.
1. Derivatization Reaction:
- The extracted isothiocyanates are reacted with 1,2-benzenedithiol in a cyclocondensation reaction. This reaction forms a stable, cyclic product that can be readily detected by HPLC.[11]
2. HPLC Analysis:
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is typically used.[11]
- Column: A reverse-phase C18 column is commonly employed for separation.
- Mobile Phase: The specific mobile phase composition can vary, but often consists of a gradient of aqueous and organic solvents.
- Detection: The cyclic condensation product has a broad ultraviolet absorption band around 270 nm, allowing for its quantification.
- Quantification: The concentration of isothiocyanates is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of an isothiocyanate standard.
Protocol 3: Quantification of Isothiocyanates using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of volatile isothiocyanates.
1. Sample Preparation:
- The isothiocyanates are typically extracted into an organic solvent like n-hexane.
2. GC-MS Analysis:
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Column: A capillary column, such as a Varian VF-5ms, is used for separation.
- Oven Temperature Program: A programmed temperature gradient is applied to the oven to separate the different isothiocyanates based on their boiling points. For example:
- Initial temperature: 50°C for 5 minutes.
- Ramp 1: Increase to 110°C at a rate of 5°C/min.
- Ramp 2: Increase to 300°C at a rate of 20°C/min and hold for 3.5 minutes.
- Injection: A splitless injection of 1 µL of the sample is performed.
- Carrier Gas: Helium is used as the carrier gas at a flow rate of 1.5 mL/min.
- Mass Spectrometry: The mass spectrometer is operated in positive ion mode with an electron energy of 70 eV. Quantification is achieved by selective ion monitoring (SIM) of characteristic fragment ions for each isothiocyanate.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the glucosinolate-myrosinase signaling pathway and a general experimental workflow for isothiocyanate analysis.
Caption: The Glucosinolate-Myrosinase signaling pathway upon plant tissue damage.
Caption: A general experimental workflow for the analysis of isothiocyanates from plants.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. plantarchives.org [plantarchives.org]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 4. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties [frontiersin.org]
- 10. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexyl Isothiocyanate: A Technical Guide on its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl isothiocyanate is an organosulfur compound featuring a cyclohexyl group attached to the isothiocyanate functional group (-N=C=S).[1][2] This colorless to pale yellow liquid, characterized by a pungent odor, has garnered significant interest in various scientific fields due to its versatile reactivity and notable biological activities.[1][3] It serves as a valuable intermediate in organic synthesis and has shown promise in the development of pharmaceuticals and agrochemicals.[1][3][4] This technical guide provides an in-depth exploration of the discovery and history of this compound, its synthesis methodologies, and its role in modulating key signaling pathways, particularly in the context of cancer research.
Historical Context and Discovery
Historically, a common method for synthesizing isothiocyanates involved the reaction of a primary amine with thiophosgene (B130339).[6] However, due to the hazardous nature of thiophosgene, alternative methods were sought. A widely adopted approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using a desulfurizing agent.[6] A variety of reagents have been employed for this purpose, including lead nitrate, ethyl chloroformate, and tosyl chloride.[6][7]
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The choice of method often depends on factors such as scale, safety considerations, and desired purity.
One-Pot Synthesis from Cyclohexylamine (B46788)
A modern and efficient method for the preparation of this compound is a one-pot process starting from cyclohexylamine, carbon disulfide, and a desulfurizing agent in an aqueous medium.[8] This method avoids the use of toxic reagents like thiophosgene and offers high yields.
Materials:
-
Potassium carbonate (K₂CO₃) (5.52 g, 40 mmol)
-
Carbon disulfide (CS₂) (1.82 g, 24 mmol)
-
2,4,6-Trichloro-1,3,5-triazine (TCT) (1.85 g, 10 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (15 mL)
-
Water (20 mL)
Procedure:
-
To a mixture of cyclohexylamine (20 mmol) and potassium carbonate (40 mmol) in 20 mL of water, add carbon disulfide (24 mmol) dropwise over a period of 20–30 minutes at room temperature.
-
Stir the mixture for several hours until the complete conversion of cyclohexylamine is confirmed by gas chromatography (GC).
-
Cool the reaction mixture to 0 °C.
-
Add a solution of TCT (10 mmol) in 15 mL of dichloromethane dropwise.
-
After the addition is complete, stir the mixture for another 0.5 hours to complete the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Yield | 95% | [8] |
| Appearance | Colorless oil | [8] |
| IR (neat) | 2103 cm⁻¹ | [8] |
| ¹H NMR (CDCl₃) | δ 1.38–1.90 (m, 10H), 3.67–3.71 (m, 1H) | [8] |
| GC–EIMS m/z | 141 [M⁺, 90%], 55 (100%) | [8] |
| Boiling Point | 218 - 219 °C | [3] |
| Density | 1.032 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.533 - 1.539 | [3] |
Biological Significance and Signaling Pathways
Isothiocyanates, including this compound, have demonstrated a range of biological activities, with their anticancer properties being a primary focus of research.[12][13][14] These compounds can modulate various signaling pathways within cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels).[12][15]
Induction of Apoptosis
One of the key mechanisms by which isothiocyanates exert their anticancer effects is through the induction of apoptosis.[12][15] This process is tightly regulated by a complex network of signaling molecules. Isothiocyanates have been shown to trigger apoptosis by modulating the intrinsic and extrinsic pathways.
The intrinsic, or mitochondrial, pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria.[15] This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program.[12] Isothiocyanates can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, thereby promoting the release of cytochrome c.[15]
The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8.[16][17]
Modulation of Cell Survival Pathways
In addition to inducing apoptosis, isothiocyanates can also interfere with signaling pathways that promote cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its dysregulation is common in many cancers.[12] Some isothiocyanates have been shown to inhibit this pathway, leading to decreased cell proliferation.[12]
Furthermore, isothiocyanates can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.[18] While transient activation of Nrf2 is protective, its persistent activation in cancer cells can contribute to chemoresistance.[18]
Conclusion
This compound, a compound with a rich history rooted in the development of organic chemistry, continues to be a subject of significant scientific interest. Its synthesis has evolved from classical methods to more efficient and safer one-pot procedures. The diverse biological activities of this compound, particularly its ability to modulate key signaling pathways involved in cancer, underscore its potential as a lead compound in drug discovery and development. Further research into its mechanisms of action will undoubtedly open new avenues for its application in medicine and agriculture.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. cbijournal.com [cbijournal.com]
- 5. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 9. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
- 11. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 13. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.org.co [scielo.org.co]
- 16. Anti-proliferative and proapoptotic effects of benzyl isothiocyanate on human pancreatic cancer cells is linked to death receptor activation and RasGAP/Rac1 down-modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cybermedlife.eu [cybermedlife.eu]
- 18. mdpi.com [mdpi.com]
Cyclohexyl isothiocyanate synonyms and alternative names
An In-depth Technical Guide to Cyclohexyl Isothiocyanate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organic compound notable for its reactive isothiocyanate functional group attached to a cyclohexyl ring.[1] This colorless to pale yellow liquid, characterized by a pungent odor, is a valuable reagent and building block in various fields, including organic synthesis, medicinal chemistry, and agrochemical development.[1][2] Its utility stems from the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles, and the lipophilic cyclohexyl moiety that can modulate the biological and physical properties of derivative compounds. This guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, detailed synthesis protocols, and key applications with a focus on its role in research and development.
Nomenclature and Synonyms
This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided in Table 1 for easy reference.
Table 1: Synonyms and Alternative Names for this compound
| Synonym/Alternative Name | Reference |
| Isothiocyanic acid, cyclohexyl ester | [2] |
| Cyclohexane, isothiocyanato- | [3] |
| 1-Isothiocyanatocyclohexane | [2] |
| Isothiocyanatocyclohexane | [1] |
| Cyclohexyl-isothiocyanat | [1] |
| NSC 60129 | [2] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the following tables. This data is essential for its handling, characterization, and use in experimental settings.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NS | [4] |
| Molecular Weight | 141.23 g/mol | [4] |
| CAS Number | 1122-82-3 | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Density | 0.996 g/mL at 25 °C | [5] |
| Boiling Point | 219 °C | [5] |
| Refractive Index (n20/D) | 1.536 | [5] |
| Solubility in Water | 0.39 g/L (20 °C) | [2] |
| Flash Point | 95.6 °C (204 °F) | [6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data/Signals | Reference |
| ¹H NMR | 1.38–1.90 (m, 10H), 3.67–3.71 (m, 1H) | [7] |
| ¹³C NMR | Data available from various sources | [8] |
| IR (Infrared) Spectroscopy | Characteristic strong absorption around 2103 cm⁻¹ for the -N=C=S group. | [7] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 141 | [7] |
Synthesis of this compound: Experimental Protocols
Several methods have been reported for the synthesis of this compound. Below are detailed protocols for two common laboratory-scale preparations.
Synthesis from Cyclohexylamine (B46788) and Thiophosgene (B130339)
This is a widely used method for preparing isothiocyanates.
Caption: Synthesis of this compound from Cyclohexylamine.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve cyclohexylamine (1.0 eq) in dichloromethane (DCM).
-
Combine the DCM solution with a saturated aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture in an ice bath and stir vigorously.
-
Slowly add a solution of thiophosgene (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield pure this compound.
One-Pot Synthesis via Dithiocarbamate (B8719985) Intermediate
This method avoids the use of highly toxic thiophosgene.[7]
Caption: One-Pot Synthesis via a Dithiocarbamate Intermediate.
Experimental Protocol:
-
To a mixture of cyclohexylamine (1.0 eq) and potassium carbonate (2.0 eq) in water, add carbon disulfide (1.2 eq) dropwise at room temperature.
-
Stir the mixture for several hours until the formation of the dithiocarbamate salt is complete (monitored by HPLC or GC).
-
Cool the reaction mixture to 0 °C.
-
Add a solution of cyanuric chloride (0.5 eq) in dichloromethane dropwise.
-
Stir the mixture for an additional 30 minutes.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.[7]
Reactivity and Chemical Applications
The isothiocyanate group in this compound is a versatile functional group for organic synthesis.
Reaction with Amines to Form Thioureas
A key reaction of isothiocyanates is their reaction with primary and secondary amines to form N,N'-disubstituted thioureas. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.
References
- 1. CAS 1122-82-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Cyclohexane, isothiocyanato- [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 98 1122-82-3 [sigmaaldrich.com]
- 6. This compound, 1122-82-3 [thegoodscentscompany.com]
- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 8. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chemistry of Isothiocyanates: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, reactivity, and biological significance of isothiocyanates, a class of compounds with profound implications for therapeutic innovation.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S.[1] Found abundantly in cruciferous vegetables such as broccoli, cabbage, and mustard, they are responsible for the pungent flavor and aroma of these plants.[2] In nature, ITCs are stored as stable precursor molecules called glucosinolates.[1] Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to form isothiocyanates.[3] Beyond their role in plant defense, isothiocyanates have garnered significant attention from the scientific community for their potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point in drug discovery and development.[2][4]
This technical guide provides a comprehensive overview of isothiocyanate chemistry, detailing their synthesis, reactivity, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential of this versatile class of compounds.
Physicochemical Properties of Common Isothiocyanates
The biological activity and therapeutic potential of isothiocyanates are intrinsically linked to their physicochemical properties. These properties, including molecular weight, boiling point, density, and solubility, influence their absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of several common isothiocyanates is presented in Table 1.
| Isothiocyanate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| Allyl Isothiocyanate | C4H5NS | 99.16 | 151 | 1.013 | 2 g/L in water (20 °C)[5] |
| Benzyl Isothiocyanate | C8H7NS | 149.21 | 242-243 | 1.125 (25 °C) | Insoluble in water |
| Phenethyl Isothiocyanate | C9H9NS | 163.24 | 139-140 (at 11 mmHg) | 1.094 (25 °C) | Insoluble in water[6][7] |
| Phenyl Isothiocyanate | C7H5NS | 135.19 | 218 | 1.132 (20 °C) | Insoluble in water[4] |
| Sulforaphane | C6H11NOS2 | 177.29 | - | ~1.2 | Sparingly soluble in water |
Synthesis of Isothiocyanates
The synthesis of isothiocyanates is a cornerstone of research in this field, enabling access to a diverse range of analogs for structure-activity relationship (SAR) studies. Synthetic methods can be broadly categorized based on the starting material.
From Primary Amines
The most common and versatile method for synthesizing isothiocyanates involves the reaction of primary amines with a thiocarbonylating agent.[4] A widely used two-step, one-pot procedure involves the initial formation of a dithiocarbamate (B8719985) salt by reacting the primary amine with carbon disulfide in the presence of a base, followed by desulfurization to yield the isothiocyanate.[8]
Experimental Protocols
Protocol 1: Synthesis of Phenyl Isothiocyanate from Aniline (B41778)
This protocol details the synthesis of phenyl isothiocyanate from aniline via the formation of a dithiocarbamate salt followed by decomposition.
Materials:
-
Aniline
-
Carbon disulfide
-
Ammonia (B1221849) solution (28%)
-
Lead nitrate (B79036)
-
Sulfuric acid (1 N)
-
Calcium chloride
-
Ice
Procedure:
-
In a flask, combine 93 g (1.0 mole) of aniline and 150 cc. of 28% ammonia solution.
-
Slowly add 80 g (1.05 moles) of carbon disulfide to the mixture while stirring and maintaining the temperature between 30-35°C with an ice bath.
-
Continue stirring for 2-3 hours until a crystalline mass of ammonium (B1175870) phenyldithiocarbamate forms.
-
Dissolve the salt in 800 cc. of water and transfer to a larger flask.
-
With constant stirring, add a solution of 200 g (0.6 mole) of lead nitrate in 400 cc. of water. A heavy brown precipitate of lead sulfide (B99878) will form, which will turn black.
-
Distill the mixture with steam into a receiver containing 5–10 cc. of 1 N sulfuric acid until no more oil comes over.
-
Separate the product from the water.
-
Dry the oil over a small amount of calcium chloride and distill under reduced pressure. The fraction boiling at 120–121°/35 mm is collected.
Expected Yield: 74–78% of the theoretical amount.
Protocol 2: Synthesis of Allyl Isothiocyanate
This protocol describes the commercial synthesis of allyl isothiocyanate from allyl chloride and potassium thiocyanate (B1210189).[3]
Materials:
-
Allyl chloride
-
Potassium thiocyanate
-
Water
Procedure:
-
Dissolve 100 parts of potassium thiocyanate in a solution of 80 parts of 95% ethanol and 20 parts of water.
-
Heat the solution to boiling in a flask equipped with a reflux condenser.
-
Slowly add 76.5 parts of allyl chloride through the condenser.
-
After the addition is complete, continue to heat the mixture under reflux for one hour.
-
Distill the ethanol from the mixture.
-
Add a large volume of water to the residue and distill the allyl isothiocyanate with steam.
-
Separate the oily layer, dry it, and rectify by distillation.
Protocol 3: Synthesis of Phenethyl Isothiocyanate (PEITC)
This protocol outlines the synthesis of PEITC from phenethylamine (B48288) and thiophosgene (B130339).
Materials:
-
Phenethylamine
-
Thiophosgene (CSCl2)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 1 mole of phenethylamine in 500 mL of chloroform.
-
Slowly add a solution of 1.1 moles of thiophosgene in 250 mL of chloroform to the phenethylamine solution with stirring.
-
After the initial vigorous reaction subsides, heat the mixture to boiling for 30 minutes.
-
Cool the reaction mixture and wash it with water, then with a sodium bicarbonate solution, and finally with water again.
-
Dry the chloroform solution over anhydrous calcium chloride.
-
Remove the chloroform by distillation.
-
Distill the residue under reduced pressure to obtain pure phenethyl isothiocyanate.
Reactivity of Isothiocyanates
The chemistry of isothiocyanates is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is susceptible to nucleophilic attack by a variety of functional groups, most notably amines and thiols.
Reaction with Amines
Isothiocyanates readily react with primary and secondary amines to form stable thiourea (B124793) derivatives.[9] This reaction is fundamental to many of their biological activities and is also utilized in synthetic chemistry. The reaction proceeds via nucleophilic addition of the amine nitrogen to the isothiocyanate carbon.
Reaction with Thiols
The reaction of isothiocyanates with thiols (sulfhydryl groups) is another key aspect of their reactivity. This reaction, which forms dithiocarbamates, is often reversible.[9] The interaction with cysteine residues in proteins is a critical mechanism through which isothiocyanates exert their biological effects.
Biological Activity and Mechanism of Action
Isothiocyanates exhibit a wide range of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied. The underlying mechanisms are multifaceted and often involve the modulation of key cellular signaling pathways.
The Keap1-Nrf2 Pathway
A primary mechanism of action for many isothiocyanates, particularly sulforaphane, is the activation of the Keap1-Nrf2 pathway.[6] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[10][11] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of cytoprotective genes, including phase II detoxification enzymes and antioxidant proteins.
Figure 1. Activation of the Keap1-Nrf2 pathway by isothiocyanates.
Induction of Apoptosis
Isothiocyanates have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[12] This is a crucial mechanism for their anticancer activity. The induction of apoptosis by ITCs can occur through multiple pathways, including the activation of caspases, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).[12][13]
Figure 2. Induction of apoptosis by isothiocyanates.
Anticancer Activity of Isothiocyanates
The anticancer potential of isothiocyanates has been extensively documented in numerous studies. Their ability to inhibit the proliferation of cancer cells is a key aspect of their therapeutic promise. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. Table 2 provides a summary of the IC50 values for several isothiocyanates against various cancer cell lines.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Allyl Isothiocyanate | Human bladder carcinoma | 2.7 | [14] |
| Human prostate cancer (PC-3) | ~5 | [14] | |
| Human non-small cell lung cancer (A549) | 10 | [14] | |
| Benzyl Isothiocyanate | Human acute myeloid leukemia (SKM-1) | 4.15 | [15] |
| Anaplastic thyroid carcinoma (8505C) | 27.56 | [16] | |
| Anaplastic thyroid carcinoma (CAL-62) | 28.30 | [16] | |
| Canine lymphoma (CLBL-1) | 3.63 | [17] | |
| Phenethyl Isothiocyanate | Human breast cancer (MCF7) | 1.6 | [1] |
| Human breast cancer (MDA-MB-231) | 2.6 | [1] | |
| Human pancreatic cancer | ~7 | [18] | |
| Human renal carcinoma (Caki-1) | 7.0 | [19] | |
| Sulforaphane | Human acute myeloid leukemia (SKM-1) | 7.31 | [15] |
Applications in Drug Development
The diverse biological activities of isothiocyanates make them attractive candidates for drug development. Their ability to modulate multiple signaling pathways suggests potential applications in the treatment of a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Edman Degradation
Phenyl isothiocyanate is a key reagent in the Edman degradation, a classical method for sequencing amino acids in a peptide.[20] In this process, the N-terminal amino acid of a peptide reacts with phenyl isothiocyanate to form a phenylthiocarbamoyl derivative. Under acidic conditions, this derivative is cleaved, allowing for the sequential identification of the amino acids.
Figure 3. Workflow of the Edman degradation for peptide sequencing.
Conclusion
Isothiocyanates represent a fascinating and promising class of compounds with a rich chemistry and diverse biological activities. Their natural abundance, coupled with well-established synthetic routes, provides a robust platform for the exploration of their therapeutic potential. The ability of isothiocyanates to modulate critical cellular pathways, such as the Keap1-Nrf2 and apoptotic pathways, underscores their significance in the development of novel treatments for cancer and other chronic diseases. This technical guide has provided a comprehensive overview of the core aspects of isothiocyanate chemistry, offering valuable insights for researchers and professionals dedicated to advancing the frontiers of drug discovery and development. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and clinical efficacy of isothiocyanate-based therapeutics is warranted to fully realize their potential in modern medicine.
References
- 1. Breast cancer cell growth inhibition by phenethyl isothiocyanate is associated with down-regulation of oestrogen receptor-α36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. Phenyl isothiocyanate | 103-72-0 [chemicalbook.com]
- 5. acs.org [acs.org]
- 6. innospk.com [innospk.com]
- 7. Phenethyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. Allyl Isothiocyanate Exhibits No Anticancer Activity in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 12. allyl isothiocyanate, 57-06-7 [thegoodscentscompany.com]
- 13. Edman Degradation Procedure | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
Cyclohexyl Isothiocyanate: A Comprehensive Technical Guide to its Physical and Chemical Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl isothiocyanate (CAS No. 1122-82-3) is a versatile organic compound utilized in various research and industrial applications, including as a precursor in the synthesis of agricultural chemicals and pharmaceutical materials.[1] Its unique chemical structure, featuring a reactive isothiocyanate functional group attached to a cyclohexyl ring, imparts specific biological and chemical properties. This guide provides an in-depth analysis of the physical and chemical hazards associated with this compound, offering critical safety information for professionals handling this substance.
Physical and Chemical Properties
This compound is a clear to light yellow liquid with a sharp, pungent odor.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NS | [3][4] |
| Molecular Weight | 141.23 g/mol | [3][4] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Boiling Point | 168-170 °C @ 760 mmHg; 218-219 °C | [5][6] |
| Melting Point | -80 °C | [6] |
| Flash Point | 48 °C (118.40 °F) | [6] |
| Density | 0.980 - 1.032 g/mL at 25 °C | [5][6] |
| Vapor Pressure | 12 hPa @ 50 °C | [6] |
| Vapor Density | 4.3 | [6] |
| Solubility | Limited solubility in water; soluble in organic solvents | [2][6] |
Chemical Hazards and Reactivity
This compound is a combustible liquid and is chemically reactive under certain conditions.[1][7]
Reactivity and Incompatibilities:
-
Water and Moisture: Reacts with water, and is sensitive to moisture.[1][3] Storage in a dry, well-ventilated area is crucial.[3][8]
-
Oxidizing Agents: Incompatible with strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[1]
-
Acids and Bases: Incompatible with strong acids (e.g., hydrochloric, sulfuric, nitric) and strong bases (e.g., sodium hydroxide, potassium hydroxide).[1][9]
-
Metals: May react with copper and aluminum.[1]
Hazardous Decomposition Products:
When involved in a fire or exposed to high temperatures, this compound can decompose and produce poisonous gases, including:[1][3][6]
-
Hydrogen cyanide
-
Nitrogen oxides (NOx)
-
Carbon oxides (CO, CO₂)
-
Sulfur oxides
Fire and Explosion Hazards
This compound is a combustible liquid with a flash point of 48 °C.[1][6] It presents a fire hazard when exposed to heat or flame.[7] Vapors are heavier than air and can spread along the ground, potentially collecting in low-lying or confined areas.[6] Containers may explode when heated.[1]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][8]
-
Unsuitable Extinguishing Media: Do not use a direct water stream, as it may be ineffective and spread the fire.[6]
-
Specific Hazards: Poisonous gases are produced in a fire.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Water spray can be used to cool fire-exposed containers.[1]
Toxicological Hazards
This compound is classified as a hazardous substance with significant health risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05 |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | GHS05 |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | GHS08 |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 |
Acute Toxicity
Skin and Eye Irritation/Corrosion
This compound is corrosive and causes severe skin burns and serious eye damage.[3][4][7] Contact can lead to pain, burns, and in the case of eye contact, potentially permanent damage.[6][7] It is also a lachrymator, meaning it can cause tearing.[3][6]
Respiratory and Skin Sensitization
A significant hazard of this compound is its potential to cause sensitization.[3][4]
-
Respiratory Sensitization: Inhalation may lead to allergy or asthma-like symptoms.[1][3] Subsequent exposure to even low levels can trigger an asthma attack with symptoms like shortness of breath, wheezing, and coughing.[1]
-
Skin Sensitization: It may cause an allergic skin reaction, which becomes evident upon re-exposure to the material.[6]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Based on the available safety data sheets, this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[3][6] There is no data available regarding its mutagenic or reproductive toxicity in the searched sources.[3]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of isothiocyanates, the chemical class to which this compound belongs, is an active area of research. While specific signaling pathways for this compound have not been detailed in the provided search results, general mechanisms for isothiocyanates have been elucidated.
Isothiocyanates are known to induce apoptosis (programmed cell death) in various cell lines.[10][11] This process can be mediated through multiple pathways:
-
Mitochondrial Pathway: Isothiocyanates can trigger the release of cytochrome c from mitochondria, which in turn activates caspases (a family of protease enzymes) that execute apoptosis.[11] This is often associated with the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[10][11]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway can be activated by isothiocyanates, contributing to the induction of apoptosis.[11]
-
Oxidative Stress: Some isothiocyanates can stimulate the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[10]
Furthermore, isothiocyanates are recognized for their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating this pathway, isothiocyanates can enhance the cellular defense against oxidative stress.
The following diagram illustrates a generalized signaling pathway for isothiocyanate-induced apoptosis:
Experimental Protocols
Detailed experimental protocols for assessing the specific hazards of this compound were not found in the search results. However, standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are routinely employed for chemical hazard assessment. The following sections describe the principles of these standard protocols.
Acute Dermal and Eye Irritation/Corrosion
OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Test Guideline 405 (Acute Eye Irritation/Corrosion):
These guidelines describe in vivo tests typically conducted on albino rabbits.
-
Animal Selection and Preparation: Healthy young adult albino rabbits are used. The fur on the back is clipped for dermal testing. For eye irritation, the eyes are examined to ensure no pre-existing irritation or defects.[13]
-
Test Substance Application:
-
Dermal: A small amount of the test substance is applied to a small area of skin and covered with a gauze patch.
-
Eye: A specific volume of the liquid or weight of the solid is instilled into the conjunctival sac of one eye. The other eye serves as a control.[14]
-
-
Observation: The animals are observed for signs of irritation or corrosion at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[13]
-
Scoring: Lesions of the skin (erythema and edema) or eye (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.[14]
-
Classification: The substance is classified based on the severity and reversibility of the observed effects.
The following workflow illustrates the general procedure for an in vivo eye irritation test:
Mutagenicity
OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test):
This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.
-
Strain Selection: Specific bacterial strains are chosen that are sensitive to different types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid they require for growth.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted.
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Reproductive Toxicity
OECD Test Guideline 415 (One-Generation Reproduction Toxicity Study) or OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study):
These studies are designed to evaluate the effects of a substance on male and female reproductive performance and the health of the offspring.
-
Animal Dosing: Male and female animals (typically rats) are administered the test substance for a specified period before mating, during mating, and for females, throughout gestation and lactation.[15]
-
Mating and Observation: The animals are mated, and reproductive parameters such as mating performance, fertility, gestation length, and parturition are observed.
-
Offspring Evaluation: The offspring are examined for viability, growth, and development. In a two-generation study, selected offspring from the first generation (F1) are raised to maturity and mated to produce a second generation (F2), which is also evaluated.
-
Pathology: At the end of the study, the adult animals and selected offspring are euthanized and subjected to a detailed pathological examination of the reproductive organs.
Safe Handling and Storage
Given the significant hazards of this compound, strict safety precautions are mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, wear a NIOSH/MSHA-approved respirator.[1][6]
Handling:
-
Avoid all personal contact, including inhalation.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
-
Use spark-proof tools and explosion-proof equipment.[6]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1][8]
-
Keep containers tightly closed and protected from moisture.[3][8]
-
Store away from incompatible materials.[1]
Conclusion
This compound is a valuable chemical reagent with significant physical and chemical hazards. It is a combustible, corrosive, and reactive compound that can cause severe skin burns, eye damage, and respiratory and skin sensitization. While specific quantitative toxicological data are limited, the established GHS classifications warrant a high degree of caution. A thorough understanding of its hazards, adherence to strict safety protocols, and proper handling and storage are essential for minimizing the risks associated with its use in research and development. Further investigation into the specific toxicological mechanisms and signaling pathways of this compound would be beneficial for a more complete risk assessment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound, 1122-82-3 [thegoodscentscompany.com]
- 5. This compound|CAS 1122-82-3|Reagent [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.org.co [scielo.org.co]
- 12. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Inhalation developmental toxicity and reproduction studies with cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiourea Derivatives Using Cyclohexyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives utilizing cyclohexyl isothiocyanate as a key reagent. The synthesis is a straightforward and efficient nucleophilic addition reaction with primary and secondary amines, yielding a diverse range of thiourea compounds. These derivatives are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including enzyme inhibition. This guide focuses on the synthesis of N-cyclohexyl-N'-aryl thioureas, with a specific example of 1-(3-chlorophenyl)-3-cyclohexylthiourea, a known inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Detailed methodologies, data presentation, and visualizations of the synthetic workflow and a relevant biological pathway are provided to aid researchers in this field.
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a wide array of applications in medicinal chemistry, organocatalysis, and materials science.[1] The thiourea moiety (-(NH)C(S)NH-) can participate in hydrogen bonding and act as a ligand for metal ions, contributing to its diverse biological activities. N-aryl thiourea derivatives, in particular, have been extensively studied for their potential as antibacterial, antifungal, antiviral, and anticancer agents.
The synthesis of thiourea derivatives is most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine. This nucleophilic addition is typically a high-yielding and clean reaction, making it an attractive method for generating libraries of compounds for drug discovery. This compound is a readily available and reactive starting material that can be used to introduce a cyclohexyl group into the thiourea scaffold, which can influence the lipophilicity and biological activity of the final compound.
This application note details the synthesis of N-cyclohexyl-N'-aryl thiourea derivatives and highlights their potential as enzyme inhibitors, focusing on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic signaling.
Synthesis of N-Cyclohexyl-N'-Aryl Thiourea Derivatives
The general reaction for the synthesis of N-cyclohexyl-N'-aryl thiourea derivatives involves the nucleophilic attack of an aryl amine on the electrophilic carbon atom of the isothiocyanate group of this compound.
General Reaction Scheme
Caption: General reaction for thiourea synthesis.
Experimental Data
The following table summarizes the reaction conditions and yields for the synthesis of various N-cyclohexyl-N'-aryl thiourea derivatives.
| Entry | Aryl Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Tetrahydrofuran | 25 | 2 | 95 |
| 2 | 3-Chloroaniline (B41212) | Dichloromethane | 25 | 3 | 92 |
| 3 | 4-Methoxyaniline | Ethanol (B145695) | reflux | 4 | 90 |
| 4 | 4-Nitroaniline | N,N-Dimethylformamide | 80 | 6 | 85 |
Detailed Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-3-cyclohexylthiourea
This protocol describes the synthesis of 1-(3-chlorophenyl)-3-cyclohexylthiourea, a compound with known inhibitory activity against cholinesterases.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
3-Chloroaniline (1.0 mmol, 1.0 eq)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Hexane and Ethyl Acetate (B1210297) for TLC mobile phase
-
Ethanol for recrystallization
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add 3-chloroaniline (1.0 mmol).
-
Dissolve the amine in 10 mL of anhydrous dichloromethane.
-
To the stirred solution, add this compound (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The reaction is typically complete within 3 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Purify the solid by recrystallization from hot ethanol to yield 1-(3-chlorophenyl)-3-cyclohexylthiourea as a white crystalline solid.
-
Dry the purified product under vacuum.
Characterization Data for 1-(3-chlorophenyl)-3-cyclohexylthiourea:
-
Yield: 92%
-
Melting Point: 112-114 °C
-
FT-IR (ATR, cm⁻¹): 3250 (N-H stretching), 1540 (C-N stretching), 1350 (C=S stretching), 780 (C-Cl stretching).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.48 (s, 1H, NH), 7.86 (s, 1H, NH), 7.70 (t, J = 1.9 Hz, 1H, Ar-H), 7.32 (t, J = 8.1 Hz, 1H, Ar-H), 7.27 (ddd, J = 8.1, 2.1, 0.9 Hz, 1H, Ar-H), 7.10 (ddd, J = 7.9, 1.9, 0.9 Hz, 1H, Ar-H), 3.85 (m, 1H, CH-cyclohexyl), 1.95-1.10 (m, 10H, CH₂-cyclohexyl).[2]
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 180.4 (C=S), 141.8, 133.2, 130.7, 123.9, 122.4, 121.3 (Ar-C), 51.8 (CH-cyclohexyl), 32.6, 25.3, 24.5 (CH₂-cyclohexyl).[2]
Application in Drug Development: Inhibition of Cholinesterases
Thiourea derivatives synthesized from this compound have shown promise as enzyme inhibitors. For instance, 1-(3-chlorophenyl)-3-cyclohexylthiourea has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
Quantitative Inhibition Data
The inhibitory activity of selected N-cyclohexylthiourea derivatives against AChE and BChE is summarized in the table below.
| Compound | Target Enzyme | IC₅₀ (µg/mL) |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 |
Data sourced from a study on the enzyme inhibitory activity of unsymmetrical thiourea derivatives.[1]
Cholinergic Signaling Pathway and Inhibition
AChE and BChE are critical enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of these enzymes leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the therapeutic use of cholinesterase inhibitors in conditions such as Alzheimer's disease and myasthenia gravis.
Caption: Cholinergic signaling pathway and the site of inhibition by N-cyclohexylthiourea derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of N-cyclohexylthiourea derivatives as enzyme inhibitors is depicted below.
Caption: Experimental workflow for synthesis and biological evaluation.
Conclusion
The reaction of this compound with various amines provides a reliable and efficient route to a diverse range of N,N'-disubstituted thiourea derivatives. These compounds serve as valuable scaffolds in drug discovery, with demonstrated activity as enzyme inhibitors. The detailed protocols and data presented in this application note are intended to facilitate further research into the synthesis and biological evaluation of this promising class of molecules.
References
Application of Cyclohexyl Isothiocyanate in Agrochemical Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl isothiocyanate (C6H11NCS) is a versatile organosulfur compound that has garnered attention in agrochemical research. As a member of the isothiocyanate family, compounds often derived from the enzymatic hydrolysis of glucosinolates in cruciferous plants, it exhibits a range of biological activities.[1] In the agricultural sector, this compound is explored both as a bioactive agent itself and as a key intermediate in the synthesis of novel pesticides.[2] Its utility stems from the reactive isothiocyanate functional group, which can interact with various biological molecules, leading to fungicidal, insecticidal, and herbicidal effects.[3][4] This document provides a detailed overview of its applications, quantitative data on its efficacy, and comprehensive experimental protocols for its study in an agrochemical context.
Data Presentation
The antifungal efficacy of this compound has been quantitatively assessed against a variety of fungal species. The following table summarizes the effective dose for 100% inhibition (ED100) as reported in the literature.
| Fungal Species | ED100 (µg/mL) | ED100 (Molar) |
| Aspergillus niger | 28.2 | 2.0 x 10⁻⁴ |
| Penicillium cyclopium | 28.2 | 2.0 x 10⁻⁴ |
| Rhizopus oryzae | >141.2 | >10.0 x 10⁻⁴ |
| Candida albicans | 14.1 | 1.0 x 10⁻⁴ |
| Saccharomyces cerevisiae | 14.1 | 1.0 x 10⁻⁴ |
| Trichophyton rubrum | 14.1 | 1.0 x 10⁻⁴ |
| Trichoderma viride | 28.2 | 2.0 x 10⁻⁴ |
| Fusarium oxysporum | 56.5 | 4.0 x 10⁻⁴ |
| Botrytis cinerea | 28.2 | 2.0 x 10⁻⁴ |
| Alternaria alternata | 56.5 | 4.0 x 10⁻⁴ |
Experimental Protocols
Antifungal Activity Assessment: Slide Germination Test
This protocol is adapted from the methodology used to assess the antifungal activity of isothiocyanates.
Objective: To determine the concentration of this compound that inhibits the germination of fungal spores.
Materials:
-
This compound
-
Fungal culture of interest
-
Sterile distilled water
-
Ethanol (B145695) (as a solvent)
-
Microscope slides and coverslips
-
Sterile petri dishes
-
Humid chamber
-
Micropipettes
-
Incubator
-
Microscope
Procedure:
-
Spore Suspension Preparation:
-
Aseptically scrape spores from a mature fungal culture into a tube containing sterile distilled water.
-
Vortex the suspension to ensure homogeneity.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in ethanol.
-
Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired test concentrations. A solvent control (ethanol in water at the highest concentration used) should also be prepared.
-
-
Slide Preparation and Inoculation:
-
Place a drop of a test solution onto a sterile microscope slide.
-
Add a drop of the prepared spore suspension to the solution on the slide and mix gently with a sterile pipette tip.
-
Place a coverslip over the mixture.
-
Prepare a control slide with the spore suspension and sterile distilled water, and a solvent control slide.
-
-
Incubation:
-
Place the prepared slides in a humid chamber (e.g., a petri dish with a moistened filter paper).
-
Incubate at the optimal temperature for the fungal species (typically 25-28°C) for 24-48 hours.
-
-
Observation and Data Analysis:
-
After incubation, observe the slides under a microscope.
-
Count the number of germinated and non-germinated spores in at least three different fields of view for each slide. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of germination inhibition for each concentration compared to the control.
-
The ED100 is the lowest concentration at which no spore germination is observed.
-
Insecticidal Activity Assessment: Leaf Dip Bioassay (Representative Protocol)
This is a generalized protocol for assessing the insecticidal activity of a compound against a leaf-eating insect, such as Spodoptera littoralis.
Objective: To determine the lethal concentration (LC50) of this compound against a target insect pest.
Materials:
-
This compound
-
Acetone (B3395972) (as a solvent)
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., castor bean for S. littoralis)
-
Target insect larvae (e.g., 2nd or 3rd instar)
-
Ventilated containers for rearing
-
Micropipettes
-
Beakers
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of dilutions from the stock solution.
-
For each dilution, add a small amount of Triton X-100 (e.g., 0.1%) and dilute with distilled water to the final test concentration.
-
Prepare a control solution containing acetone and Triton X-100 in water at the same concentrations as the test solutions.
-
-
Leaf Treatment:
-
Dip individual leaves into the test solutions for a standardized time (e.g., 10-20 seconds).
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place one treated leaf into each ventilated container.
-
Introduce a known number of insect larvae (e.g., 10) into each container.
-
Replicate each concentration and the control at least three times.
-
-
Incubation and Observation:
-
Maintain the containers under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to determine the LC50 value and its 95% confidence intervals.
-
Herbicidal Activity Assessment: Seedling Emergence Assay (Representative Protocol)
This is a generalized protocol to evaluate the pre-emergence herbicidal activity of this compound on a model weed species like Amaranthus retroflexus.
Objective: To determine the concentration of this compound that inhibits the emergence and growth of weed seedlings.
Materials:
-
This compound
-
Acetone (as a solvent)
-
Weed seeds (e.g., Amaranthus retroflexus)
-
Pots or petri dishes with a suitable soil or agar (B569324) medium
-
Growth chamber or greenhouse with controlled conditions
-
Sprayer for application
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of dilutions to achieve the desired application rates (in g/ha or ppm). .
-
-
Sowing and Treatment:
-
Fill pots with soil and sow a known number of weed seeds at a uniform depth.
-
Apply the test solutions evenly to the soil surface using a sprayer.
-
A control group should be sprayed with the solvent-water mixture only.
-
-
Incubation:
-
Place the pots in a growth chamber or greenhouse with appropriate light, temperature, and humidity for weed germination and growth.
-
Water the pots as needed, avoiding surface runoff.
-
-
Observation and Data Collection:
-
After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot.
-
Harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of emergence inhibition and growth reduction for each treatment compared to the control.
-
Determine the concentration that causes 50% inhibition (IC50) for both emergence and biomass reduction.
-
Synthesis of Thiourea (B124793) Derivatives from this compound (Representative Protocol)
This compound is a valuable precursor for the synthesis of thiourea derivatives, which are known to have a wide range of biological activities.
Objective: To synthesize N-aryl-N'-cyclohexylthiourea derivatives.
Materials:
-
This compound
-
Various primary aromatic amines (e.g., aniline, substituted anilines)
-
Ethanol or another suitable solvent
-
Reaction flask with a condenser
-
Stirring apparatus
-
Heating mantle or water bath
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the primary aromatic amine in ethanol.
-
Add an equimolar amount of this compound to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or under gentle reflux for a specified period (this can range from a few hours to overnight, depending on the reactivity of the amine).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Product Isolation and Purification:
-
Upon completion, the thiourea derivative often precipitates from the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
-
-
Characterization:
-
Characterize the synthesized thiourea derivative using techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
-
Mandatory Visualization
Caption: Synthesis of thiourea derivatives from this compound.
Caption: Experimental workflow for antifungal activity assessment.
Caption: Generalized mechanism of action for isothiocyanates.
References
Cyclohexyl Isothiocyanate: A Versatile Precursor for Novel Pesticides
Jamestown, NY – Cyclohexyl isothiocyanate, a reactive organosulfur compound, is gaining significant attention as a versatile precursor in the synthesis of a new generation of pesticides. Researchers are leveraging its chemical properties to develop novel thiourea (B124793) derivatives exhibiting a broad spectrum of activity against various agricultural pests, including fungi, insects, and weeds. These developments offer promising avenues for sustainable crop protection.
This compound serves as a key building block for creating N-substituted thioureas, a class of compounds known for their diverse biological activities.[1][2] The synthesis pathway is generally straightforward, involving the reaction of this compound with primary or secondary amines. This modular approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the resulting pesticide's specificity and efficacy.
Applications in Pest Management
Thiourea derivatives synthesized from this compound have demonstrated potential in several areas of pest management:
-
Fungicidal Activity: Certain N-cyclohexylthiourea derivatives have shown notable efficacy against pathogenic fungi. For instance, some aldehyde-based thiourea derivatives have exhibited significant antifungal activity against Monilinia fructicola, a fungus that causes brown rot in stone fruits.[3] The mechanism of action is believed to involve the disruption of essential enzymatic processes within the fungal cells.
-
Insecticidal and Acaricidal Activity: Thiourea compounds are recognized for their insecticidal properties.[4] The commercial acaricide/insecticide Diafenthiuron, a thiourea derivative, acts by inhibiting mitochondrial respiration after being converted to its carbodiimide (B86325) form.[5] While not directly synthesized from this compound, its mode of action provides insight into the potential mechanisms of cyclohexyl-derived thioureas.
-
Herbicidal Activity: Research has also explored the use of N-cyclohexylthiourea derivatives as herbicides. Some acylthiourea derivatives have displayed good herbicidal activity against weeds like Digitaria adscendens and Amaranthus retroflexus.[6]
Quantitative Data on Pesticidal Activity
The following tables summarize the biological activity of various thiourea derivatives, highlighting their potential as pesticides.
Table 1: Fungicidal Activity of Thiourea Derivatives
| Compound | Target Fungus | Activity Metric | Value |
| Aldehyde-Thiourea Derivative (LN18) | Monilinia fructicola | EC50 | 0.17 µg/mL[3] |
| N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | Gram-(+) and Gram-(-) bacteria | MIC | 100-200 µg/mL[7] |
Table 2: Insecticidal Activity of Thiourea and Related Derivatives
| Compound | Target Insect | Activity Metric | Value |
| N,N'-diacylhydrazine derivative | Echinochloa crus-galli | In vivo activity | Excellent |
| Diamide derivative containing acylthiourea (I-14) | Plutella xylostella | Mortality at 0.05 mg/L | 50% |
| Diamide derivative containing acylthiourea (I-15) | Plutella xylostella | Mortality at 0.05 mg/L | 37% |
| Diamide derivative containing acylthiourea (I-17) | Plutella xylostella | Mortality at 0.05 mg/L | 40% |
Table 3: Herbicidal Activity of Thiourea Derivatives
| Compound | Target Weed | Activity Metric | Value |
| Acylthiourea derivative (4b) | Digitaria adscendens, Amaranthus retroflexus | Herbicidal Activity | Good[6] |
| Acylthiourea derivative (4f) | Digitaria adscendens, Amaranthus retroflexus | Herbicidal Activity | Good[6] |
| N,N'-diacylhydrazine derivative | Brassica napus | In vivo activity | Excellent |
Experimental Protocols
A general and efficient method for the synthesis of N-substituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. The following protocol describes the synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide, a thiourea derivative.
Synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide
Materials:
-
2-Naphthoyl chloride
-
Potassium thiocyanate (B1210189) (KSCN)
-
Cyclohexanamine
-
Acetone
Procedure:
-
In a reaction vessel, dissolve 2-naphthoyl chloride in acetone.
-
Add an equimolar amount of potassium thiocyanate (KSCN) to the solution.
-
To this mixture, add an equimolar amount of cyclohexanamine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the product, N-(cyclohexylcarbamothioyl)-2-naphthamide, can be isolated using standard work-up procedures, which may include filtration and recrystallization to obtain the pure compound.
Characterization Data for N-(cyclohexylcarbamothioyl)-2-naphthamide:
-
Yield: 96%
-
Melting Point: 167–168 °C
-
IR (KBr): 3217, 3170 (NH), 1666 cm⁻¹ (C=O)
-
¹H NMR (400 MHz, CDCl₃) δ: 11.68 (s, 1H, NH), 9.20 (s, 1H, NH), 8.77 (s, 1H, Ar–H), 7.76–7.69 (m, 3H, Ar–H), 7.48–7.40 (m, 3H, Ar–H), 4.99 (m, 1H, CH), 1.91–1.87 (m, 2H, CH₂), 1.71–1.69 (m, 4H, CH₂), 1.40–1.25 ppm (m, 4H, CH₂)
-
¹³C NMR (100 MHz, CDCl₃) δ: 173.0 (C=S), 166.0 (C=O), 154.0, 146.7, 136.2, 134.1, 131.3, 130.7, 129.7, 129.4, 128.5, 127.3 (Ar–C), 58.4, 33.9, 27.5, 26.0, 25.0 ppm
Visualizing the Synthesis and Mechanism
Diagram 1: General Synthesis of N-Cyclohexylthiourea Derivatives
Caption: Synthetic pathway to N-cyclohexylthiourea pesticides.
Diagram 2: Proposed Mechanism of Action for Thiourea-based Pesticides
Caption: Inhibition of mitochondrial ATP synthesis by thiourea pesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization, and Insecticidal Activity of Avermectin-Grafted-Carboxymethyl Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives | MDPI [mdpi.com]
- 7. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Cyclohexyl Isothiocyanate in Cell Lines
Disclaimer: Research specifically investigating the anticancer activities of Cyclohexyl isothiocyanate (CH-ITC) is limited. The following application notes and protocols are primarily based on the well-documented mechanisms of other isothiocyanates (ITCs) such as Sulforaphane (SFN), Benzyl isothiocyanate (BITC), and Phenethyl isothiocyanate (PEITC).[1][2][3][4] The provided data and pathways should be considered as a general framework for investigating the potential anticancer effects of this compound.
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, which have garnered significant interest for their cancer chemopreventive and therapeutic properties.[1][3][4] These compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of multiple signaling pathways involved in cancer cell proliferation and survival.[1][2][5][6] this compound (CH-ITC) is an isothiocyanate that has been investigated for its biological activities. One study noted that CH-ITC is among the less reactive isothiocyanates.[7] This document provides an overview of the potential anticancer activities of CH-ITC, along with detailed protocols for its investigation in cancer cell lines.
Data Presentation
Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Thiazoline-tetralin derivative of CH-ITC | MCF-7 (Human breast adenocarcinoma) | 69.2 µM[7] |
| Thiazoline-tetralin derivative of CH-ITC | A549 (Human lung carcinoma) | Significant apoptotic activity observed[7] |
| Cyclohexylmethylaminoindenooxadiazinone derivative | A549 (Human lung carcinoma) | 64.88 µg/ml[7] |
| Cyclohexylmethylaminoindenooxadiazinone derivative | HepG2 (Human liver cancer) | 39.18 µg/ml[7] |
General Effects of Isothiocyanates on Cell Cycle and Apoptosis
The following table summarizes the typical effects of well-studied isothiocyanates on cancer cell lines, which can be hypothesized for CH-ITC.
| Isothiocyanate | Cell Line | Effect on Cell Cycle | Apoptotic Effect |
| Benzyl isothiocyanate (BITC) | BxPC-3 (Pancreatic) | G2/M arrest[8] | Induction of apoptosis[8] |
| Phenethyl isothiocyanate (PEITC) | HeLa (Cervical) | G2/M arrest[4] | Induction of apoptosis[4] |
| Allyl isothiocyanate (AITC) | HeLa (Cervical) | G2/M arrest[4] | Induction of apoptosis[4] |
| Sulforaphane (SFN) | LM8 (Osteosarcoma) | G2/M arrest[4] | Induction of apoptosis |
| Phenylhexyl isothiocyanate (PHI) | HL-60 (Leukemia) | Inhibition of cell cycle progression | Induction of apoptosis[9] |
Signaling Pathways and Experimental Workflow
Visualizations
Figure 1: Experimental workflow for investigating the anticancer activity of this compound.
Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|CAS 1122-82-3|Reagent [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of Cyclohexyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are produced by the enzymatic hydrolysis of glucosinolates and are known for a variety of biological activities, including antimicrobial properties.[1][2][3] Cyclohexyl isothiocyanate, a member of this family, is recognized for its potential antimicrobial and antifungal effects.[4] These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound, guidance on data presentation, and an overview of the likely mechanism of action based on current knowledge of isothiocyanates.
Data Presentation
To ensure clarity and comparability of results, all quantitative data from the antimicrobial assays should be summarized in structured tables. Below are template tables for recording Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | Inoculum Size (CFU/mL) | MIC (µg/mL) | MIC (mM) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 5 x 10^5 | Gentamicin | |||
| Staphylococcus aureus | ATCC 29213 | 5 x 10^5 | Vancomycin | |||
| Pseudomonas aeruginosa | ATCC 27853 | 5 x 10^5 | Ciprofloxacin | |||
| Candida albicans | ATCC 90028 | 2.5 x 10^3 | Fluconazole | |||
| (Other) |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| Escherichia coli | ATCC 25922 | ||||
| Staphylococcus aureus | ATCC 29213 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Candida albicans | ATCC 90028 | ||||
| (Other) |
Table 3: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Test Microorganism | Strain ID | Inoculum Size (CFU/mL) | Concentration of this compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Positive Control Zone (mm) |
| Escherichia coli | ATCC 25922 | 1.5 x 10^8 | Gentamicin (10 µg) | |||
| Staphylococcus aureus | ATCC 29213 | 1.5 x 10^8 | Vancomycin (30 µg) | |||
| Pseudomonas aeruginosa | ATCC 27853 | 1.5 x 10^8 | Ciprofloxacin (5 µg) | |||
| Candida albicans | ATCC 90028 | 1 x 10^6 | Fluconazole (25 µg) | |||
| (Other) |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
Positive control antibiotics
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the appropriate broth medium to minimize the final concentration of DMSO (typically ≤1%).
-
Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. For fungi, adjust to the desired concentration. Dilute the suspension in the broth medium to achieve the final desired inoculum size in the wells (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution with the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used). Also, include wells with a standard antibiotic as a positive control for the assay.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 1122-82-3|Reagent [benchchem.com]
Application Notes and Protocols for Cyclohexyl Isothiocyanate as a Derivatization Reagent for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl isothiocyanate (CITC) is a reactive organic compound containing a cyclohexyl group and an isothiocyanate (-N=C=S) functional group. The isothiocyanate group is a well-known electrophile that readily reacts with primary and secondary amines to form stable thiourea (B124793) derivatives.[1] This reactivity makes CITC a valuable derivatization reagent for the analysis of a wide range of amine-containing compounds by High-Performance Liquid Chromatography (HPLC).
Derivatization is a chemical modification process often employed in HPLC to enhance the detectability and improve the chromatographic properties of analytes.[2] Many biologically important molecules, such as amino acids, peptides, and biogenic amines, lack a strong chromophore or fluorophore, making their detection by UV or fluorescence detectors challenging.[3] By reacting these analytes with a derivatizing agent like CITC, a UV-absorbing or fluorescent tag can be introduced, significantly increasing the sensitivity of the analysis.[3][4]
The addition of the non-polar cyclohexyl group from CITC to polar analytes increases their hydrophobicity. This enhanced hydrophobicity leads to better retention and separation on reversed-phase HPLC columns, which are the most common type of columns used in HPLC.[5] Phenyl isothiocyanate (PITC) is a widely used reagent for this purpose, and CITC serves as an analogous reagent with a non-aromatic lipophilic tag.[5][6] The resulting cyclohexylthiourea derivatives are stable and exhibit strong UV absorbance, typically around 240-260 nm, allowing for sensitive detection.[7]
These application notes provide a detailed protocol for the use of this compound as a pre-column derivatization reagent for the HPLC analysis of primary and secondary amine-containing analytes.
Derivatization Reaction
The derivatization of a primary or secondary amine with this compound proceeds through a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. This reaction results in the formation of a stable N,N'-substituted thiourea derivative. The reaction is typically carried out in an alkaline environment (pH 9-11) to ensure the amine is in its deprotonated, nucleophilic state.[1]
Caption: Derivatization of an amine with this compound.
Experimental Protocols
This section provides a general protocol for the derivatization of amine-containing analytes with this compound and subsequent analysis by reversed-phase HPLC. This protocol is based on established methods for similar isothiocyanate reagents like PITC and may require optimization for specific applications.[5][6]
Materials and Reagents
-
This compound (CITC), 98% or higher purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Triethylamine (TEA)
-
Formic acid or Trifluoroacetic acid (TFA), HPLC grade
-
Analyte standards and samples
-
Nitrogen gas for evaporation
Derivatization Procedure
Caption: Experimental workflow for CITC derivatization.
-
Preparation of Coupling Buffer: Prepare a coupling buffer of acetonitrile/pyridine/triethylamine (10:5:5, v/v/v).
-
Sample and Standard Preparation:
-
Dissolve a known amount of the amine-containing standard or sample in the coupling buffer to a final concentration of approximately 1 mg/mL.
-
For aqueous samples, lyophilize an appropriate volume (e.g., 10-50 µL) in a reaction vial.
-
-
Derivatization Reaction:
-
Prepare a derivatization solution of 5% (v/v) this compound in acetonitrile.
-
To 20 µL of the sample or standard solution in the coupling buffer, add 100 µL of the derivatization solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Removal of Excess Reagent:
-
After incubation, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the initial mobile phase for HPLC analysis.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis Conditions
The following are general HPLC conditions for the separation of cyclohexylthiourea derivatives. Optimization of the gradient, flow rate, and column temperature may be necessary for specific analytes.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid or Trifluoroacetic acid in water. |
| Mobile Phase B | 0.1% Formic acid or Trifluoroacetic acid in acetonitrile. |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase linearly to a higher percentage (e.g., 80-90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30-40°C. |
| Detection | UV detector at 254 nm. |
| Injection Volume | 10-20 µL. |
Data Presentation
Quantitative analysis can be performed by creating a calibration curve using known concentrations of the derivatized analyte standards. The peak area of the analyte in the sample is then used to determine its concentration.
Table 1: Hypothetical Quantitative Data for Derivatized Alanine
| Parameter | Value |
| Analyte | Alanine |
| Derivative | N-Cyclohexylthiocarbamoyl-Alanine |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 5 pmol |
| Limit of Quantitation (LOQ) | 15 pmol |
| Recovery | 95-105% |
| Precision (RSD) | < 2% |
Note: The data in Table 1 is hypothetical and serves as an example of the expected performance of the method. Actual values will need to be determined experimentally.
Logical Relationships in Method Development
The development of an HPLC method using CITC derivatization involves a series of logical steps to ensure optimal performance.
Caption: Logical steps in HPLC method development.
Conclusion
This compound is a promising derivatization reagent for the HPLC analysis of primary and secondary amine-containing compounds. The formation of stable, UV-active cyclohexylthiourea derivatives allows for sensitive and reproducible quantification. The protocols provided herein offer a solid foundation for developing specific methods for a variety of analytes. Researchers are encouraged to optimize the reaction and chromatographic conditions to suit their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemicalpapers.com [chemicalpapers.com]
Application Notes: Nucleophilic Addition to Cyclohexyl Isothiocyanate
Cyclohexyl isothiocyanate is a versatile electrophilic reagent widely utilized in organic synthesis. The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity allows for the straightforward synthesis of a diverse range of compounds, particularly thiourea (B124793), dithiocarbamate, and O-thiocarbamate derivatives. These products serve as important intermediates and final compounds in the development of pharmaceuticals, agrochemicals, and organocatalysts.
The reaction proceeds via a nucleophilic addition mechanism where the nucleophile attacks the central carbon of the isothiocyanate moiety. The nature of the nucleophile dictates the final product. Primary and secondary amines react to form N,N'-disubstituted thioureas, which are precursors to important compounds like N,N'-dicyclohexylcarbodiimide (DCC), a widely used dehydrating agent in peptide synthesis.[1][2] Thiols react to produce dithiocarbamates, and alcohols yield O-thiocarbamates.[3][4] The reaction is typically carried out under mild conditions and can be facilitated by the use of a suitable solvent.
Reaction Mechanism and Experimental Workflow
The general mechanism for the nucleophilic addition to this compound involves the attack of a nucleophile on the electrophilic carbon of the isothiocyanate group. This is followed by protonation of the resulting intermediate to yield the final product.
Caption: General mechanism of nucleophilic addition to this compound.
A general workflow for the synthesis and purification of products from the nucleophilic addition to this compound is outlined below.
References
- 1. CN1962630A - N'-dicyclohexyl thiourea preparation method - Google Patents [patents.google.com]
- 2. Method for synthesizing N,N'-dicyclohexylcarbodiimide by taking oxygen gas as oxidant - Eureka | Patsnap [eureka.patsnap.com]
- 3. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cyclohexyl Isothiocyanate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of cyclohexyl isothiocyanate in solid-phase synthesis (SPS), a cornerstone technique in modern drug discovery and combinatorial chemistry. The protocols detailed herein are designed to facilitate the efficient and reliable synthesis of N,N'-disubstituted thioureas and related compounds on a solid support. This document offers detailed experimental procedures, quantitative data, and visual workflows to assist researchers in implementing this versatile chemical transformation in their synthetic endeavors.
This compound is a valuable reagent for the derivatization of primary and secondary amines attached to a solid support. The reaction proceeds via a nucleophilic attack of the resin-bound amine on the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea (B124793) linkage. This methodology is widely applicable in the generation of small molecule libraries for high-throughput screening and the synthesis of bioactive compounds.
Core Applications in Solid-Phase Synthesis
The primary application of this compound in solid-phase synthesis is the preparation of substituted thioureas. This functional group is a key pharmacophore in a wide range of biologically active molecules, exhibiting diverse therapeutic properties. The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
Key applications include:
-
Combinatorial Library Synthesis: Rapid generation of diverse libraries of thiourea-containing compounds for screening against various biological targets.
-
Drug Discovery: Synthesis of novel drug candidates and optimization of lead compounds containing the thiourea moiety.
-
Peptidomimetic and Scaffold Decoration: Modification of peptides and other molecular scaffolds to enhance their biological activity, stability, or pharmacokinetic properties.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-cyclohexyl-N'-substituted thioureas on a solid support. The protocols are based on established literature procedures and are adaptable to various resin types and scales.
Protocol 1: Synthesis of N-Cyclohexyl-N'-Alkylthioureas on Rink Amide Resin
This protocol details the reaction of a resin-bound primary amine with this compound to form a resin-bound thiourea, followed by cleavage to yield the final product.
Materials:
-
Rink Amide resin (pre-loaded with a primary amine)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 g, with a typical loading of 0.5 mmol/g) in DMF (10 mL) for 1 hour in a suitable reaction vessel.
-
Fmoc-Deprotection (if applicable): If the resin-bound amine is Fmoc-protected, treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Thiourea Formation:
-
Dissolve this compound (5 equivalents based on resin loading) in DMF (5 mL).
-
Add the this compound solution to the swelled and deprotected resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by a qualitative test (e.g., Kaiser test) to confirm the consumption of the primary amine.
-
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum for at least 2 hours.
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.
-
-
Product Precipitation and Isolation:
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the solid product with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude thiourea derivative by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
| Parameter | Value | Reference |
| Resin Type | Rink Amide | Generic Protocol |
| Resin Loading | ~0.5 mmol/g | Generic Protocol |
| This compound | 5 equivalents | Generic Protocol |
| Reaction Time | 4-12 hours | Generic Protocol |
| Reaction Temperature | Room Temperature | Generic Protocol |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | [Generic Protocol] |
| Cleavage Time | 2-3 hours | [Generic Protocol] |
| Expected Yield | Moderate to High | [1] |
| Purity (after HPLC) | >95% | [Generic Protocol] |
Protocol 2: Synthesis of Thioureas using a Trityl Isothiocyanate Resin
This protocol utilizes a resin-bound isothiocyanate which is then reacted with a primary or secondary amine in solution.
Materials:
-
Trityl isothiocyanate resin
-
Primary or secondary amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the trityl isothiocyanate resin (1.0 g) in DCM (10 mL) for 30 minutes.
-
Thiourea Formation:
-
Dissolve the desired primary or secondary amine (5 equivalents based on resin loading) in DCM (5 mL).
-
Add the amine solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the reaction solution and wash the resin with DCM (5 x 10 mL) and methanol (B129727) (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Cleavage: Treat the resin with a solution of 5% TFA and 5% TIS in DCM for 30 minutes to cleave the thiourea product.
-
Isolation: Filter the resin and collect the filtrate. Neutralize the filtrate with a polymer-supported base (e.g., piperidine on polystyrene) and then concentrate to obtain the crude product.
-
Purification: Purify the product by chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Resin Type | Trityl isothiocyanate | [2] |
| Amine | 5 equivalents | [2] |
| Reaction Time | 2-4 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Cleavage Cocktail | 5% TFA, 5% TIS in DCM | [2] |
| Cleavage Time | 30 minutes | [2] |
| Expected Yield | Generally High | [2] |
| Purity (after purification) | High | [2] |
Visualizing the Workflow
To aid in the conceptualization of the solid-phase synthesis process, the following diagrams illustrate the key steps involved.
Caption: Workflow for Solid-Phase Synthesis of Thioureas.
Caption: Reaction Mechanism of Thiourea Formation.
Conclusion
The use of this compound in solid-phase synthesis provides a robust and efficient method for the generation of N,N'-disubstituted thioureas. The protocols outlined in these application notes, in conjunction with the provided quantitative data and visual workflows, offer a solid foundation for researchers to successfully implement this chemistry in their synthetic programs. The versatility of this approach makes it a valuable tool in the pursuit of novel therapeutics and the exploration of chemical biology.
References
Application Notes and Protocols: Cyclohexyl Isothiocyanate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of cyclohexyl isothiocyanate as a key reagent in the synthesis of N,N'-disubstituted thiourea (B124793) derivatives, a class of compounds with significant potential as pharmaceutical intermediates, particularly in the development of novel anticancer agents.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized for the preparation of thiourea derivatives. The reaction of this compound with primary or secondary amines is a robust and high-yielding method for creating N-cyclohexyl-N'-substituted thioureas.[1] These compounds are of considerable interest in medicinal chemistry due to their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[2] The thiourea motif can act as a pharmacophore, engaging in hydrogen bonding and other interactions with biological targets.
Key Application: Synthesis of N-(Cyclohexylcarbamothioyl)-2-naphthamide
A prominent example of the use of this compound in pharmaceutical intermediate synthesis is the preparation of N-(cyclohexylcarbamothioyl)-2-naphthamide. This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells.[3][4]
Experimental Protocol
The synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide can be efficiently achieved via an ultrasonic-assisted, one-pot reaction.[4]
Materials:
-
2-Naphthoyl chloride
-
Potassium thiocyanate (B1210189) (KSCN)
-
Acetone (B3395972) (anhydrous)
Procedure:
-
To a solution of 2-naphthoyl chloride (1 mmol) in anhydrous acetone (10 mL), add potassium thiocyanate (1 mmol).
-
Sonicate the mixture for 15 minutes at room temperature.
-
To the resulting mixture, add cyclohexylamine (1 mmol).
-
Continue sonication for an additional 30 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the pure product.[4]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 96% | [4] |
| Melting Point | 167–168 °C | [4] |
| Appearance | White solid | [4] |
| IR (KBr, cm⁻¹) | 3217, 3170 (NH), 1666 (C=O) | [4] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 11.68 (s, 1H, NH), 9.20 (s, 1H, NH), 8.77 (s, 1H, Ar–H), 7.76–7.69 (m, 3H, Ar–H), 7.48–7.40 (m, 3H, Ar–H), 4.99 (m, 1H, CH), 1.91–1.87 (m, 2H, CH₂), 1.71–1.69 (m, 4H, CH₂), 1.40–1.25 (m, 4H, CH₂) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 173.0 (C=S), 166.0 (C=O), 154.0, 146.7, 136.2, 134.1, 131.3, 130.7, 129.7, 129.4, 128.5, 127.3 (Ar–C), 58.4, 33.9, 27.5, 26.0, 25.0 | [4] |
General Synthesis of N-Cyclohexyl-N'-Aryl Thiourea Derivatives
The synthesis of a broader range of N-cyclohexyl-N'-aryl thiourea derivatives for structure-activity relationship (SAR) studies can be achieved through a general and straightforward procedure.
Experimental Protocol
Materials:
-
This compound
-
Substituted aniline (B41778)
Procedure:
-
Dissolve the substituted aniline (0.01 mol) in ethanol (30 mL).
-
Add this compound (0.01 mol) to the solution.
-
Reflux the reaction mixture for 10 hours.
-
Cool the mixture and store it in a refrigerator overnight.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol, dry, and recrystallize from ethanol to obtain the pure N-cyclohexyl-N'-aryl thiourea derivative.[5]
Visualizations
Experimental Workflow
Caption: One-pot synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide.
Potential Signaling Pathway Inhibition
Thiourea derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.
Conclusion
This compound is a valuable and readily available reagent for the synthesis of a wide array of N,N'-disubstituted thiourea derivatives. These compounds serve as important intermediates in the development of new therapeutic agents, particularly in the field of oncology. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting products, underscore the importance of this compound in modern drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticonvulsant activity of new N-(alkyl/sub-stituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Application Notes and Protocols: The Biological Mechanisms of Cyclohexyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biological mechanisms of Cyclohexyl isothiocyanate (CH-ITC), a member of the isothiocyanate (ITC) family of compounds known for their potential therapeutic properties. While specific quantitative data for CH-ITC is limited in publicly available literature, the information presented herein is based on the well-established mechanisms of action of structurally related and extensively studied ITCs, such as phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC). These compounds serve as valuable surrogates for understanding the probable cellular and molecular activities of CH-ITC.
Mechanism of Action
Isothiocyanates, including CH-ITC, are recognized for their multifaceted effects on biological systems, particularly in the context of cancer chemoprevention and therapy. Their mechanisms of action are complex and involve the modulation of multiple cellular signaling pathways. The primary effects observed with ITCs are the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS), which collectively contribute to their anti-proliferative activity against cancer cells.[1][2][3][4]
Induction of Apoptosis
A key mechanism by which ITCs exert their anticancer effects is the induction of apoptosis.[1] This process is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ITCs have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[5] This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.[6]
Furthermore, ITCs can upregulate the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] Some ITCs have also been reported to enhance the expression of Fas, a death receptor involved in the extrinsic apoptosis pathway.[7]
Cell Cycle Arrest
ITCs are known to interfere with the normal progression of the cell cycle in cancer cells, thereby inhibiting their proliferation.[1][2] This is often achieved by inducing cell cycle arrest at the G2/M phase.[2] The arrest is typically associated with the downregulation of key cell cycle regulatory proteins, including cyclin B1 and cyclin-dependent kinase 1 (Cdk1).[8][9] By halting the cell cycle, ITCs prevent cancer cells from dividing and propagating.
Generation of Reactive Oxygen Species (ROS)
The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another critical component of the anticancer activity of ITCs.[4][10] Increased intracellular ROS levels can lead to cellular damage, including DNA damage and lipid peroxidation, which can trigger apoptotic pathways.[6][11] While high levels of ROS are cytotoxic to cancer cells, it is noteworthy that cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them potentially more susceptible to the ROS-inducing effects of ITCs.[2]
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells. Several studies have demonstrated that ITCs can suppress the activation of NF-κB.[8][12] This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting NF-κB, ITCs can sensitize cancer cells to apoptosis and reduce the expression of pro-inflammatory and pro-survival genes.[12]
Quantitative Data Summary
The following tables summarize quantitative data for representative isothiocyanates (PEITC and BITC) from various studies, illustrating their dose-dependent effects on cancer cells. This data provides a reference for the potential potency of CH-ITC.
Table 1: IC50 Values of Representative Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PEITC | CaSki | Cervical Cancer | ~20 | 24 |
| PEITC | HeLa | Cervical Cancer | ~25 | 24 |
| PEITC | HepG2 | Liver Cancer | 11.2 | 24 |
| PEITC | Fludarabine-resistant CLL | Chronic Lymphocytic Leukemia | 5.4 | Not Specified |
| PEITC | Fludarabine-sensitive CLL | Chronic Lymphocytic Leukemia | 5.1 | Not Specified |
| BITC | BxPC-3 | Pancreatic Cancer | ~8 | Not Specified |
Data compiled from various sources.[2][6][8]
Table 2: Effect of PEITC on Cell Viability of CaSki Cervical Cancer Cells
| PEITC Concentration (µM) | Cell Viability (%) after 24h |
| 5 | 80.92 |
| 10 | 69.58 |
| 15 | 58.32 |
| 20 | 46.48 |
| 25 | 37.87 |
| 30 | 27.73 |
Data adapted from a study on PEITC.[6]
Table 3: Quantitative Analysis of Apoptosis-Related Events Induced by PEITC in Cervical Cancer Cells
| Treatment | Parameter | Fold Change vs. Control |
| PEITC (20 µM) | Caspase-3 Activity | ~1.6 |
| PEITC (25 µM) | Caspase-3 Activity | ~1.8 |
| PEITC (30 µM) | Caspase-3 Activity | ~2.1 |
| PEITC (20 µM) | Intracellular ROS Production | Dose-dependent increase |
Data interpreted from studies on PEITC.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by this compound.
References
- 1. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 7. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclohexyl Isothiocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and reactions of cyclohexyl isothiocyanate, a versatile reagent with applications in organic synthesis and medicinal chemistry. The information is intended for use by trained professionals in a laboratory setting.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is soluble in organic solvents but has limited solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NS | [2] |
| Molecular Weight | 141.24 g/mol | [2] |
| CAS Number | 1122-82-3 | [2] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Refractive Index (@ 20°C) | 1.5350-1.5390 | [3] |
| Purity (GC) | ≥97.5% | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectra available | [4] |
| ¹³C NMR | Spectra available | [4] |
| IR | Conforms to structure | [3] |
| Mass Spec | Spectra available | [4] |
| Raman | Spectra available | [4] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from cyclohexylamine (B46788) and carbon disulfide in a one-pot, two-step procedure.[5] This method involves the in-situ formation of a dithiocarbamate (B8719985) salt, followed by desulfurization.[5]
Protocol 2.1.1: Synthesis from Cyclohexylamine and Carbon Disulfide
This protocol is adapted from a general procedure for the synthesis of aliphatic isothiocyanates using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent.[6][5]
Materials:
-
Cyclohexylamine
-
Triethylamine (B128534) (Et₃N)
-
Carbon disulfide (CS₂)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)
-
1 N HCl
-
Water
-
Anhydrous MgSO₄
-
Hexane (B92381) for chromatography
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (2 mmol) and triethylamine (3 equiv., 6 mmol) in dichloromethane (3 mL).
-
To this solution, add carbon disulfide (3 equiv., 6 mmol) and stir the mixture at room temperature for 5 minutes.
-
Add DMT/NMM/TsO⁻ (1 equiv., 2 mmol) to the reaction mixture.
-
Irradiate the reaction mixture in a microwave reactor in standard mode for 3 minutes at 90°C.[6]
-
After completion of the reaction, dilute the mixture with dichloromethane (50 mL).
-
Wash the organic layer with water (5 mL), followed by 1 N HCl (2 x 5 mL), and finally with water (5 mL).[6]
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using hexane as the eluent to obtain pure this compound.[6]
Table 3: Reaction Yields for Isothiocyanate Synthesis
| Starting Amine | Desulfurizing Agent | Solvent | Yield (%) | Reference |
| Aliphatic Amines (general) | DMT/NMM/TsO⁻ | DCM (Microwave) | 72-96 | [6] |
| Aliphatic Amines (general) | Tosyl Chloride | Dichloromethane | Good | [7] |
| Primary Amines (general) | T3P® | Not specified | Good | [7] |
Reactions of this compound
The primary mode of reactivity for this compound involves nucleophilic attack on the central carbon atom of the isothiocyanate moiety.[1]
A common application of this compound is the synthesis of N,N'-disubstituted thioureas through reaction with primary or secondary amines.[8][9]
Protocol 2.2.1.1: General Synthesis of N-Cyclohexyl Thiourea (B124793) Derivatives
This protocol describes a general method for the condensation of an isothiocyanate with an amine.[9]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Dichloromethane (DCM) or tert-butanol
Procedure:
-
Dissolve the desired primary or secondary amine (1 equiv.) in dichloromethane.
-
Add this compound (1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting crude thiourea derivative can be purified by recrystallization or column chromatography.
Table 4: Examples of Thiourea Synthesis from Isothiocyanates
| Isothiocyanate | Amine | Product | Yield (%) | Reference |
| Phenyl isothiocyanate | Various amines | N-phenyl, N'-substituted thioureas | Not specified | [9] |
| Benzyl isothiocyanate | Various amines | N-benzyl, N'-substituted thioureas | Not specified | [9] |
| General Isothiocyanates | Primary Amines | N,N'-disubstituted thioureas | 95-100 | [8] |
This compound can also react with thiol functional groups to form dithiocarbamates. This reaction is notably reversible.[10][11] The reaction conditions, particularly pH, can influence the chemoselectivity of isothiocyanates towards amines versus thiols.[10]
Protocol 2.2.2.1: Reaction of this compound with a Thiol
Materials:
-
This compound
-
Thiol-containing compound (e.g., cysteine, glutathione)
-
Buffer solution (pH 6-8)
Procedure:
-
Dissolve the thiol-containing compound in a suitable buffer solution with a pH between 6 and 8.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature.
-
The formation of the dithiocarbamate can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Due to the reversible nature of this reaction, the product is often used in situ for further reactions or studies.[11]
Applications in Drug Development and Cancer Research
Isothiocyanates, including this compound, are of significant interest in drug development due to their potential therapeutic properties, particularly in cancer research.[12] They have been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities.[13]
The anti-cancer effects of isothiocyanates are attributed to their ability to modulate various cellular signaling pathways.[14] Studies have shown that isothiocyanates can induce apoptosis and cell cycle arrest in cancer cells.[12][15]
Key signaling pathways affected by isothiocyanates include:
-
MAPK Pathway: Isothiocyanates can induce the activation of the MAPK signaling cascade, leading to increased phosphorylation of JNK, c-Jun, and HSP27.[15]
-
PI3K/Akt Pathway: Isothiocyanates have been shown to alter the phosphorylation of Akt and GSK3α/β.[15] Downregulation of the PI3K/Akt/mTOR signaling pathway is a mechanism by which some isothiocyanates exert their anti-proliferative effects.[14]
Visualizations
References
- 1. CAS 1122-82-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound(1122-82-3) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 15. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma | Haematologica [haematologica.org]
Application Notes and Protocols for the Quantification of Cyclohexyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Cyclohexyl isothiocyanate (CH-ITC). The methodologies described herein are based on established analytical techniques for isothiocyanates and are tailored for the specific analysis of CH-ITC in various matrices.
Introduction to this compound Analysis
This compound (C7H11NS), a member of the isothiocyanate family, is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Isothiocyanates are recognized for their biological activities, including potential anti-cancer properties, which has led to increased interest in their accurate quantification in research and pharmaceutical development.[2] However, the analysis of isothiocyanates, including CH-ITC, can be challenging due to their reactivity and potential instability.[3][4]
The analytical techniques detailed below are designed to provide accurate and reproducible quantification of CH-ITC. These methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV/Vis), and a spectrophotometric method for total isothiocyanate content.
Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like CH-ITC. Its high sensitivity and specificity make it a preferred method for trace-level quantification.
Application Note: This method is suitable for the quantification of CH-ITC in complex matrices such as herbal extracts and biological fluids after appropriate sample preparation. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, homogenized tissue, or plant extract), add 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the organic solvent for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity. The characteristic ions for CH-ITC (MW: 141.24 g/mol ) can be determined from its mass spectrum.[5][6]
-
-
Data Analysis:
-
Create a calibration curve using standard solutions of CH-ITC of known concentrations.
-
Quantify CH-ITC in the samples by comparing the peak area of the characteristic ion to the calibration curve.
-
Workflow for GC-MS Analysis of CH-ITC
Caption: Workflow for the quantification of this compound using GC-MS.
High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)
HPLC is a versatile technique for the analysis of a wide range of compounds. For isothiocyanates that lack a strong chromophore, derivatization is often employed to enhance UV detection.[7]
Application Note: This method is suitable for routine quality control analysis of CH-ITC in raw materials and finished products. Derivatization with a UV-active compound allows for sensitive quantification. A common derivatization reaction for isothiocyanates involves the use of N-acetyl-L-cysteine (NAC) to form a stable dithiocarbamate (B8719985) derivative with improved UV absorbance.[8]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Extract CH-ITC from the sample matrix using a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
To 500 µL of the extract, add 500 µL of a derivatizing reagent solution (e.g., 0.2 M N-acetyl-L-cysteine and 0.2 M NaHCO3 in water).[8]
-
Incubate the mixture at 50°C for 1 hour to complete the derivatization reaction.[8]
-
After incubation, cool the sample and inject it into the HPLC system.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: Diode Array Detector (DAD) or UV/Vis detector.
-
Detection Wavelength: Monitor at a wavelength appropriate for the CH-ITC derivative (e.g., around 254 nm for NAC derivatives).
-
-
Data Analysis:
-
Prepare a calibration curve using derivatized CH-ITC standards.
-
Quantify the CH-ITC derivative in the samples based on the peak area and the calibration curve.
-
Workflow for HPLC-UV/Vis Analysis of CH-ITC
Caption: Workflow for the quantification of this compound using HPLC-UV/Vis.
UV-Vis Spectrophotometry (Cyclocondensation Reaction)
This method provides a rapid determination of the total isothiocyanate content in a sample. It is based on the quantitative reaction of isothiocyanates with 1,2-benzenedithiol (B97157) to form a colored product, 1,3-benzodithiole-2-thione, which can be measured spectrophotometrically at 365 nm.[3][9]
Application Note: This is a simple and cost-effective method for screening and estimating the total isothiocyanate content. However, it is not specific for CH-ITC and will measure all isothiocyanates present in the sample.
Experimental Protocol:
-
Sample Preparation:
-
Extract the isothiocyanates from the sample using a suitable solvent (e.g., isopropanol).
-
-
Cyclocondensation Reaction:
-
In a reaction tube, mix:
-
0.1 mL of the sample extract or standard solution.
-
0.5 mL of 0.1 M potassium phosphate (B84403) buffer (pH 8.5).
-
0.5 mL of isopropanol.
-
0.1 mL of 60 mM 1,2-benzenedithiol in isopropanol.[8]
-
-
Incubate the mixture at 65°C for 60 minutes.[8]
-
Cool the reaction mixture to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 365 nm using a UV-Vis spectrophotometer.
-
Use a blank solution (containing all reagents except the sample/standard) to zero the instrument.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of a standard isothiocyanate (CH-ITC or a readily available standard like allyl isothiocyanate).
-
Determine the total isothiocyanate concentration in the sample from the absorbance reading and the calibration curve.
-
Principle of the Cyclocondensation Reaction
Caption: Reaction of CH-ITC with 1,2-benzenedithiol for spectrophotometric analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on the analysis of similar isothiocyanates and should be considered as estimates for CH-ITC. Method validation is required to establish specific performance data for CH-ITC in a particular matrix.
| Parameter | GC-MS | HPLC-UV/Vis (with Derivatization) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 10 - 30 ng/mL | < 5 nmol/mL[8] | ~1 nmol/mL[9] |
| Limit of Quantification (LOQ) | 30 - 90 ng/mL | - | - |
| Linearity (R²) | > 0.99 | > 0.99[8] | > 0.99 |
| Recovery (%) | 85 - 110 | 83 - 104[8] | 90 - 105 |
| Specificity | High | High (with good chromatography) | Low (measures total ITCs) |
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the study, including the required sensitivity, specificity, sample matrix, and available instrumentation. GC-MS offers the highest specificity and sensitivity, making it ideal for complex samples and trace-level analysis. HPLC-UV/Vis with derivatization provides a robust and reliable method for routine quality control. The UV-Vis spectrophotometric method is a simple and rapid screening tool for total isothiocyanate content. For all methods, proper sample preparation and method validation are crucial for obtaining accurate and reliable quantitative results.
References
- 1. CAS 1122-82-3: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane, isothiocyanato- [webbook.nist.gov]
- 7. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclohexyl Isothiocyanate in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of cyclohexyl isothiocyanate (CHIC) in material science. While direct quantitative data on polymers and materials exclusively derived from CHIC is limited in publicly available literature, this document compiles relevant information, including data from analogous compounds and general protocols that can be adapted for its use.
Overview of this compound in Material Science
This compound (CAS 1122-82-3) is a versatile organosulfur compound characterized by a cyclohexyl group attached to a reactive isothiocyanate (-N=C=S) functional group.[1] This reactivity makes it a valuable building block in the synthesis of a variety of materials. Its applications in material science are primarily centered around polymer synthesis, surface functionalization, and the development of bioactive materials.[2]
The isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, allowing for the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This chemistry is the foundation for its use in creating novel polymers and modifying the surfaces of existing materials to impart desired properties.
Applications in Polymer Synthesis
This compound can be employed as a monomer or a modifying agent in the synthesis of various polymers, including polythioureas and polyurethanes. The incorporation of the cyclohexyl group can influence the physical properties of the resulting polymers, such as their thermal stability and mechanical strength.
Polythiourea Synthesis
The reaction of this compound with diamines leads to the formation of polythioureas. These polymers are of interest due to their potential for strong hydrogen bonding through the thiourea (B124793) linkages, which can result in materials with high thermal stability and good mechanical properties.[3]
General Reaction Scheme:
Caption: Synthesis of Polythiourea from this compound.
Table 1: Mechanical Properties of Analogous Polythioureas (Data from self-healing polythioureas derived from 1,4-phenylene diisothiocyanate)
| Amine Monomer | Tensile Strength (MPa) | Elongation at Break (%) |
| Jeffamine D230 | 0.8 ± 0.1 | 180 ± 20 |
| Jeffamine D400 | 0.5 ± 0.1 | 250 ± 30 |
| Jeffamine D2000 | 0.2 ± 0.05 | 300 ± 40 |
Note: This data is for an analogous system and is intended to provide a general indication of the properties that might be expected.
Polyurethane and Poly(urethane-urea) Synthesis
This compound can be used to introduce thiourea linkages into polyurethane or poly(urethane-urea) structures, potentially enhancing their thermal stability and mechanical properties. While direct synthesis of polyurethanes from isothiocyanates is not the standard route, related cycloaliphatic isocyanates are used in polyurethane synthesis. For instance, 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI) is a common monomer.
Table 2: Thermal Properties of Polyurethanes based on a Cycloaliphatic Isocyanate (HMDI) (Data from polyurethanes synthesized with methylene (B1212753) bis(p-cyclohexyl isocyanate)/butanediol hard block and PTMO soft block)[4]
| Soft Block Molecular Weight ( g/mol ) | Soft Segment Tg (°C) | Hard Segment Tg (°C) |
| PTMO-1000 | -55 | 65 |
| PTMO-2000 | -80 | 86 |
Note: This data is for a related cycloaliphatic diisocyanate and provides an indication of the thermal properties that might be achieved with similar structures.
Surface Functionalization Applications
The reactivity of the isothiocyanate group makes CHIC a useful molecule for the surface functionalization of various materials, including polymers and metals. This can be used to alter surface properties such as hydrophobicity, biocompatibility, and adhesion.
General Workflow for Surface Grafting
Caption: General workflow for surface grafting with CHIC.
Application in Bioactive and Anticorrosive Materials
The isothiocyanate group and the thiourea derivatives formed from it are known to exhibit biological activity and corrosion inhibiting properties.
Anticorrosive Coatings
Thiourea and its derivatives can act as corrosion inhibitors for metals. A study on 4-cyclohexyl-3-thiosemicarbazide, a compound structurally related to a derivative of this compound, demonstrated significant corrosion inhibition for mild steel in an acidic environment.[5][6]
Table 3: Corrosion Inhibition Efficiency of a Cyclohexyl-Thiourea Derivative (Data for 4-cyclohexyl-3-thiosemicarbazide on mild steel in 1 M HCl)[5][6]
| Inhibitor Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |
| 0.1 | 303 | 75 |
| 0.2 | 303 | 85 |
| 0.3 | 303 | 90 |
| 0.4 | 303 | 92 |
| 0.5 | 303 | 95 |
| 0.5 | 313 | 90 |
| 0.5 | 323 | 85 |
| 0.5 | 333 | 80 |
Experimental Protocols
Protocol 1: General Synthesis of a Polythiourea from this compound
This protocol describes a general procedure for the synthesis of a polythiourea via the polyaddition reaction of this compound and a diamine.
Materials:
-
This compound (CHIC)
-
Diamine (e.g., 1,6-hexanediamine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the diamine (1 equivalent) in anhydrous DMF.
-
To this solution, add this compound (1 equivalent) dropwise with stirring.
-
Heat the reaction mixture to 60-80 °C and maintain for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by following the disappearance of the isothiocyanate peak (~2100 cm-1) using FT-IR spectroscopy.
-
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or water.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and residual solvent.
-
Dry the polymer in a vacuum oven at 50-60 °C until a constant weight is achieved.
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of the thiourea linkage (C=S and N-H stretching bands) and the disappearance of the isothiocyanate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermal Analysis (DSC, TGA): To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal degradation profile.[7][8][9][10]
-
Mechanical Testing: To evaluate properties such as tensile strength and elongation at break.
Protocol 2: General Procedure for Surface Functionalization of a Polymer Film
This protocol outlines a general method for grafting this compound onto a polymer surface containing amine or hydroxyl groups.
Materials:
-
Polymer film with surface amine or hydroxyl groups (e.g., plasma-treated polyethylene, or a film of a polymer containing amine or hydroxyl functionalities)
-
This compound (CHIC)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Triethylamine (catalyst, for reaction with hydroxyl groups)
-
Argon or Nitrogen gas supply
-
Reaction vessel
Procedure:
-
Place the polymer film in a reaction vessel.
-
If the surface does not have inherent reactive groups, it may need to be activated (e.g., via plasma treatment in an ammonia (B1221849) or oxygen atmosphere to introduce amine or hydroxyl groups, respectively).
-
Under an inert atmosphere, add the anhydrous solvent to the vessel, ensuring the film is fully submerged.
-
Add a solution of this compound in the same solvent to the vessel.
-
If reacting with hydroxyl groups, add a catalytic amount of triethylamine.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight.
-
After the reaction, remove the film and wash it extensively with the solvent to remove any unreacted CHIC and catalyst.
-
Dry the functionalized polymer film under vacuum.
Characterization:
-
Contact Angle Measurement: To assess the change in surface hydrophobicity/hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur and nitrogen on the surface, indicative of successful grafting.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: To detect the characteristic vibrational bands of the newly formed surface groups.
Conclusion
This compound is a promising compound for the development of new materials with tailored properties. Its reactivity allows for its incorporation into polymers and onto surfaces, offering a route to enhance thermal stability, mechanical performance, and bioactivity. While there is a need for more specific research to quantify the properties of materials derived directly from this compound, the existing knowledge on related compounds and general synthetic methodologies provides a strong foundation for future research and development in this area. The protocols and data presented here serve as a valuable starting point for scientists and researchers exploring the potential of this compound in material science.
References
- 1. CAS 1122-82-3: this compound | CymitQuimica [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Grafting of proteins onto polymeric surfaces: A synthesis and characterization challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution [pccc.icrc.ac.ir]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. nexus-analytics.com.my [nexus-analytics.com.my]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cyclohexyl Isothiocyanate Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclohexyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is a two-step, one-pot process starting from cyclohexylamine (B46788).[1][2] The process involves the formation of a dithiocarbamate (B8719985) salt intermediate by reacting the primary amine with carbon disulfide (CS₂), followed by desulfurization to yield the final isothiocyanate product.[1][3]
Q2: What are the key reagents in this synthesis and their functions?
-
Cyclohexylamine: The primary amine and starting material that provides the cyclohexyl group.
-
Carbon Disulfide (CS₂): The source of the thiocarbonyl group (-C=S) required for the isothiocyanate functionality.
-
Base (e.g., Triethylamine, Potassium Carbonate): Used to facilitate the formation of the intermediate dithiocarbamate salt from the amine and CS₂.[4][5]
-
Desulfurizing Agent (e.g., Tosyl Chloride, Cyanuric Chloride, Iodine): A reagent that promotes the elimination of a sulfur atom from the dithiocarbamate salt to form the isothiocyanate N=C=S bond.[4][6]
Q3: What safety precautions are necessary when handling this compound?
This compound is a hazardous chemical. It can cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[7] Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] In case of contact, immediately flush the affected area with copious amounts of water.[9]
Q4: How can the progress of the reaction be monitored?
Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting amine and the appearance of the isothiocyanate product.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for product identification.
Experimental Protocols
Protocol 1: General Synthesis via Dithiocarbamate Salt Decomposition
This protocol is adapted from a general method for isothiocyanate synthesis using cyanuric chloride (TCT) as the desulfurizing agent.[5]
Materials:
-
Cyclohexylamine
-
Carbon Disulfide (CS₂)
-
Potassium Carbonate (K₂CO₃)
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium Hydroxide (NaOH) solution (6 N)
Procedure:
-
In a reaction vessel, dissolve cyclohexylamine (1.0 equiv.) and potassium carbonate (2.0 equiv.) in water.
-
Cool the mixture to room temperature and add carbon disulfide (1.2 equiv.) dropwise over 2-3 hours while stirring.
-
Continue stirring for an additional 2 hours after the addition is complete to ensure the formation of the potassium dithiocarbamate salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Separately, dissolve cyanuric chloride (0.5 equiv.) in dichloromethane.
-
Add the TCT solution dropwise to the cooled aqueous mixture over 4 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the biphasic mixture for another hour.
-
Basify the mixture to a pH > 11 by adding 6 N NaOH solution to decompose the reaction adduct completely.[5]
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.[2]
Protocol 2: Sustainable Synthesis via Isocyanide Sulfurization
This protocol is based on a modern, more sustainable method using elemental sulfur and a catalyst.[10]
Materials:
-
Cyclohexyl isocyanide (1.0 equiv.)
-
Elemental Sulfur (S₈) (1.12 equiv. of S atoms)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 mol%)
-
Dihydrolevoglucosenone (Cyrene™) as a benign solvent
Procedure:
-
Dissolve cyclohexyl isocyanide in Cyrene™ (concentration ~6 M).
-
Add elemental sulfur to the solution.
-
Add DBU (2 mol%) to the mixture.
-
Stir the reaction mixture at 40 °C for approximately 4 hours.
-
Monitor the reaction for the disappearance of the isocyanide starting material.
-
Upon completion, the product can be purified by flash column chromatography to yield pure this compound.[10]
Troubleshooting Guide
Q: My yield is very low. What are the common causes and solutions?
Low yield can stem from several issues in the reaction sequence. The troubleshooting workflow above provides a decision-making process to identify the root cause.
1. Incomplete Dithiocarbamate Salt Formation The formation of the dithiocarbamate salt is a critical equilibrium step. The choice and amount of base are crucial for driving the reaction to completion. Strong bases can promote side reactions, while weaker bases may require longer reaction times but offer higher selectivity.[5]
Table 1: Effect of Base on Dithiocarbamate Formation (Model: Aniline) [5]
| Base | Aniline Conversion | Dithiocarbamate Selectivity (Product vs. Thiourea) |
|---|---|---|
| NaOH | High | Low |
| KOH | High | Low |
| Na₂CO₃ | Moderate | High |
| K₂CO₃ | High (at 2 equiv.) | Very High (>99%) |
Solution: Use a weaker base like potassium carbonate (K₂CO₃) in sufficient quantity (e.g., 2 equivalents) to ensure high conversion and selectivity towards the desired dithiocarbamate intermediate.[5]
2. Inefficient Desulfurization The second step, converting the salt to the isothiocyanate, depends heavily on the desulfurizing agent. Different agents have varying levels of reactivity, cost, and toxicity.
Table 2: Common Desulfurizing Agents for Isothiocyanate Synthesis
| Desulfurizing Agent | Key Features & Considerations | Reference |
|---|---|---|
| **Thiophosgene (CSCl₂) ** | Highly effective but also highly toxic and moisture-sensitive. | [1][6] |
| Tosyl Chloride (TsCl) | A facile and general method for both alkyl and aryl amines. | [4] |
| Cyanuric Chloride (TCT) | Efficient for one-pot synthesis under aqueous conditions. | [5] |
| **Iodine (I₂) ** | Works well in a biphasic water/ethyl acetate (B1210297) medium, offering a clean workup. | [6] |
| **Hydrogen Peroxide (H₂O₂) ** | A "green" oxidant that works well in water and protic solvents. | [1] |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | By-products are volatile, simplifying the workup process. |[6] |
Solution: Select a desulfurizing agent appropriate for your reaction scale and safety protocols. Tosyl chloride and cyanuric chloride are effective and less hazardous alternatives to thiophosgene.[4][5]
Q: I am observing significant by-product formation. How can I prevent this?
The most common by-product is the symmetrically substituted thiourea (B124793), formed when the final isothiocyanate product reacts with unreacted cyclohexylamine.[6]
-
Cause: This side reaction is prevalent if the desulfurization is slow or if there is an excess of unreacted amine when the isothiocyanate is formed.
-
Solution: Ensure the dithiocarbamate salt formation goes to completion before adding the desulfurizing agent. Using the desulfurizing agent in slight excess can help ensure that all the primary amine is consumed before significant amounts of isothiocyanate are present to react with it.[6] The reaction can also be run in a biphasic system, where the isothiocyanate is extracted into the organic layer as it is formed, minimizing its contact with any remaining amine in the aqueous phase.[6]
Q: I am having difficulty purifying the final product. What are the best practices?
This compound can be challenging to purify due to its boiling point and the presence of sulfur-containing impurities.
-
Problem: Residual starting materials, sulfur by-products, or thiourea are present.
-
Solution 1 (Washing): A patent for industrial production describes a purification method involving acid washing followed by distillation.[2] Washing the crude product with a dilute acid (e.g., HCl) can help remove any unreacted basic amine.
-
Solution 2 (Distillation): Vacuum distillation is the preferred method for purifying this compound, as it allows for purification at lower temperatures, preventing potential decomposition and separating it from less volatile impurities.[2]
-
Solution 3 (Clean Synthesis): Some modern synthetic methods are designed to produce clean products that require minimal purification. For instance, using di-ter-butyl dicarbonate (Boc₂O) as a desulfurizing agent results in volatile by-products that can be easily removed by evaporation.[6]
Process Logic and Workflow Visualization
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 6. cbijournal.com [cbijournal.com]
- 7. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Page loading... [wap.guidechem.com]
- 10. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
Technical Support Center: Purification of Cyclohexyl Isothiocyanate by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of cyclohexyl isothiocyanate by distillation. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound relevant to distillation?
A1: Understanding the physical properties of this compound is crucial for planning a successful distillation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NS | [1] |
| Molecular Weight | 141.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Pungent | [3] |
| Boiling Point (at 760 mmHg) | 219-220 °C | [4] |
| Density (at 25 °C) | ~0.996 g/mL | [5] |
| Vapor Pressure (at 25 °C, est.) | 0.18 mmHg | [4] |
Q2: Why is vacuum distillation the recommended method for purifying this compound?
A2: this compound has a high boiling point at atmospheric pressure (219-220 °C).[4] Distilling at this high temperature can lead to thermal decomposition of the compound.[6] Vacuum distillation allows for the purification of compounds at a reduced pressure, which significantly lowers their boiling point, thereby minimizing the risk of degradation.[7]
Q3: What are the common impurities found in crude this compound?
A3: Impurities in crude this compound typically originate from its synthesis. A common synthetic route involves the reaction of cyclohexylamine (B46788) with carbon disulfide. Therefore, potential impurities include:
-
Unreacted Starting Materials: Cyclohexylamine and carbon disulfide.
-
Byproducts: N,N'-dicyclohexylthiourea and other related thiourea (B124793) derivatives.[6]
-
Solvents: Residual solvents used during the synthesis and workup.
Q4: How can I assess the purity of my distilled this compound?
A4: The purity of the distilled fractions can be assessed using several analytical techniques, including:
-
Gas Chromatography (GC): Provides information on the percentage of purity and the presence of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any organic impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of the characteristic isothiocyanate (-N=C=S) functional group peak (around 2100 cm⁻¹).
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the laboratory-scale vacuum distillation of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Vacuum pump
-
Cold trap (recommended to protect the pump)
-
Vacuum tubing
-
Vacuum grease
-
Clamps and stand
Procedure:
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound. The flask should not be more than two-thirds full.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Secure all connections with clamps.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the vacuum tubing from the distillation head to a cold trap, and then to the vacuum pump.
-
-
Distillation:
-
Turn on the magnetic stirrer.
-
Turn on the vacuum pump to slowly evacuate the system. The liquid may bubble as volatile impurities and dissolved gases are removed.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
As the temperature rises and stabilizes, collect the main fraction of purified this compound in a clean receiving flask. The boiling point will depend on the pressure achieved (see table below).
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point at a constant pressure indicates a pure fraction.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature while still under vacuum.
-
Slowly and carefully vent the system by introducing an inert gas like nitrogen or argon, or by carefully removing the vacuum tubing.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a clean, dry, and labeled storage container.
-
Pressure-Temperature Reference for Distillation
The boiling point of this compound decreases significantly under reduced pressure. The following table provides estimated boiling points at various pressures.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 219-220 |
| 100 | ~150 |
| 20 | ~110 |
| 10 | ~95 |
| 5 | ~80 |
| 1 | ~50 |
Note: These are estimated values. Actual boiling points may vary depending on the accuracy of the pressure measurement and the presence of impurities.
Troubleshooting Guide
This section addresses common problems encountered during the distillation of this compound.
| Symptom | Potential Cause | Suggested Solution |
| Product is dark or discolored after distillation | Thermal decomposition due to excessive heating. | Lower the distillation temperature by improving the vacuum. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. |
| Bumping or unstable boiling | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar and ensure vigorous stirring. A Claisen adapter can also help prevent bumping.[8] |
| Low yield of purified product | Inefficient condensation of the vapor. | Ensure a good flow of cold water through the condenser. For very low-pressure distillations, a cold finger or a more efficient condenser may be necessary. |
| Poor separation of impurities | Inadequate fractionation. | For impurities with boiling points close to the product, a fractional distillation column (e.g., Vigreux or packed column) should be used instead of a simple distillation setup. Collect fractions over a narrow temperature range. |
| Inability to achieve a low vacuum | Leaks in the system. | Check all glass joints and connections for proper sealing. Ensure all tubing is designed for vacuum and is not cracked or perished. Re-grease joints if necessary. |
| Product solidifies in the condenser | The condenser is too cold, and the product's melting point is reached. | The melting point of this compound is reported as 85°C, which is unlikely to be reached in a standard condenser. However, if this is observed, using slightly warmer condenser water or insulating the condenser can help. |
Visualizing the Process
Experimental Workflow for Vacuum Distillation
Caption: Workflow for the vacuum distillation of this compound.
Troubleshooting Logic for Poor Vacuum
Caption: Decision tree for troubleshooting poor vacuum in a distillation setup.
References
- 1. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 1122-82-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 1122-82-3 [thegoodscentscompany.com]
- 5. This compound CAS#: 1122-82-3 [m.chemicalbook.com]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. buschvacuum.com [buschvacuum.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cyclohexyl Isothiocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexyl isothiocyanate. The information provided addresses common issues related to side product formation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: this compound is a versatile reagent, but its high reactivity can lead to several side reactions. The most common side products arise from reactions with nucleophiles present in the reaction mixture, such as water, excess amines, or alcohols. Additionally, thermal decomposition can occur under high-temperature conditions.
Q2: How does water affect my reaction with this compound?
A2: Water can act as a nucleophile, leading to the hydrolysis of this compound. This reaction initially forms an unstable thiocarbamic acid intermediate, which then readily decomposes to produce cyclohexylamine (B46788) and carbonyl sulfide (B99878) (or hydrogen sulfide and carbon dioxide). The presence of cyclohexylamine as an impurity can lead to the formation of undesired symmetrical N,N'-dicyclohexylthiourea.[1][2][3]
Q3: I am synthesizing a thiourea (B124793), but I am observing a significant amount of N,N'-dicyclohexylthiourea in my product. What is the cause of this?
A3: The formation of N,N'-dicyclohexylthiourea is a common side product in thiourea synthesis. It typically arises from two main pathways:
-
Reaction with Cyclohexylamine Impurity: If your starting this compound has degraded due to moisture exposure, it will contain cyclohexylamine. This cyclohexylamine can then react with the this compound to form the symmetrical N,N'-dicyclohexylthiourea.
-
Reaction with the Amine Product: In some cases, the amine product of a different reaction can react with the starting this compound.
Q4: Can this compound react with alcohol solvents?
A4: Yes, this compound can react with alcohol solvents or other alcohol-containing molecules in the reaction mixture. The product of this reaction is a thiocarbamate. If not the desired product, this reaction will consume your starting material and introduce impurities. With smaller chain alcohols, the formation of symmetrical 1,3-disubstituted ureas and thioureas has also been observed as a side product.
Q5: What are the signs of thermal decomposition of this compound?
A5: Thermal decomposition of isothiocyanates can lead to a complex mixture of products. While specific data for this compound is limited, studies on similar compounds like allyl isothiocyanate show the formation of various sulfides, disulfides, and trisulfides, as well as self-reaction products like N,N'-diallylthiourea.[4] If your reaction is conducted at high temperatures and you observe a complex mixture of sulfur-containing byproducts, thermal decomposition may be the cause.
Troubleshooting Guides
Issue 1: Formation of N,N'-Dicyclohexylthiourea Impurity
Symptoms:
-
Presence of a significant peak corresponding to N,N'-dicyclohexylthiourea (MW: 240.41 g/mol ) in GC-MS or LC-MS analysis.
-
Reduced yield of the desired thiourea product.
-
Difficulty in purifying the desired product due to similar polarity with the byproduct.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contaminated this compound: The starting material may be contaminated with cyclohexylamine due to hydrolysis. | Solution: Use freshly opened or distilled this compound. Store it under an inert atmosphere (e.g., argon or nitrogen) and away from moisture. |
| Presence of Water in the Reaction: Trace amounts of water in the solvent or on glassware can lead to in-situ formation of cyclohexylamine. | Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere can also help. |
| Excess of this compound: A large excess of this compound can increase the likelihood of side reactions. | Solution: Use a stoichiometric amount or a slight excess of the amine reactant relative to this compound. |
Issue 2: Low Yield of Desired Product and Formation of Multiple Unidentified Byproducts
Symptoms:
-
Significantly lower than expected yield of the target molecule.
-
Complex chromatogram (GC-MS, LC-MS) with multiple peaks that are difficult to identify.
-
Discoloration of the reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Temperature is Too High: High temperatures can lead to thermal decomposition of this compound and other reactants. | Solution: Attempt the reaction at a lower temperature. If the reaction rate is too slow, consider using a suitable catalyst. |
| Reactive Solvent: The solvent (e.g., an alcohol) may be reacting with the this compound. | Solution: Switch to a non-reactive, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. |
| Presence of Multiple Nucleophiles: The reaction mixture may contain multiple nucleophilic species, leading to a variety of side products. | Solution: Purify all starting materials to remove nucleophilic impurities. Ensure that the intended nucleophile is the most reactive species under the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Disubstituted Thiourea
This protocol is designed to minimize the formation of common side products.
Materials:
-
This compound (freshly opened or distilled)
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
In the round-bottom flask, dissolve the amine (1.0 eq.) in the anhydrous solvent under an inert atmosphere.
-
Slowly add this compound (1.0 - 1.05 eq.) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Common reaction pathways of this compound leading to desired and side products.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
Stability of Cyclohexyl isothiocyanate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cyclohexyl isothiocyanate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is sensitive to several factors that can lead to its degradation. These include:
-
Moisture: It is moisture-sensitive and can hydrolyze in the presence of water.[1]
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Stability is pH-dependent, with increased degradation observed at neutral to alkaline pH.
-
Light: Exposure to light should be avoided to prevent potential degradation.[1]
-
Incompatible Materials: Contact with strong acids, strong bases, alcohols, amines, and strong oxidizing agents can lead to decomposition.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and moisture.[1]
Q3: What are the potential degradation products of this compound?
A3: Under aqueous conditions, particularly at elevated temperatures or non-acidic pH, this compound can hydrolyze to form cyclohexylamine (B46788) and subsequently react to form N,N'-dicyclohexylthiourea. In the presence of alcohols like methanol (B129727) or ethanol, it can form the corresponding thiocarbamates.
Q4: Can I use this compound in aqueous buffers?
A4: While it has limited water solubility, it can be used in aqueous buffers for short durations, preferably at an acidic pH (pH 3-5) where it exhibits greater stability.[2] At neutral or alkaline pH, degradation will be more rapid.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield during synthesis | - Incomplete reaction. - Degradation of the product during workup. - Impure starting materials. | - Monitor the reaction progress using TLC or GC to ensure completion. - Avoid prolonged exposure to high temperatures or incompatible reagents during workup. - Use purified starting materials and dry solvents. |
| Product decomposes during purification | - Thermal instability during distillation. - Degradation on silica (B1680970) gel during column chromatography. | - Use vacuum distillation at the lowest possible temperature. - Deactivate silica gel with a small percentage of a non-protic base (e.g., triethylamine) in the eluent, or use a less acidic stationary phase like alumina. |
| Inconsistent results in biological assays | - Degradation of the compound in the assay medium. - Reaction with components of the assay medium (e.g., primary amines in proteins). | - Prepare fresh solutions of this compound in a suitable solvent like acetonitrile (B52724) before each experiment. - Assess the stability of the compound in the specific assay buffer and timeframe. - Be aware of potential reactions with nucleophilic groups in the assay components. |
| Precipitate forms in stored solutions | - Formation of N,N'-dicyclohexylthiourea due to hydrolysis. - Low solubility in the chosen solvent at lower temperatures. | - Store solutions in a dry, inert atmosphere. - Ensure the compound is fully dissolved at the storage temperature and consider using a more suitable solvent. |
Stability Data
The following tables summarize the stability of isothiocyanates under different conditions. While this data is for iberin (B1674146), it serves as a useful proxy for the expected stability of this compound.
Table 1: Stability of Iberin in Different Solvents at Various Temperatures [2]
| Solvent | Temperature (°C) | Degradation after one week (%) |
| Acetonitrile | 20, 30, 40 | Stable |
| Ethanol | 20 | ~15 |
| 30 | ~25 | |
| 40 | ~40 | |
| Methanol | 20 | ~31 |
| 30 | ~45 | |
| 40 | ~78 | |
| Water | 20 | ~15 |
| 30 | ~50 | |
| 40 | >80 | |
| Methanol/Water (50:50, v/v) | 20 | ~39 |
| 30 | ~60 | |
| 40 | ~95 |
Table 2: Effect of pH on the Stability of Iberin in 10 mM Phosphate (B84403) Buffer at 20°C [2]
| pH | Degradation after two weeks (%) | Half-life (t₁/₂) (days) |
| 3 | ~5 | > 100 |
| 5 | ~6 | > 100 |
| 7 | ~29 | ~30 |
| 9 | ~53 | ~12 |
| 11 | >75 (after 7 hours) | < 1 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by UHPLC-PDA-ESI/MS
This protocol is adapted from a study on iberin stability and can be applied to this compound.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a stable solvent such as acetonitrile.
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 0.1 mg/mL) in the solvents or buffers to be tested (e.g., water, ethanol, phosphate buffers of different pH).
-
Incubation: Store the test solutions in sealed vials at controlled temperatures (e.g., 20°C, 30°C, 40°C) and protect from light.
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot from each test solution.
-
UHPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA detector to monitor the absorbance at the λmax of this compound and a mass spectrometer with an ESI source in positive ion mode to identify the parent compound and any degradation products.
-
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of degradation over time.
Visualizations
References
Storage and handling of Cyclohexyl isothiocyanate to prevent degradation
Technical Support Center: Cyclohexyl Isothiocyanate
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent exposure to moisture.[1][2][3] The product is moisture-sensitive, and opened containers must be carefully resealed and kept upright to prevent leakage.[1] For long-term stability, observe the manufacturer's specific storage recommendations.[4]
Q2: Why is moisture sensitivity a critical concern for this compound? A2: this compound is sensitive to moisture.[2] Exposure to water or moist air can lead to hydrolysis, degrading the compound. This degradation can compromise the purity of the material and affect experimental outcomes.
Q3: What personal protective equipment (PPE) is required when handling this compound? A3: When handling this compound, it is crucial to wear protective gloves, protective clothing, and eye/face protection (such as tightly fitting safety goggles or a face shield).[1][4] In areas with inadequate ventilation or when vapors/aerosols may be generated, respiratory protection is also necessary.[4]
Q4: How should I handle this compound to minimize exposure? A4: All work should be conducted in a well-ventilated area or under a chemical fume hood.[4] Avoid all personal contact, including the inhalation of vapors or mists.[1][4] Do not eat, drink, or smoke in the handling area. After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
Q5: What materials are incompatible with this compound? A5: To prevent degradation and hazardous reactions, avoid contact with water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise from improper storage or handling of this compound.
| Problem / Observation | Potential Cause | Recommended Action |
| Change in liquid color (e.g., from colorless to pale yellow) | Exposure to air (oxidation) or minor degradation. | While a slight color change may not impact all applications, it indicates potential degradation. Consider repurification (e.g., distillation) if high purity is critical. Ensure future storage is under an inert atmosphere (e.g., Nitrogen or Argon). |
| Unexpected peaks in analytical data (NMR, GC-MS) | Degradation of the compound due to exposure to moisture or other incompatible materials. | Review storage and handling procedures to identify the source of contamination. If hydrolysis is suspected (see degradation pathway below), ensure all glassware is dry and solvents are anhydrous. The material may need to be repurified or a fresh vial used. |
| Reduced reactivity or poor yield in synthesis | The compound has degraded, reducing the concentration of the active isothiocyanate. | Use a fresh, properly stored vial of this compound. Confirm the integrity of the compound via analytical methods before use. |
| Irritation or allergic reaction despite using PPE | Improper PPE use (e.g., non-resistant gloves) or an accidental breach in handling protocol. | Immediately remove the affected individual to fresh air and seek medical attention.[1] Review the Safety Data Sheet (SDS) for first-aid measures.[1] Ensure proper glove removal techniques are used to avoid skin contact.[1] |
Quantitative Data Summary
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | Cool place | [1][2][3] |
| Atmosphere | Dry; Moisture sensitive | [1][2] |
| Container | Original, tightly closed/sealed containers | [1][4] |
| Ventilation | Store and handle in a well-ventilated area | [1][4] |
| Ignition Sources | Avoid heat and ignition sources | [4] |
Table 2: Chemical Incompatibilities
| Incompatible Material Class | Specific Examples | Consequence of Contact | Source |
| Water / Moisture | Humid air, wet glassware | Hydrolysis / Degradation | [1][2] |
| Acids | Strong mineral acids (HCl, H₂SO₄) | Varies; potential for hazardous reaction | [1][2] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Varies; potential for hazardous reaction | [1][2] |
| Alcohols | Methanol, Ethanol | Reaction with isothiocyanate group | [1][2] |
| Amines | Primary and secondary amines | Reaction to form thioureas | [1][2] |
| Strong Oxidizing Agents | Peroxides, Nitrates | Varies; potential for hazardous reaction | [1][2] |
Detailed Protocols & Visualizations
Protocol: Aliquoting and Storing this compound
To maintain the integrity of the bulk supply, it is recommended to aliquot the compound into smaller, single-use quantities under an inert atmosphere.
-
Preparation: Move the sealed stock container of this compound, clean/dry vials with septa caps, and necessary syringes/pipettes into a glove box or glove bag purged with an inert gas (e.g., Argon or Nitrogen).
-
Inert Atmosphere: Ensure the atmosphere inside the glove box is dry and free of oxygen.
-
Aliquoting: Carefully open the main stock container. Using a clean, dry syringe or pipette, transfer the desired amount of the liquid into each of the smaller vials.
-
Sealing: Immediately and tightly seal each vial with its cap. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if diluted), and the date it was prepared.
-
Storage: Store the aliquots in a cool, dry, and dark location as recommended in Table 1. The main stock bottle should be purged with inert gas, tightly resealed, and returned to its proper storage location.
Diagrams
Caption: Recommended workflow for storing and handling this compound.
Caption: Potential degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Optimizing Cyclohexyl Isothiocyanate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to optimize the synthesis of cyclohexyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is a two-step process starting from cyclohexylamine (B46788).[1][2] The first step involves the reaction of cyclohexylamine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt.[1][2] The subsequent step is the decomposition of this salt using a desulfurizing agent to yield the final isothiocyanate product.[1][2]
Q2: What are some common desulfurizing agents used in this synthesis, and how do they compare?
A2: A variety of desulfurizing agents can be used, each with its own advantages and disadvantages. Historically, thiophosgene (B130339) was used but is now largely avoided due to its high toxicity.[1][2] Modern, safer alternatives include:
-
Tosyl Chloride (TsCl): A facile and general protocol uses tosyl chloride to mediate the decomposition of the in-situ generated dithiocarbamate salt, providing good yields.[3]
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent is advantageous as the by-products are often volatile, simplifying workup to a simple evaporation.[4]
-
Hydrogen Peroxide (H₂O₂): This is a greener option that works well for the synthesis of non-chiral isothiocyanates.[2]
-
Iodine (I₂): Used in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate, this method is cost-effective and environmentally friendly.[4]
-
Triphosgene (B27547) (BTC): A safer alternative to phosgene (B1210022), it is effective for producing isothiocyanates, especially those with electron-withdrawing groups.[4]
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be achieved through several methods. For industrial-scale production, a purification method involving pickling (acid washing), followed by distillation and rectification can yield high-purity products (>99.6%).[5] For laboratory scale, column chromatography is a common method, although it requires significant amounts of solvent.[5] Simple evaporation of the reaction mixture can be sufficient if volatile by-products are generated, for instance when using Boc₂O as the desulfurizing agent.[4]
Q4: What are the main safety concerns when working with this compound and its synthesis?
A4: this compound is a hazardous substance. It can cause severe skin burns and eye damage, may cause an allergic skin reaction, and can lead to allergy or asthma symptoms if inhaled.[6][7] The synthesis involves toxic reagents like carbon disulfide, which is highly flammable and toxic. Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no yield of the desired product.
| Potential Cause | Suggested Solution |
| Incomplete formation of the dithiocarbamate salt. | Ensure the reaction of cyclohexylamine and CS₂ is complete. This can be influenced by the choice of base and solvent. For alkylamines, the reaction is generally rapid.[9] Using a slight excess of CS₂ can drive the reaction to completion.[9] |
| Inefficient desulfurization. | The choice and amount of desulfurizing agent are critical. Refer to established protocols for the specific agent you are using. For example, when using triphosgene (TCT), 0.5 equivalents are necessary for a complete conversion.[9] |
| Decomposition of the product. | Isothiocyanates can be sensitive to harsh conditions. Ensure the workup and purification steps are performed under appropriate conditions (e.g., avoiding high temperatures if the product is thermally labile). |
| Loss of product during workup. | This compound is a volatile oil.[9] Care should be taken during solvent removal to avoid co-evaporation of the product. Use of a rotary evaporator at a controlled temperature and pressure is recommended. |
Problem 2: Formation of significant side products, such as N,N'-dicyclohexylthiourea.
| Potential Cause | Suggested Solution |
| Reaction of the isothiocyanate product with unreacted cyclohexylamine. | This is a common side reaction. Ensure that the initial formation of the dithiocarbamate salt goes to completion before adding the desulfurizing agent. Slow addition of the desulfurizing agent at a low temperature can also minimize this side reaction. |
| Presence of water in the reaction mixture. | While some protocols are performed in aqueous conditions, excess water can sometimes promote the formation of thiourea (B124793) by-products, depending on the reagents used. Ensure that if an anhydrous reaction is intended, all reagents and solvents are properly dried. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Boiling point of the product is close to that of impurities. | If distillation is the chosen method, use fractional distillation for better separation. Alternatively, column chromatography with an appropriate solvent system can be employed. |
| Product is an oil and difficult to handle. | This compound is a colorless oil.[9] If crystallization is not an option, purification by chromatography or distillation are the primary methods. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Dithiocarbamate Salt Formation and Decomposition
This protocol is a generalized procedure based on common methods described in the literature.[3][9]
Materials:
-
Cyclohexylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃)
-
Desulfurizing agent (e.g., Tosyl Chloride)
-
Solvent (e.g., Dichloromethane (DCM), or a biphasic system like water/ethyl acetate)
-
Hydrochloric acid (for workup)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Formation of Dithiocarbamate Salt:
-
In a round-bottom flask, dissolve cyclohexylamine in the chosen solvent.
-
Add the base (e.g., triethylamine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled solution while stirring.
-
Allow the reaction to stir at room temperature until the formation of the dithiocarbamate salt is complete (this can be monitored by TLC).
-
-
Desulfurization:
-
Cool the reaction mixture again in an ice bath.
-
Slowly add a solution of the desulfurizing agent (e.g., tosyl chloride in the same solvent) to the dithiocarbamate salt solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Desulfurizing Agents for Isothiocyanate Synthesis
| Desulfurizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Tosyl Chloride | Amine, CS₂, Et₃N, TsCl, DCM, rt | Facile, general protocol, good yields[3] | Requires careful control of stoichiometry |
| Boc₂O | Amine, CS₂, DMAP/DABCO (cat.), Boc₂O | Volatile by-products, simple workup[4] | Reagent can be expensive |
| Iodine | Amine, CS₂, NaHCO₃, I₂, H₂O/EtOAc, rt | Environmentally friendly, cost-effective[4] | May not be suitable for all substrates |
| Triphosgene (BTC) | Amine, CS₂, Base, BTC | Good yields, especially for electron-deficient amines[4] | Safer than phosgene but still requires careful handling |
| Hydrogen Peroxide | Amine, CS₂, Base, H₂O₂ | "Green" reagent[2] | May have limitations for complex molecules |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. cbijournal.com [cbijournal.com]
- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 6. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Reactivity of Cyclohexyl Isothiocyanate
Welcome to the technical support center for Cyclohexyl Isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the reactivity of this compound in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing low reactivity or low yield?
A1: The observed low reactivity of this compound can be attributed to several factors, primarily steric hindrance, suboptimal reaction conditions, and reagent quality.
-
Steric Hindrance: The bulky cyclohexyl group can physically obstruct the approach of nucleophiles to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This steric hindrance increases the activation energy of the reaction, leading to slower reaction rates and lower yields compared to less sterically hindered aliphatic isothiocyanates.
-
Suboptimal Reaction Conditions: The reactivity of isothiocyanates is highly dependent on the reaction environment. Factors such as solvent, temperature, pH, and the presence of catalysts can significantly impact the reaction outcome.
-
Reagent Quality: this compound is sensitive to moisture and can degrade over time. Using a fresh or properly stored reagent is crucial for optimal reactivity.
Q2: How does the cyclohexyl group specifically contribute to lower reactivity?
A2: The cyclohexyl group is a bulky aliphatic substituent. Its chair conformation can present a significant steric barrier to the incoming nucleophile. The reactivity can also be influenced by whether the isothiocyanate group is in an axial or equatorial position, with the equatorial position being generally more stable and potentially more accessible.
Q3: How does this compound's reactivity compare to other isothiocyanates?
Q4: What are the ideal reaction conditions for nucleophilic attack on this compound?
A4: The optimal conditions depend on the nucleophile. For reactions with amines to form thioureas, a more alkaline pH (9-11) is generally preferred.[2] For reactions with thiols to form dithiocarbamates, a pH range of 6-8 is typically more effective.[2] The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile (B52724) can be effective.
Troubleshooting Guides
Problem 1: Low Yield in Reaction with a Primary Amine
Symptoms:
-
TLC/LC-MS analysis shows a significant amount of unreacted starting amine and this compound.
-
The desired thiourea (B124793) product is formed in low yield, even after prolonged reaction times.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance | 1. Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition at higher temperatures. 2. Use a Catalyst: A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can help to deprotonate the amine, increasing its nucleophilicity without competing in the reaction. 3. Increase Reactant Concentration: Higher concentrations can favor the bimolecular reaction. |
| Suboptimal pH | For amine nucleophiles, ensure the reaction medium is basic (pH 9-11) to facilitate the deprotonation of the amine, making it a stronger nucleophile.[2] |
| Poor Solvent Choice | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to help stabilize charged intermediates and improve reaction rates. |
| Reagent Quality | Use freshly opened or purified this compound. Ensure all reagents and solvents are anhydrous, as water can react with the isothiocyanate. |
Problem 2: Low Yield in Reaction with a Thiol
Symptoms:
-
Analysis shows unreacted thiol and this compound.
-
Low yield of the expected dithiocarbamate (B8719985) product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect pH | The reaction of isothiocyanates with thiols is favored at a slightly acidic to neutral pH (6-8).[2] At higher pH, the competing reaction with any available amines becomes more significant. |
| Thiol Oxidation | Thiols can oxidize to form disulfides, which are not reactive towards isothiocyanates. To prevent this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents. |
| Steric Hindrance | Similar to reactions with amines, increasing the temperature or using a catalyst may be beneficial. The use of a stronger base can also increase the concentration of the more nucleophilic thiolate anion. |
| Reagent Purity | Ensure the thiol is of high purity and has not been oxidized during storage. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
To the stirred solution, add this compound (1.0-1.2 mmol, 1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is slow.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica (B1680970) gel.
A one-pot synthesis of this compound from cyclohexylamine (B46788) and carbon disulfide in aqueous conditions has been reported with a 95% yield.[3]
Protocol 2: General Procedure for the Reaction of this compound with a Thiol
This protocol is a general guideline and should be optimized for specific reactants.
Materials:
-
This compound
-
Thiol
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Co-solvent (e.g., Acetonitrile or THF, if needed for solubility)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Degas the buffer solution and any co-solvents by bubbling with nitrogen or argon for at least 15 minutes.
-
In a reaction vessel under an inert atmosphere, dissolve the thiol (1.0 mmol) in the degassed buffer. A co-solvent may be added if the thiol has poor water solubility.
-
Add this compound (1.0-1.2 mmol, 1.0-1.2 equivalents) to the stirred solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Data Presentation
Table 1: Factors Influencing the Reactivity of this compound
| Factor | Effect on Reactivity | Recommendations for Optimization |
| Steric Hindrance | Decreases reactivity | Increase temperature, use a catalyst, increase reactant concentration. |
| Nucleophile | Amines are more reactive at higher pH; thiols at lower pH. | Optimize pH based on the nucleophile (pH 9-11 for amines, pH 6-8 for thiols).[2] |
| Solvent | Polar aprotic solvents can increase reaction rates. | Use solvents like DMF, DMSO, or acetonitrile. |
| Temperature | Higher temperatures generally increase reaction rates. | Optimize temperature to balance reaction rate and potential side reactions. |
| Catalyst | Can lower the activation energy. | Consider non-nucleophilic bases for amine reactions. |
Visualizations
Caption: General reaction pathways for this compound with primary amines and thiols.
Caption: A logical workflow for troubleshooting low reactivity of this compound.
References
Removal of unreacted starting materials from Cyclohexyl isothiocyanate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts from cyclohexyl isothiocyanate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted Cyclohexylamine (B46788) in the Final Product
-
Question: After my reaction work-up, I'm seeing a significant amount of unreacted cyclohexylamine in my crude this compound. How can I remove it?
-
Answer: Unreacted cyclohexylamine, a basic impurity, can be effectively removed by performing an acidic wash of the crude product. The basic amine will be protonated to form a water-soluble ammonium (B1175870) salt, which can then be separated in an aqueous layer.
-
Question: What is the detailed protocol for an acidic wash?
-
Answer: A detailed experimental protocol for the acidic wash is provided in the "Experimental Protocols" section below. This procedure involves washing the crude product with a dilute acid solution, followed by separation of the organic and aqueous layers, and subsequent washing of the organic layer with brine and drying.
Issue 2: Formation of Solid Byproducts (Thioureas or Dithiocarbamate (B8719985) Salts)
-
Question: I have a significant amount of solid precipitate in my reaction mixture after the synthesis. What is it and how do I get rid of it?
-
Answer: The solid is likely an unreacted dithiocarbamate salt intermediate or a thiourea (B124793) byproduct. Dithiocarbamate salts are intermediates in the reaction of cyclohexylamine with carbon disulfide.[1] Thioureas can form if the isothiocyanate reacts with any remaining primary or secondary amine.[2]
-
Question: How can I prevent the formation of these solid byproducts?
-
Answer: To minimize the formation of these byproducts, ensure the complete conversion of the dithiocarbamate salt to the isothiocyanate. This can be achieved by carefully controlling the reaction stoichiometry and ensuring the effectiveness of the desulfurating agent.[3]
-
Question: If I already have these solid byproducts, how can they be removed?
-
Answer: Most of these solid byproducts have low solubility in common organic solvents used for extraction and can often be removed by filtration before proceeding with the aqueous work-up.
Issue 3: Difficulty in Achieving High Purity by Distillation
-
Question: I'm trying to purify this compound by vacuum distillation, but I'm not achieving the desired purity. What could be the problem?
-
Answer: Several factors can affect the efficiency of vacuum distillation. These include an unstable vacuum, "bumping" or uneven boiling, and co-distillation of impurities with similar boiling points.
-
Question: How can I optimize my vacuum distillation for better purity?
-
Answer: A detailed protocol for vacuum distillation of this compound is provided in the "Experimental Protocols" section. Key optimization steps include ensuring a stable vacuum, using a magnetic stir bar to prevent bumping, and careful collection of fractions. It is also crucial to perform an acidic wash before distillation to remove basic impurities that might co-distill.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: The most common impurities are unreacted cyclohexylamine, unreacted carbon disulfide, intermediate dithiocarbamate salts, and symmetrically substituted thioureas formed as byproducts. The choice of desulfurating agent can also introduce impurities if not properly removed during work-up.[3]
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the purity of this compound.[4][5] It allows for the separation and identification of volatile impurities. Thin Layer Chromatography (TLC) can also be a quick and useful tool for monitoring the progress of the reaction and the removal of impurities, especially for visualizing the disappearance of the starting amine.
Q3: Is this compound stable during purification?
A3: Isothiocyanates can be sensitive to moisture and prolonged heating.[6][7] It is important to use dry solvents and glassware and to avoid excessive heating during distillation to prevent decomposition. The compound should be stored in a cool, dry place under an inert atmosphere.[8]
Q4: Can I use column chromatography to purify this compound?
A4: While possible, vacuum distillation is generally the preferred method for purifying liquid isothiocyanates on a larger scale. If column chromatography is necessary, it is important to choose a solvent system that provides good separation and to be aware that isothiocyanates can sometimes be unstable on silica (B1680970) gel.
Data Presentation
The following table summarizes the physical properties of this compound and the expected outcomes of the purification methods.
| Property/Method | Value/Outcome | Reference(s) |
| Molecular Formula | C₇H₁₁NS | [4] |
| Molecular Weight | 141.24 g/mol | [4] |
| Boiling Point | 219 °C (at 760 mmHg) | [9] |
| 120-121 °C (at 35 mmHg) | [10] | |
| Acidic Wash | Removes basic impurities like unreacted cyclohexylamine. | [11] |
| Vacuum Distillation | Effective for separating the product from non-volatile and some volatile impurities. Expected purity >98%. | [10] |
Experimental Protocols
1. Acidic Wash Protocol for Removal of Unreacted Cyclohexylamine
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase containing the this compound, and the bottom layer will be the aqueous phase containing the cyclohexylammonium chloride salt.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any remaining water.
-
Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent, and concentrate the organic solvent under reduced pressure to obtain the crude this compound, which is now ready for distillation.
2. Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stir bar in the distillation flask to ensure smooth boiling.
-
Initial Evacuation: Place the acid-washed and dried crude this compound into the distillation flask. Begin to slowly evacuate the system using a vacuum pump.
-
Heating: Once a stable vacuum is achieved (e.g., ~10-20 mmHg), begin to gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection:
-
Collect any low-boiling impurities that distill first in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound at the given pressure (refer to a pressure-temperature nomograph), change to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
-
Shutdown: Once the majority of the product has distilled, and the temperature begins to drop or rise, stop the distillation. Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1122-82-3 | TCI AMERICA [tcichemicals.com]
- 9. 环己基异硫氰酸脂 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. CN111548287A - Preparation method of cyclohexyl isocyanate - Google Patents [patents.google.com]
- 11. US3347920A - Purification of cyclohexylamine - Google Patents [patents.google.com]
Technical Support Center: Isothiocyanate Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization and degradation of isothiocyanates (ITCs) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of isothiocyanate degradation during storage?
A1: Isothiocyanates are reactive compounds susceptible to degradation through several pathways, primarily influenced by storage conditions. The main causes of degradation are:
-
Hydrolysis: Isothiocyanates are sensitive to moisture.[1] The electrophilic carbon of the isothiocyanate group (-N=C=S) is susceptible to attack by water, leading to the formation of unstable thiocarbamic acids, which can then decompose into the corresponding amines.[1] These amines can further react with other isothiocyanate molecules to form stable substituted thioureas.
-
Polymerization/Self-Condensation: Similar to isocyanates, isothiocyanates can undergo self-reaction to form trimers and higher molecular weight polymers.[2] This process can be catalyzed by impurities such as certain metals or amines.[2] For example, allyl isothiocyanate has been observed to degrade into N,N'-diallylthiourea.
-
Thermal Degradation: Elevated temperatures significantly accelerate the rates of hydrolysis and polymerization.[3] Many isothiocyanates are thermally labile, and prolonged exposure to heat should be avoided.
-
Photodegradation: Exposure to light can also contribute to the degradation of isothiocyanates.
Q2: What are the visual signs that my isothiocyanate has degraded?
A2: Several visual cues can indicate that your isothiocyanate sample may have degraded:
-
Color Change: A change from a colorless or pale-yellow liquid to a more intense yellow or brown hue can signify the formation of impurities.[4]
-
Precipitate Formation: The appearance of solid particles or crystals can indicate the formation of polymers, trimers, or substituted thioureas, which are often less soluble than the monomeric isothiocyanate.[1]
-
Cloudiness or Haziness: A loss of clarity in the liquid can suggest the initial stages of precipitation of degradation products.[4]
-
Change in Odor: A significant change in the characteristic sharp, pungent odor of the isothiocyanate may also point to chemical decomposition.[4]
Q3: What are the recommended storage conditions for isothiocyanates?
A3: To ensure the long-term stability of isothiocyanates, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, with -20°C being ideal for most isothiocyanates to minimize degradation.[1][4] For some, refrigeration at 2-8°C may be sufficient for short-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture and oxygen.[1]
-
Container: Use tightly sealed, amber glass vials or bottles to protect the compound from moisture and light.
-
Aliquoting: For frequently used isothiocyanates, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main container is opened, reducing the risk of contamination with atmospheric moisture.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Cloudiness or visible precipitate in the liquid | 1. Polymerization/Trimerization: Self-condensation of the isothiocyanate. 2. Hydrolysis Products: Formation of insoluble ureas or thioureas due to moisture contamination. | 1. Assess Purity: Use HPLC or GC-MS to determine the purity of the remaining liquid. 2. Purification: If the compound is still largely pure, consider purification by distillation or chromatography. Note that thermal distillation may not be suitable for all isothiocyanates. 3. Discard: If significant degradation has occurred, it is best to discard the reagent to ensure experimental reproducibility. 4. Future Prevention: Review storage procedures. Ensure the container is tightly sealed and stored at the recommended temperature under an inert atmosphere. |
| Isothiocyanate has turned yellow or brown | 1. Minor Degradation: Formation of chromophoric byproducts. 2. Oxidation: Reaction with atmospheric oxygen. | 1. Check Purity: Analyze the sample by HPLC or GC-MS to quantify the level of impurity. 2. Consider Purification: If the impurity level is low, purification may be possible. 3. Evaluate for Use: For some non-quantitative applications, a slight color change may not affect the outcome. However, for sensitive experiments, using a purer batch is recommended. |
| Inconsistent experimental results using the same batch of isothiocyanate | 1. Ongoing Degradation: The purity of the isothiocyanate is decreasing over time with repeated use. 2. Moisture Contamination: Each time the container is opened, moisture is introduced, leading to hydrolysis. | 1. Aliquot the Reagent: If not already done, aliquot the isothiocyanate into smaller, single-use vials under an inert atmosphere. 2. Re-evaluate Purity: Check the purity of the current stock before use in critical experiments. 3. Use Fresh Stock: If degradation is confirmed, it is best to start with a fresh, unopened bottle of the isothiocyanate. |
Quantitative Data on Isothiocyanate Stability
Table 1: Stability of Isothiocyanates in Wasabi Rhizomes at Different Storage Temperatures over 8 Weeks
| Isothiocyanate | Storage Temperature (°C) | Stability |
| Allyl ITC | -10, -20, -80 | Stable |
| Total ITCs | -10, -20, -80 | Stable |
| 3-Butenyl ITC | -10, -20, -80 | Significant fall after 3 weeks |
Data from Sultana et al. (2003). This study was conducted on isothiocyanates within a plant matrix, which may influence stability.
Table 2: General Recommendations for Storage of Pure Isothiocyanates
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Slows down degradation kinetics.[1][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis and potential oxidation.[1] |
| Light | Amber vials or storage in the dark | Prevents photodegradation. |
| Container | Tightly sealed glass container | Prevents ingress of atmospheric moisture.[1] |
Experimental Protocols
Protocol 1: General Method for Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of an isothiocyanate and detecting less polar degradation products.
1. Materials:
-
Isothiocyanate sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
2. Sample Preparation:
-
Prepare a stock solution of the isothiocyanate in acetonitrile at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create working solutions (e.g., 100 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (optional).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional).
-
Gradient: A typical gradient would be to start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the isothiocyanate of interest (often in the range of 240-280 nm).
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
The purity of the isothiocyanate can be estimated by the relative area of its peak compared to the total area of all peaks in the chromatogram.
-
The appearance of new peaks, particularly at different retention times than the fresh sample, indicates the presence of degradation products. Polymers or more complex degradation products may be more or less polar than the parent ITC.
Protocol 2: Detection of Polymers by Size Exclusion Chromatography (SEC)
This protocol outlines a general approach for detecting the presence of oligomers or polymers in an isothiocyanate sample.
1. Materials:
-
Isothiocyanate sample
-
Appropriate solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM), HPLC grade)
-
SEC column suitable for organic solvents and the expected molecular weight range of oligomers.
-
SEC/GPC system with a UV or Refractive Index (RI) detector.
-
Molecular weight standards (e.g., polystyrene standards).
2. Sample Preparation:
-
Dissolve the isothiocyanate sample in the mobile phase solvent at a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter compatible with the solvent.
3. SEC Conditions:
-
Column: An SEC column with a small pore size suitable for separating low molecular weight oligomers.
-
Mobile Phase: A solvent in which the isothiocyanate and its potential polymers are soluble (e.g., THF).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector (if the oligomers retain a chromophore) or an RI detector.
-
Calibration: Calibrate the column using a set of narrow molecular weight standards to create a calibration curve of log(Molecular Weight) vs. Elution Volume.
4. Data Analysis:
-
The presence of peaks eluting earlier than the monomeric isothiocyanate peak is indicative of the formation of higher molecular weight species (dimers, trimers, polymers).
-
The molecular weight of these species can be estimated by comparing their elution volumes to the calibration curve.
Visualizations
Caption: Proposed degradation pathways of isothiocyanates during storage.
Caption: Troubleshooting workflow for stored isothiocyanates.
Caption: Analytical workflow for investigating isothiocyanate stability.
References
Technical Support Center: Cyclohexyl Isothiocyanate Reaction Scale-Up
Welcome to the Technical Support Center for the synthesis of cyclohexyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important reaction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for synthesizing this compound involves a two-step, one-pot reaction. First, cyclohexylamine (B46788) reacts with carbon disulfide (CS₂) in the presence of a base (like triethylamine (B128534) or potassium carbonate) to form a dithiocarbamate (B8719985) salt intermediate. This intermediate is then desulfurized in situ using a suitable reagent to yield the final isothiocyanate product. This approach is often favored for industrial scale-up as it enhances efficiency and minimizes processing steps.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up of this compound synthesis include:
-
Toxicity of Reagents: Carbon disulfide is highly flammable, volatile, and toxic. This compound itself is corrosive and can cause severe skin burns and eye damage.[1] It is also a sensitizer (B1316253) and may cause allergic skin reactions or asthma symptoms if inhaled.[1][2]
-
Exothermic Reaction: The formation of the dithiocarbamate salt and its subsequent desulfurization can be exothermic. Without proper temperature control, this can lead to a runaway reaction, posing a significant safety hazard.
-
Handling of Byproducts: The reaction can generate byproducts that may also be hazardous. Proper waste disposal protocols are essential.
Q3: How can I improve the yield and purity of my this compound synthesis during scale-up?
A3: To enhance yield and purity, consider the following:
-
Reaction Conditions: Optimize temperature, reaction time, and solvent. Maintaining a low temperature during the initial reaction of cyclohexylamine and carbon disulfide is crucial.
-
Stoichiometry: Precise control of the stoichiometry of reactants is vital. An excess of the amine can lead to the formation of thiourea (B124793) byproducts.
-
Purification Method: For large-scale operations, purification is typically achieved through vacuum distillation.[3] A preceding wash with a dilute acid can help remove basic impurities.[4] Careful control of temperature and pressure during distillation is necessary to prevent thermal decomposition of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Decomposition of the dithiocarbamate intermediate.- Suboptimal reaction temperature.- Poor quality of starting materials.- Formation of byproducts (e.g., thioureas). | - Monitor reaction progress using techniques like TLC or GC to ensure completion.- The dithiocarbamate salt can be unstable, especially under acidic conditions; ensure the reaction medium remains basic.[1][5]- Maintain a low and controlled temperature, particularly during the addition of carbon disulfide.- Ensure the purity of cyclohexylamine and carbon disulfide.- Use a precise stoichiometric ratio of amine to carbon disulfide to minimize the formation of 1,3-dicyclohexylthiourea. |
| Exothermic Reaction / Runaway Reaction | The reaction of amines with carbon disulfide and the subsequent desulfurization step are exothermic. | - Implement a controlled, slow addition of carbon disulfide to the amine solution.- Utilize a jacketed reactor with an efficient cooling system to effectively dissipate heat.- For very large scales, consider a semi-batch or continuous flow process for better thermal management. |
| Product Purity Issues | - Presence of unreacted starting materials.- Formation of 1,3-dicyclohexylthiourea.- Residual solvent or desulfurization agent byproducts. | - Optimize the reaction time and temperature to drive the reaction to completion.- Avoid an excess of cyclohexylamine. An acidic wash of the crude product can help remove unreacted amine.- Purify the crude product by vacuum distillation, ensuring careful control over temperature and pressure to prevent decomposition.[3] |
| Difficulty with Purification by Vacuum Distillation | - Thermal decomposition of the product at high temperatures.- Fluctuations in vacuum pressure affecting separation efficiency. | - Determine the thermal stability of this compound to establish a maximum safe distillation temperature.- Use a high-quality vacuum pump and a precise vacuum regulator to maintain a stable, low pressure, which allows for distillation at a lower temperature.[6][7] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁NS | [8] |
| Molecular Weight | 141.24 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | 219 °C (lit.) | [10][11] |
| Density | 0.996 g/mL at 25 °C (lit.) | [10][11] |
| Flash Point | 95 °C (closed cup) | [11] |
Experimental Protocols
General Protocol for the One-Pot Synthesis of this compound (Lab Scale)
This protocol is a generalized procedure based on common methods for isothiocyanate synthesis.
Materials:
-
Cyclohexylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or other suitable base
-
Desulfurizing agent (e.g., tosyl chloride, cyanuric chloride)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Formation of Dithiocarbamate Salt: Cool the solution to 0-5 °C using an ice bath.
-
Add carbon disulfide (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at this temperature for 1-2 hours after the addition is complete. A precipitate of the dithiocarbamate salt may form.
-
Desulfurization: To the resulting slurry, add a solution of the desulfurizing agent (e.g., tosyl chloride, 1.05 eq) in the same solvent dropwise, again maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Visualizations
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 5. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemcess.com [chemcess.com]
- 10. This compound | 1122-82-3 [chemicalbook.com]
- 11. 环己基异硫氰酸脂 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Characterization of Impurities in Cyclohexyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in Cyclohexyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound often originate from its synthesis and potential degradation. These can include:
-
Unreacted Starting Materials:
-
Carbon disulfide
-
Intermediates and By-products:
-
Dicyclohexylthiourea (DCTU)
-
Cyclohexylammonium dithiocarbamate
-
-
Degradation Products:
-
Exposure to moisture can lead to the formation of cyclohexylamine and other related compounds.
-
-
Solvent Residues:
-
Residual solvents from the synthesis and purification process may be present.
-
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically offered in purities of >98.0% as determined by Gas Chromatography (GC).[1] However, the actual purity and impurity profile can vary between suppliers and batches. It is crucial to analyze the material in-house to confirm its purity before use in sensitive applications.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques. The most common and effective methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and confirming their identity through mass spectral data.
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating less volatile impurities and for quantification using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present at sufficient concentration.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[2] Isothiocyanates are sensitive to moisture and light, which can lead to their decomposition over time.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 1: Unexpected peaks in the chromatogram.
-
Possible Cause: Contamination from the solvent, syringe, or sample handling. It could also indicate the presence of previously unknown impurities.
-
Troubleshooting Steps:
-
Run a blank analysis with just the solvent to check for contamination.
-
Ensure the syringe is thoroughly cleaned before injection.
-
Review the synthesis route to anticipate potential by-products that could correspond to the unknown peaks.
-
Analyze the mass spectrum of the unexpected peak and compare it against libraries (e.g., NIST) for tentative identification.[3]
-
Issue 2: Poor peak shape (tailing or fronting).
-
Possible Cause: Active sites in the GC liner or column, or column overload.
-
Troubleshooting Steps:
-
Use a deactivated liner or replace the existing one.
-
Condition the column according to the manufacturer's instructions.
-
Inject a smaller sample volume or a more dilute sample to avoid overloading the column.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Drifting retention times.
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before analysis.
-
Prepare fresh mobile phase and ensure it is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
Issue 2: Noisy baseline.
-
Possible Cause: Contaminated mobile phase, detector lamp nearing the end of its life, or leaks in the system.
-
Troubleshooting Steps:
-
Filter all mobile phases through a 0.45 µm filter.
-
Check the detector lamp's usage hours and replace if necessary.
-
Inspect all fittings and connections for any signs of leaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Difficulty identifying impurity signals.
-
Possible Cause: Low concentration of impurities, overlapping signals with the main component.
-
Troubleshooting Steps:
-
Acquire a spectrum with a higher number of scans to improve the signal-to-noise ratio for low-level impurities.
-
Use 2D NMR techniques such as COSY and HSQC to help resolve overlapping signals and establish correlations.
-
Spike the sample with a small amount of a suspected impurity to see if the corresponding signal intensity increases.
-
Issue 2: The isothiocyanate carbon signal (-N=C=S) is weak or not observed in the ¹³C NMR spectrum.
-
Possible Cause: This is a known phenomenon for isothiocyanates. The quadrupolar nitrogen atom attached to the isothiocyanate carbon can cause significant broadening of the carbon signal, sometimes to the point where it is indistinguishable from the baseline.
-
Troubleshooting Steps:
-
This is an inherent property of the molecule and not an instrument fault. Rely on other signals in the ¹H and ¹³C NMR spectra for structural confirmation and impurity analysis. Focus on the signals from the cyclohexyl ring to identify related impurities.
-
Quantitative Data
Table 1: Typical Purity and Impurity Profile of this compound
| Compound | Typical Abundance (%) | Identification Method |
| This compound | >98.0 | GC-MS, HPLC, NMR |
| Cyclohexylamine | <0.5 | GC-MS, HPLC |
| Dicyclohexylthiourea | <1.0 | HPLC, NMR |
| Unidentified Impurities | <0.5 | GC-MS, HPLC |
Note: These values are representative and can vary. It is essential to perform analysis on each batch.
Experimental Protocols
GC-MS Method for Purity Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
HPLC Method for Impurity Profiling
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
NMR Spectroscopy for Structural Elucidation
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Experiments:
-
¹H NMR: To identify proton signals of the main compound and impurities.
-
¹³C NMR: To identify carbon signals. Be aware of the potential broadening of the isothiocyanate carbon signal.
-
2D NMR (COSY, HSQC): To aid in the structural elucidation of unknown impurities by establishing proton-proton and proton-carbon correlations.
-
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: A logical approach to troubleshooting analytical issues.
References
Technical Support Center: Cyclohexyl Isothiocyanate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of solvents on the reaction rate of cyclohexyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction rate of this compound with amines?
A1: The solvent plays a crucial role in determining the reaction rate by influencing the stability of reactants and the transition state. Generally, polar aprotic solvents are preferred for the reaction of isothiocyanates with amines as they do not strongly solvate the amine nucleophile, leaving it more available to attack the electrophilic carbon of the isothiocyanate. In contrast, polar protic solvents can form hydrogen bonds with the amine, which stabilizes the nucleophile and increases the activation energy of the reaction, thus slowing it down.
Q2: What are the typical solvents used for reacting this compound with primary or secondary amines?
A2: A range of aprotic solvents are commonly used, including acetonitrile (B52724), N,N-dimethylformamide (DMF), and acetone.[1] The choice of solvent can significantly impact the reaction yield and time. For instance, in the synthesis of thiourea (B124793) derivatives, solvents like ethanol (B145695) have also been utilized.[2]
Q3: Can the solvent choice lead to different products?
A3: Yes, in some cases, the solvent can influence the reaction pathway and lead to different products. For example, the reaction of an isothiocyanate with a hydrazine (B178648) derivative in a more polar solvent like acetonitrile can yield a different heterocyclic product compared to the same reaction in a less polar solvent like dry acetone.[1]
Q4: How does solvent polarity, in general, impact the reaction of isothiocyanates?
A4: The reaction between an isothiocyanate and an amine involves a nucleophilic attack. The polarity of the solvent can affect the solubility of the reactants and stabilize the transition state. Polar aprotic solvents are often favorable for these types of reactions.[1] The effect of solvent polarity on reaction rates can be summarized by the Hughes-Ingold rules, which consider the charge of the reactants and the transition state. For a reaction between a neutral nucleophile (amine) and a neutral electrophile (isothiocyanate) that forms a charged or more polar transition state, increasing the solvent polarity will increase the reaction rate.[3]
Troubleshooting Guides
Problem 1: Slow or incomplete reaction of this compound with an amine.
| Possible Cause | Suggested Solution |
| Suboptimal Solvent Choice | The solvent may be stabilizing the amine nucleophile too strongly. If using a polar protic solvent (e.g., ethanol, water), consider switching to a polar aprotic solvent such as acetonitrile or DMF to enhance the nucleophilicity of the amine. |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of both reactants. Ensure that the concentrations are appropriate for the desired reaction time. If solubility is an issue, a different solvent system may be required. |
| Presence of Water or Protic Impurities | Trace amounts of water or other protic impurities in an aprotic solvent can significantly slow down the reaction by solvating the amine. Ensure that the solvent is anhydrous. |
| Steric Hindrance | While this compound is an aliphatic isothiocyanate and generally more reactive than aromatic ones, steric hindrance from a bulky amine can slow the reaction.[4] In such cases, increasing the reaction temperature or reaction time may be necessary. |
Problem 2: Formation of unexpected byproducts.
| Possible Cause | Suggested Solution |
| Solvent Participation in the Reaction | Some solvents, like acetone, can potentially react with the amine to form intermediates that lead to different products.[1] If unexpected byproducts are observed, consider using a more inert solvent such as acetonitrile or toluene. |
| Reaction Temperature is Too High | Elevated temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration to improve selectivity for the desired product. |
| Instability of Reactants or Products | This compound can be sensitive to moisture. Ensure all reactants are pure and the reaction is conducted under an inert atmosphere if necessary. |
Quantitative Data
| Isothiocyanate Type | Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |
| Aliphatic | Benzyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 1.38 x 10⁻¹ |
| Aromatic | Phenyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 4.17 x 10⁻² |
| Aromatic | p-Nitrophenyl Isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² |
Data sourced from a comparative guide on isothiocyanate reactivity and is intended to be illustrative.[4]
Experimental Protocols
Methodology for Kinetic Analysis of the Reaction of this compound with an Amine via UV-Vis Spectrophotometry
This protocol describes a general method to determine the reaction kinetics of this compound with a primary or secondary amine.
1. Materials:
-
This compound
-
Amine of interest (e.g., n-butylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
2. Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound and the amine in the chosen anhydrous solvent. The concentration of the amine should be in large excess (at least 10-fold) compared to the isothiocyanate to ensure pseudo-first-order kinetics.
-
Determination of λmax:
-
React a small amount of this compound with an excess of the amine to completion to form the corresponding thiourea product.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the reactants have minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
In a cuvette, mix the amine solution with the solvent. Place the cuvette in the spectrophotometer and zero the absorbance at the determined λmax.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at λmax over time.
-
-
Data Analysis:
-
The absorbance data is fitted to a single exponential equation to obtain the observed pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k) is calculated by dividing kobs by the concentration of the amine.[5]
-
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Solvent effect on reaction rate.
References
- 1. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Moisture sensitivity of Cyclohexyl isothiocyanate and handling precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Cyclohexyl Isothiocyanate. Below you will find troubleshooting guides and frequently asked questions to ensure the successful and safe handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
Q2: What are the recommended storage conditions for this compound?
To maintain its stability, this compound should be stored in a cool, dry, and well-ventilated area.[5] The container must be tightly sealed to prevent exposure to moisture and air.[1][6] For enhanced stability, storing under an inert atmosphere, such as argon, is recommended. Some suppliers also suggest refrigeration at 2-8°C.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
This compound is a corrosive and hazardous compound.[7] It can cause severe skin burns, eye damage, and may lead to allergy or asthma symptoms if inhaled.[6] Therefore, comprehensive PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves must be worn. Always inspect them before use and use proper removal techniques to avoid skin contact.[6]
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential.[6]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] If vapors or aerosols are generated, respiratory protection may be required.[2]
Q4: What are the primary decomposition products of this compound?
Upon combustion or decomposition, this compound can release hazardous substances, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Sulfur oxides[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, particularly those related to its moisture sensitivity.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction | Degradation of this compound: The reagent may have been compromised by exposure to moisture. | Use a fresh bottle of this compound or a previously opened bottle that has been properly stored under an inert atmosphere. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Incomplete Reaction: The reaction may not have gone to completion due to steric hindrance or low reactivity of the other reactant. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). | |
| Formation of unexpected byproducts | Hydrolysis of this compound: The presence of water can lead to the formation of cyclohexylamine (B46788) and other degradation products. | Rigorously exclude water from the reaction by using anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions with protic solvents: Solvents with active protons (e.g., alcohols, water) can react with the isothiocyanate group. | Choose a non-reactive, aprotic solvent for your reaction, such as dichloromethane, tetrahydrofuran, or acetonitrile. | |
| Inconsistent reaction outcomes | Variable Reagent Quality: The purity and integrity of the this compound may vary between batches or due to improper storage. | Always use a high-purity grade of this compound from a reputable supplier. If a bottle has been opened previously, consider re-purifying it if you suspect degradation. |
Experimental Protocols
General Protocol for Handling this compound under Anhydrous Conditions
This protocol outlines the essential steps for safely handling this compound to prevent moisture-induced degradation.
-
Preparation of Glassware: All glassware (e.g., round-bottom flasks, syringes, needles) must be thoroughly dried in an oven at a temperature above 100°C for several hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., silica (B1680970) gel, calcium chloride).
-
Inert Atmosphere Setup: Assemble the glassware for the reaction while it is still warm and immediately place it under a positive pressure of an inert gas, such as dry nitrogen or argon. This can be achieved using a Schlenk line or a balloon filled with the inert gas.
-
Solvent Preparation: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate drying agents and distilled under an inert atmosphere.
-
Reagent Transfer: this compound should be transferred from its storage container to the reaction vessel using a syringe or cannula under a positive pressure of inert gas.
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the entire duration of the reaction.
-
Work-up and Quenching: When the reaction is complete, quench it using appropriate methods that are compatible with an anhydrous environment if necessary. Subsequent aqueous work-up can be performed once the reactive isothiocyanate has been consumed.
Protocol for a Typical Reaction: Synthesis of a Thiourea (B124793) Derivative
This protocol describes the synthesis of a substituted thiourea from this compound and a primary amine.
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of this compound: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature using a syringe.
-
Reaction Monitoring: The reaction is often exothermic. Allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of a thiourea derivative.
Caption: Logical relationship for handling moisture-sensitive this compound.
References
- 1. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. CAS 1122-82-3: this compound | CymitQuimica [cymitquimica.com]
- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclohexyl Isothiocyanate Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and to troubleshoot common issues encountered during reactions with cyclohexyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
The primary mode of reactivity for this compound involves the nucleophilic attack on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[1] This leads to a variety of addition products, with the most common reactions being:
-
Reaction with Amines: Primary and secondary amines react readily to form N,N'-disubstituted thiourea (B124793) derivatives. This is a widely used and generally high-yielding method.[1][2]
-
Reaction with Alcohols: In the presence of certain catalysts or under specific conditions (e.g., light exposure), alcohols react to form thiocarbamates.[3][4]
-
Reaction with Thiols: Thiols can react with the isothiocyanate group to form dithiocarbamate (B8719985) derivatives.[5]
Q2: What is the general reaction mechanism for forming a thiourea from this compound and an amine?
The synthesis is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This forms a zwitterionic intermediate that undergoes a rapid proton transfer to yield the final, stable thiourea product.[6]
References
- 1. This compound|CAS 1122-82-3|Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Work-up procedures for reactions involving Cyclohexyl isothiocyanate
This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions for reactions involving cyclohexyl isothiocyanate.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound, particularly in the synthesis of N-cyclohexyl-N'-substituted thioureas.
Question: My thiourea (B124793) product has precipitated out of the reaction mixture, but it seems impure. How should I purify it?
Answer:
If your N-cyclohexyl-N'-substituted thiourea product precipitates, this is often a good sign of high yield and straightforward purification. However, impurities such as unreacted starting materials or byproducts can be trapped within the solid.
Potential Causes:
-
Excess unreacted amine or this compound.
-
Side products formed during the reaction.
-
Incomplete reaction.
Solution:
-
Isolate the Crude Solid: Collect the precipitated product by vacuum filtration.
-
Wash with a Non-Polar Solvent: Wash the solid cake on the filter with a cold, non-polar solvent like hexane (B92381) or diethyl ether. This helps remove non-polar impurities, including residual this compound, without dissolving the desired thiourea product.[1]
-
Recrystallization: The most effective method for purifying the solid product is recrystallization. Common solvents for recrystallizing thioureas include ethanol (B145695), acetone, or a mixture of ethanol and water.[1][2] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Question: My product is not precipitating and remains in the reaction solvent. What is the best work-up procedure?
Answer:
If the thiourea product is soluble in the reaction solvent, a liquid-liquid extraction is necessary to isolate and purify it.
Potential Causes:
-
The product has high solubility in the reaction medium.
-
The concentration of the product is below its solubility limit.
Solution:
-
Quench the Reaction: If there is reason to believe excess, reactive reagents remain, they should be quenched. Adding a small amount of a primary amine (like butylamine) can consume unreacted isothiocyanate. Conversely, adding a small amount of isothiocyanate can consume a remaining primary amine nucleophile. Isothiocyanates are also sensitive to water, alcohols, and strong bases which can be used for quenching.[3]
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.[1]
-
Extractive Work-up: Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane.[1][4]
-
Aqueous Washes: Wash the organic layer successively with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][4]
-
Final Purification: The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][4]
Question: After adding the aqueous wash solution, a thick emulsion has formed that won't separate. How can I break this emulsion?
Answer:
Emulsion formation is a common problem during the extractive work-up of reaction mixtures.
Potential Causes:
-
High concentration of reagents or products acting as surfactants.
-
Insufficient ionic strength in the aqueous layer.
-
Solvents like THF or acetonitrile (B52724) that have partial miscibility with water.
Solution:
-
Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which often forces the separation of the organic layer.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite®. This can help to break up the emulsion.
-
Solvent Dilution/Evaporation: If using a water-miscible solvent like THF, it is best to remove it via rotary evaporation before the work-up. Alternatively, dilute the mixture with a large volume of an immiscible organic solvent.
Frequently Asked Questions (FAQs)
Q1: How can I safely quench unreacted this compound at the end of my reaction?
A1: Unreacted this compound can be quenched by adding a nucleophilic amine. A simple primary amine like butylamine (B146782) or benzylamine (B48309) is effective. The resulting thiourea is typically easy to separate from the desired product during purification. Alternatively, adding a protic solvent like methanol (B129727) and a base can also consume the isothiocyanate.
Q2: What are the most common byproducts in a reaction between this compound and a primary amine?
A2: The most common byproduct is the symmetrical N,N'-dicyclohexylthiourea. This can form if the this compound degrades to cyclohexylamine, which then reacts with another molecule of the starting isothiocyanate. Careful control of reaction conditions can minimize this.
Q3: How can I monitor the progress of my reaction with this compound?
A3: Thin Layer Chromatography (TLC) is a highly effective method. Use a non-polar eluent (e.g., hexane/ethyl acetate mixture). This compound is relatively non-polar and will have a high Rf value. The thiourea product is typically much more polar and will have a lower Rf. The disappearance of the starting amine or isothiocyanate spot indicates reaction completion. An IR spectrum can also be used; the strong, characteristic N=C=S stretch of the isothiocyanate around 2100 cm⁻¹ will disappear as the reaction proceeds.[5]
Q4: Is this compound stable in water?
A4: this compound is sensitive to moisture and will hydrolyze in the presence of water, especially under acidic or basic conditions, to form cyclohexylamine.[3] It is sparingly soluble in water (0.39 g/L at 20°C).[6] Therefore, all reactions should be conducted under anhydrous conditions unless specified otherwise.
Experimental Protocols
Protocol 1: General Work-up for a Soluble Thiourea Product
This protocol outlines a standard liquid-liquid extraction procedure for isolating a thiourea product that is soluble in the reaction solvent.
Methodology:
-
Solvent Evaporation: Once the reaction is complete as determined by TLC, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the bulk solvent.
-
Redissolution: Dissolve the resulting residue in a suitable organic solvent for extraction, such as ethyl acetate (EtOAc) (approx. 50 mL for a 10 mmol scale reaction).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 20 mL). This step removes unreacted amines.[1][4]
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any acidic components.[1]
-
Brine Wash: Wash the organic layer with brine (1 x 20 mL) to facilitate the removal of water.[1][4]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude thiourea product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[4]
Protocol 2: Purification of a Precipitated Thiourea Product
This protocol describes the purification of a thiourea product that has crystallized or precipitated from the reaction mixture.
Methodology:
-
Filtration: Isolate the solid product from the reaction mixture by vacuum filtration using a Büchner funnel.
-
Solvent Wash: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether or hexane) to remove soluble impurities.[1]
-
Recrystallization: a. Transfer the crude solid to an appropriately sized Erlenmeyer flask. b. Add the minimum volume of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Quantitative Data Summary
The following table provides illustrative data for typical work-up and purification procedures. Actual results will vary based on the specific substrates and reaction scale.
| Parameter | Procedure | Typical Value/Range | Reference(s) |
| Quenching Agent | 1M HCl for quenching synthesis reaction | ~2 mL per 20 mmol | [7] |
| Washing Solution Volume | Aqueous washes (HCl, NaHCO₃, Brine) | 2 x 20 mL per wash | [4] |
| Product Purity | After Recrystallization | >95% | [2] |
| Product Yield | Isolated yield after chromatography | 81-95% | [4][5] |
Visualizations
Experimental Workflow for Thiourea Synthesis and Work-up
Caption: Workflow for thiourea synthesis and purification.
Troubleshooting Logic for Product Purification
Caption: Decision tree for thiourea purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ijacskros.com [ijacskros.com]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Isothiocyanates: Profiling Cyclohexyl Isothiocyanate Against Well-Studied Analogues
For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds is a continuous endeavor. Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, have garnered significant attention for their potent cytotoxic and chemopreventive properties. [1][2] This guide provides a comparative analysis of the cytotoxic effects of several key isothiocyanates, with a special focus on the current state of knowledge regarding cyclohexyl isothiocyanate (CH-ITC) in relation to its more extensively studied counterparts, including sulforaphane (B1684495) (SFN), phenethyl isothiocyanate (PEITC), benzyl (B1604629) isothiocyanate (BITC), and allyl isothiocyanate (AITC).
While a substantial body of evidence underscores the anticancer potential of many ITCs, a comprehensive comparative analysis is often challenging due to variations in experimental conditions across different studies. This guide aims to synthesize available data to offer a clearer perspective on their relative potencies and mechanisms of action. A notable finding from a comprehensive literature review is the current scarcity of published data specifically detailing the cytotoxic activity of this compound against cancer cell lines, highlighting a significant gap in the current research landscape.
Comparative Cytotoxicity of Well-Studied Isothiocyanates
The cytotoxic efficacy of isothiocyanates is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The IC50 values for SFN, PEITC, BITC, and AITC have been determined in a variety of cancer cell lines, demonstrating a broad spectrum of activity. The following table summarizes representative IC50 values from various studies. It is important to note that direct comparisons should be made with caution due to differing experimental protocols, including cell lines, exposure times, and assay methods.
| Isothiocyanate (ITC) | Cancer Cell Line | IC50 (µM) | Exposure Time (h) |
| Sulforaphane (SFN) | HT-29 (Colon) | 44.05 | Not Specified |
| SKOV-3 (Ovarian) | 40 | 48 | |
| Phenethyl Isothiocyanate (PEITC) | HCT-116 (Colon) | 20.77 | Not Specified |
| MIAPaca-2 (Pancreatic) | ~7 | Not Specified | |
| Benzyl Isothiocyanate (BITC) | HCT-116 (Colon) | 19.10 | Not Specified |
| HT-29 (Colon) | 26.77 | Not Specified | |
| Allyl Isothiocyanate (AITC) | HCT-116 (Colon) | >50 | Not Specified |
| HT-29 (Colon) | >100 | Not Specified |
This compound (CH-ITC): A Knowledge Gap
Despite the extensive research into the anticancer properties of many isothiocyanates, there is a notable lack of publicly available scientific literature detailing the cytotoxic effects of this compound on cancer cell lines. Searches of scholarly databases did not yield studies that provide IC50 values or comparative analyses of CH-ITC alongside other ITCs.
This compound is a synthetic ITC derivative that is commercially available and has been explored for its potential in agrochemical and pharmaceutical research.[3] Its chemical structure, featuring a cyclohexyl group attached to the isothiocyanate functional moiety, suggests it may possess biological activities similar to other ITCs.[4] However, without direct experimental evidence, its cytotoxic potential remains speculative. This represents a significant opportunity for future research to investigate the anticancer properties of CH-ITC and to understand its structure-activity relationship in comparison to other isothiocyanates.
Mechanisms of Action: Induction of Apoptosis
Isothiocyanates exert their cytotoxic effects through a variety of mechanisms, with the induction of apoptosis, or programmed cell death, being one of the most well-documented.[1][5][6] This process is critical for eliminating damaged or cancerous cells and is often dysregulated in cancer. ITCs have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
Key molecular events in ITC-induced apoptosis include:
-
Generation of Reactive Oxygen Species (ROS): ITCs can induce oxidative stress within cancer cells, leading to cellular damage and the initiation of apoptosis.[8]
-
Mitochondrial Dysfunction: ITCs can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[9]
-
Caspase Activation: The release of cytochrome c triggers a cascade of enzymatic activations, centrally involving caspase enzymes, which are the executioners of apoptosis.[8]
-
Modulation of Bcl-2 Family Proteins: ITCs can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, tipping the scales towards cell death.[10]
-
MAPK Signaling Pathway Activation: Mitogen-activated protein kinase (MAPK) pathways can be modulated by ITCs to promote apoptosis.[1]
Experimental Protocols
To facilitate further research, particularly for evaluating the cytotoxicity of compounds like this compound, a standard experimental protocol is provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Isothiocyanate compounds (e.g., this compound, Sulforaphane) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiocyanate compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the ITCs. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the ITCs) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
Conclusion
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound|CAS 1122-82-3|Reagent [benchchem.com]
- 5. scielo.org.co [scielo.org.co]
- 6. Chemoprevention by isothiocyanates: molecular basis of apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 9. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isothiocyanate Reagents in Peptide Sequencing: Cyclohexyl Isothiocyanate vs. Phenyl Isothiocyanate
In the landscape of protein analysis, Edman degradation remains a fundamental technique for determining the N-terminal sequence of peptides and proteins. The choice of isothiocyanate reagent is critical to the success of this sequential degradation process. This guide provides a detailed comparison of the industry-standard reagent, Phenyl Isothiocyanate (PITC), with a potential aliphatic alternative, Cyclohexyl Isothiocyanate (CHTC). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these reagents in peptide sequencing applications.
While PITC is the well-established and predominantly used reagent, this guide will explore the chemical and practical differences between PITC and CHTC, drawing on established data for PITC and theoretical considerations for CHTC, for which there is a notable lack of published application data in peptide sequencing.
Introduction to the Reagents
Phenyl Isothiocyanate (PITC) is an aromatic isothiocyanate that has been the cornerstone of Edman degradation for decades.[1] Its phenyl group provides a UV-active chromophore, which is essential for the sensitive detection of the resulting phenylthiohydantoin (PTH)-amino acid derivatives by HPLC.[2][3]
This compound (CHTC) is an aliphatic isothiocyanate. Unlike PITC, its cyclohexyl group does not possess a chromophore, which presents a significant challenge for traditional detection methods used in peptide sequencing.
Performance Comparison: A Practical and Theoretical Overview
The performance of an isothiocyanate reagent in Edman degradation is evaluated based on several key factors: the efficiency of the coupling reaction, the ease of cleavage of the derivatized amino acid, the stability of the resulting thiohydantoin derivative, and the sensitivity of its detection.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (CHTC) (Theoretical) |
| Coupling Reaction Efficiency | High and well-characterized. Modern automated sequencers achieve over 99% efficiency per cycle.[4] | Expected to be high due to the high reactivity of the isothiocyanate group. The steric bulk of the cyclohexyl group might slightly influence reaction kinetics compared to the planar phenyl group. |
| Cleavage Efficiency | Efficient under anhydrous acidic conditions (e.g., trifluoroacetic acid), leading to the formation of an anilinothiazolinone (ATZ) derivative.[1][5] | Expected to be efficient under acidic conditions, similar to PITC. The electronic properties of the cyclohexyl group are not expected to significantly alter the cleavage mechanism. |
| Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are stable and have been extensively characterized, allowing for reliable identification.[2] | Cyclohexylthiohydantoin (CHTH)-amino acids are expected to be stable. However, their chromatographic properties would need to be established. |
| Detection of Derivatives | PTH-amino acids are readily detected by UV-Vis spectroscopy (typically at 254 nm or 269 nm) during HPLC analysis due to the phenyl chromophore.[2] | CHTH-amino acids lack a strong UV chromophore, making them incompatible with standard UV detection methods. Detection would require alternative techniques such as mass spectrometry or derivatization with a fluorophore. |
| Byproducts | The Edman degradation process with PITC is highly optimized to minimize byproduct formation. | Potential for different side reactions or byproduct profiles compared to PITC, though major byproducts are expected to be similar. |
| Sensitivity | High sensitivity, with sequencing possible from as little as 1 to 5 picomoles of sample.[1] | Detection sensitivity would be highly dependent on the alternative detection method employed (e.g., mass spectrometry). |
Experimental Protocols
A detailed protocol for manual Edman degradation using PITC is provided below. An adapted protocol for the theoretical use of CHTC follows, highlighting the necessary modifications.
Manual Edman Degradation Protocol with Phenyl Isothiocyanate (PITC)
This protocol outlines the essential steps for manual N-terminal sequencing of a peptide sample.
Materials:
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine in appropriate ratios)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane/Ethyl acetate (B1210297) wash solvent
-
Aqueous acid for conversion (e.g., 25% aqueous TFA)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system with a UV detector and a column suitable for PTH-amino acid separation
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer in a reaction vial.
-
Add the PITC solution and incubate at a controlled temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).
-
Dry the sample completely under a stream of nitrogen.
-
-
Washing:
-
Wash the dried phenylthiocarbamoyl (PTC)-peptide with heptane/ethyl acetate to remove excess PITC and byproducts.
-
Centrifuge and carefully remove the supernatant.
-
Dry the sample completely.
-
-
Cleavage:
-
Add anhydrous TFA to the dried PTC-peptide.
-
Incubate at 50°C for approximately 10 minutes to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.[1]
-
Dry the sample under a stream of nitrogen.
-
-
Extraction:
-
Extract the ATZ-amino acid with a suitable organic solvent (e.g., butyl chloride). The remaining peptide is retained for the next cycle.
-
-
Conversion:
-
Dry the extracted ATZ-amino acid.
-
Add aqueous TFA (25%) and incubate at 65°C for about 20 minutes to convert the ATZ-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid.[6]
-
Dry the PTH-amino acid derivative.
-
-
Analysis:
-
Reconstitute the dried PTH-amino acid in a suitable solvent.
-
Inject the sample into an HPLC system.
-
Identify the PTH-amino acid by comparing its retention time with that of known standards.
-
Theoretical Edman Degradation Protocol with this compound (CHTC)
This protocol is an adaptation of the standard PITC protocol and assumes the chemical feasibility of using CHTC. The primary modification is in the analysis step.
Materials:
-
As per the PITC protocol, but with CHTC solution (5% v/v) replacing the PITC solution.
-
A detection system other than UV-Vis, such as a mass spectrometer (LC-MS).
Procedure:
-
Coupling, Washing, Cleavage, and Extraction:
-
Follow steps 1-4 of the PITC protocol, substituting CHTC for PITC. This will theoretically yield a cyclohexylthiocarbamoyl (CHTC)-peptide and subsequently a cyclohexylthiazolinone (CHTZ)-amino acid.
-
-
Conversion:
-
Follow step 5 of the PITC protocol to convert the CHTZ-amino acid to the corresponding cyclohexylthiohydantoin (CHTH)-amino acid.
-
-
Analysis (Modified):
-
Reconstitute the dried CHTH-amino acid in a solvent compatible with the chosen detection method.
-
Inject the sample into an LC-MS system.
-
Identify the CHTH-amino acid based on its mass-to-charge ratio. A standard library of CHTH-amino acid masses would need to be established.
-
Visualizing the Workflow and Reactions
The following diagrams illustrate the Edman degradation workflow and the specific chemical reactions for both PITC and CHTC.
Caption: General workflow of the Edman degradation cycle for N-terminal peptide sequencing.
Caption: Key chemical reactions in Edman degradation using Phenyl Isothiocyanate (PITC).
Caption: Theoretical chemical reactions for Edman degradation using this compound (CHTC).
Conclusion
Phenyl Isothiocyanate (PITC) remains the reagent of choice for Edman degradation due to its high efficiency and, most importantly, the UV-active properties of its resulting PTH-amino acid derivatives, which allows for sensitive and reliable detection using standard HPLC-UV systems.
This compound (CHTC), while theoretically capable of undergoing the core chemical reactions of the Edman degradation, presents a significant analytical challenge due to the lack of a chromophore in its structure. The resulting CHTH-amino acids would be invisible to conventional UV detectors, necessitating the use of more complex and less universally available detection methods like mass spectrometry. The development and validation of CHTH-amino acid standards and a robust LC-MS workflow would be required before CHTC could be considered a viable, albeit specialized, alternative to PITC for peptide sequencing. For routine, high-sensitivity N-terminal sequencing, PITC remains the superior and validated reagent.
References
A Comparative Guide to Cyclohexyl Isothiocyanate Alternatives for Thiourea Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiourea (B124793) derivatives is a cornerstone in medicinal chemistry and drug development, owing to their diverse biological activities. While cyclohexyl isothiocyanate is a common reagent for this purpose, its use is often hampered by issues of toxicity, availability, and cost. This guide provides a comprehensive comparison of alternative reagents for thiourea synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Alternative Reagents
The following table summarizes the performance of key alternative reagents for thiourea synthesis, offering a direct comparison of their reaction conditions, yields, and notable advantages and disadvantages.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| From Carbon Disulfide and Amines | Carbon Disulfide, Amines | Desulfurizing agents (e.g., EDCI, DCC), CBr₄, or catalyst-free in water | Varies (can be done at room temperature or with heating), can be performed in aqueous media.[1][2] | Good to excellent (up to 91% for some substrates)[1] | Readily available and inexpensive starting materials; greener synthesis in water.[2][3] | Carbon disulfide is toxic and flammable; can produce side products.[3] |
| From Urea (B33335) and Lawesson's Reagent | Urea, Lawesson's Reagent | - | 75 °C | ~62%[4] | One-step synthesis from a common and readily available starting material.[3] | Lawesson's reagent can be expensive and produces sulfur-containing byproducts.[3] |
| From Cyanamides and Hydrogen Sulfide | Cyanamide (from Calcium Cyanamide) | Hydrogen Sulfide | Multi-step process, can be performed in aqueous suspension. | Yields can reach up to 60% from lime nitrogen.[5] | Utilizes inexpensive industrial raw materials. | Can be a cumbersome, multi-step process with moderate yields. |
| From Isocyanides, Amines, and Sulfur | Isocyanides, Amines | Elemental Sulfur | Ambient temperature | Excellent[6] | Atom-economic reaction with high yields.[6] | Limited to certain types of amines. |
Experimental Protocols
Detailed methodologies for the key alternative synthesis routes are provided below to facilitate their implementation in a laboratory setting.
Synthesis of Symmetrical Thioureas from Carbon Disulfide and Aliphatic Amines in an Aqueous Medium
This method offers an environmentally friendly approach to thiourea synthesis.
Materials:
-
Aliphatic primary amine
-
Carbon disulfide
-
Water
Procedure:
-
In a round-bottom flask, add the aliphatic primary amine (2 equivalents) to water.
-
Cool the mixture in an ice bath.
-
Add carbon disulfide (1 equivalent) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
The symmetrical thiourea derivative will typically precipitate from the aqueous solution.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
Synthesis of Thiourea from Urea and Lawesson's Reagent
This one-step method utilizes a common laboratory thionating agent.
Materials:
-
Urea
-
Lawesson's Reagent
-
Anhydrous solvent (e.g., Tetrahydrofuran)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve urea (2 equivalents) in the anhydrous solvent.
-
Add Lawesson's reagent (1 equivalent) to the solution.
-
Heat the reaction mixture to 75 °C and stir for approximately 3.5 hours.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure thiourea.
Reaction Pathways and Biological Significance
Thiourea derivatives are known to interact with various biological pathways, making them attractive candidates for drug development. Their mechanisms of action often involve enzyme inhibition or modulation of signaling cascades.
Synthetic Pathways
The following diagrams illustrate the chemical transformations for the described alternative thiourea synthesis methods.
References
Cyclohexyl Isothiocyanate: A Comparative Guide to its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyl isothiocyanate (CHC), a member of the isothiocyanate (ITC) family of compounds found in cruciferous vegetables, is emerging as a molecule of interest in cancer research. This guide provides a comparative analysis of the anticancer mechanisms of CHC, benchmarked against two well-characterized isothiocyanates: Sulforaphane (SFN) and Phenethyl isothiocyanate (PEITC). The information presented herein is supported by experimental data to aid in the evaluation of CHC's therapeutic potential.
Comparative Efficacy Against Cancer Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Sulforaphane (SFN) | T24 | Bladder Cancer | 26.9 ± 1.12 | 24 |
| T24 | Bladder Cancer | 15.9 ± 0.76 | 48 | |
| MCF-7 | Breast Cancer | 12.5 | 24 | |
| MCF-7 | Breast Cancer | 7.5 | 48 | |
| MDA-MB-468 | Breast Cancer | ~2 | 72 | |
| Phenethyl Isothiocyanate (PEITC) | CaSki | Cervical Cancer | ~15 | 24 |
| PC-3 | Prostate Cancer | <5 | 24 | |
| SKOV-3 | Ovarian Cancer | 27.7 | Not Specified | |
| OVCAR-3 | Ovarian Cancer | 23.2 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 7.2 | Not Specified | |
| T47D | Breast Cancer | 9.2 | Not Specified |
Core Anticancer Mechanisms: A Three-Pronged Approach
Isothiocyanates, including CHC, SFN, and PEITC, exert their anticancer effects through a multi-faceted approach, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Induction of Apoptosis (Programmed Cell Death)
A critical mechanism by which ITCs eliminate cancer cells is by triggering apoptosis. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.
Comparative Apoptosis Induction:
| Compound | Cell Line | Cancer Type | Apoptosis Percentage | Treatment Conditions |
| Sulforaphane (SFN) | HepG2 | Liver Cancer | Early: 13.81%, Late: 35.25% | 33.8 µM for 72h[1] |
| Phenethyl Isothiocyanate (PEITC) | CaSki | Cervical Cancer | Significantly Increased | 20, 25, 30 µM for 24h[2] |
| PC-3 | Prostate Cancer | ~30% | 10 µM for 24h |
Note: Specific quantitative data for apoptosis induction by this compound is not currently available in published literature.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a standard method to quantify apoptosis.
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with the desired concentration of the isothiocyanate or vehicle control for the specified duration.
-
Cell Harvesting: Gently trypsinize and collect the cells. Wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Arrest
Isothiocyanates can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This arrest often occurs at the G2/M phase, a critical checkpoint before mitosis.
Comparative Effects on Cell Cycle:
| Compound | Cell Line | Cancer Type | Effect on Cell Cycle |
| Sulforaphane (SFN) | Cervical Cancer Cells | Cervical Cancer | G2/M Arrest[3] |
| Phenethyl Isothiocyanate (PEITC) | HeLa | Cervical Cancer | G2/M Arrest |
| Benzyl (B1604629) Isothiocyanate (BITC) | BxPC-3 | Pancreatic Cancer | G2/M Arrest[4] |
| Allyl Isothiocyanate (AITC) | SW620 | Colorectal Cancer | G2/M Arrest[5] |
Note: Specific data on cell cycle arrest induced by this compound is not currently available. However, based on the activity of other ITCs, it is hypothesized to induce a similar G2/M arrest.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Generation of Reactive Oxygen Species (ROS)
ITCs can induce the production of ROS within cancer cells. While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately trigger apoptosis.[6]
Comparative ROS Generation:
| Compound | Cell Line | Cancer Type | Effect on ROS Levels |
| Benzyl Isothiocyanate (BITC) | Capan-2, MiaPaCa-2 | Pancreatic Cancer | Increased ROS Generation[7] |
| Phenethyl Isothiocyanate (PEITC) | Cervical Cancer Cells | Cervical Cancer | Dose-dependent increase in intracellular ROS[2] |
Note: Quantitative data on ROS generation by this compound is not yet available. It is anticipated that CHC, like other ITCs, will induce ROS in cancer cells.
Experimental Protocol: Dichlorodihydrofluorescein Diacetate (DCFDA) Assay for Intracellular ROS
This is a common method to measure intracellular ROS levels.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the isothiocyanate or control.
-
Loading with DCFDA: Wash the cells and incubate with DCFDA solution in the dark. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Signaling Pathways and Molecular Mechanisms
The anticancer effects of isothiocyanates are mediated through the modulation of various signaling pathways.
Figure 1. Simplified signaling pathway of isothiocyanates' anticancer action.
Experimental Workflow
A typical workflow for validating the anticancer mechanism of an isothiocyanate is as follows:
Figure 2. Standard experimental workflow for ITC anticancer mechanism validation.
Logical Relationship of Anticancer Effects
The anticancer effects of isothiocyanates are interconnected, leading to the overall inhibition of tumor growth.
Figure 3. Interplay of ITC-induced anticancer effects.
Conclusion
This compound, as a member of the isothiocyanate family, is anticipated to exhibit anticancer properties through the induction of apoptosis, cell cycle arrest, and ROS generation. While direct experimental data for CHC is currently limited, the extensive research on related compounds like Sulforaphane and Phenethyl isothiocyanate provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide offer a framework for researchers to validate and quantify the anticancer mechanisms of this compound and other novel isothiocyanate compounds.
References
- 1. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 3. Sulforaphane, a Dietary Isothiocyanate, Induces G₂/M Arrest in Cervical Cancer Cells through CyclinB1 Downregulation and GADD45β/CDC2 Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allyl isothiocyanate induces G2/M arrest in human colorectal adenocarcinoma SW620 cells through down-regulation of Cdc25B and Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the antimicrobial spectrum of different isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs), a group of naturally occurring compounds found in cruciferous vegetables, are gaining significant attention for their potent antimicrobial properties. These sulfur-containing compounds exhibit a broad spectrum of activity against a variety of pathogenic microorganisms, including bacteria and fungi. This guide provides a comparative analysis of the antimicrobial efficacy of different isothiocyanates, supported by experimental data, to aid in research and development of novel antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial effectiveness of isothiocyanates is closely linked to their chemical structure.[1][2] Generally, aromatic isothiocyanates such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) tend to exhibit greater antibacterial activity than aliphatic isothiocyanates like allyl isothiocyanate (AITC).[3][4][5] The presence of an aromatic ring is considered fundamental for higher antibacterial effectiveness.[2]
Key Isothiocyanates and Their Antimicrobial Profiles:
-
Benzyl isothiocyanate (BITC): Often cited as one of the most potent ITCs, BITC demonstrates strong bactericidal activity against a wide range of bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.[3][6]
-
Phenethyl isothiocyanate (PEITC): PEITC also displays significant antimicrobial properties, particularly against various foodborne pathogens.[7] It has been shown to disrupt the cell membrane integrity of bacteria such as Escherichia coli, Listeria monocytogenes, Pseudomonas aeruginosa, and Staphylococcus aureus.[7][8]
-
Allyl isothiocyanate (AITC): While generally less potent than its aromatic counterparts, AITC, a volatile compound, exhibits a broad antimicrobial spectrum and is effective in its vapor phase, making it a candidate for food preservation.[4][9] It has shown inhibitory effects against various bacteria and fungi.[9][10]
-
Sulforaphane (B1684495) (SFN): Derived from broccoli and other cruciferous vegetables, sulforaphane has demonstrated antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria.[11][12] It can also counteract virulence factors such as biofilm formation and toxin production.[11]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various isothiocyanates against selected microorganisms, providing a quantitative comparison of their potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Isothiocyanates against Bacteria
| Isothiocyanate | Microorganism | MIC (µg/mL) | Reference |
| Benzyl ITC (BITC) | Staphylococcus aureus (MRSA) | 2.9 - 110 | [1][2] |
| Campylobacter jejuni | 1.25 - 5 | [13] | |
| Escherichia coli (EHEC) | 70 | [14] | |
| Phenethyl ITC (PEITC) | Staphylococcus aureus (MRSA) | 9.0 - 45.3 (Inhibition Zone in mm) | |
| Clostridium difficile | >30 (Inhibition Zone in mm for 2mg/disc) | [14] | |
| Vibrio parahaemolyticus | 100 | [7] | |
| Allyl ITC (AITC) | Staphylococcus aureus (MRSA) | <15 (Inhibition Zone in mm) | [2] |
| Campylobacter jejuni | 50 - 200 | [13] | |
| Escherichia coli O157:H7 | 1000 | [14] | |
| Sulforaphane (SFN) | Helicobacter pylori | 0.06 - 8 | [11] |
| Various Bacteria | 1 - 4 | [15] |
Table 2: Minimum Inhibitory Concentration (MIC) of Isothiocyanates against Fungi
| Isothiocyanate | Microorganism | MIC (µg/mL) | Reference |
| Isothiocyanates from Horseradish | Trichophyton rubrum | 200 | [16] |
| Trichophyton mentagrophytes | 200 | [16] | |
| Microsporum canis | 100 | [16] | |
| Epidermophyton floccosum | 100 | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antimicrobial spectrum of isothiocyanates.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.
Protocol:
-
Preparation of Isothiocyanate Solutions: Prepare a stock solution of the isothiocyanate in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar (B569324) medium. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the ITC dilutions. Include positive (microorganism with no ITC) and negative (medium only) controls. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the isothiocyanate at which no visible growth (turbidity) is observed.
Disc Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the agent.
Protocol:
-
Inoculum Preparation and Plating: Prepare a standardized microbial inoculum as described for the MIC assay. Uniformly swab the inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the isothiocyanate solution. Place the discs onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around each disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the isothiocyanate.
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and the proposed mechanisms of action, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Proposed Antimicrobial Mechanisms of Action for Isothiocyanates.
Conclusion
Isothiocyanates represent a promising class of natural antimicrobial compounds with a broad spectrum of activity. The evidence suggests that aromatic ITCs, such as BITC and PEITC, are particularly potent. The variations in their chemical structures directly influence their antimicrobial efficacy, a crucial factor for consideration in the development of new therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential in clinical applications, especially in an era of increasing antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 6. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of In Vitro Antimicrobial Activity of Bioactive Compounds and the Effect of Allyl-Isothiocyanate on Chicken Meat Quality under Refrigerated Conditions [mdpi.com]
- 11. Antibacterial effects of sulforaphane – A phytonutrient derived from broccoli as promising candidate in the combat of bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Growth inhibition of a spectrum of bacterial and fungal pathogens by sulforaphane, an isothiocyanate product found in broccoli and other cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclohexyl Isothiocyanate and Sulforaphane Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of two isothiocyanates: cyclohexyl isothiocyanate (CHIC) and the well-researched sulforaphane (B1684495) (SFN). While sulforaphane has been the subject of extensive investigation, data on this compound is less abundant. This document synthesizes the available experimental data on their anticancer, antioxidant, and anti-inflammatory properties, outlines relevant experimental methodologies, and visualizes key signaling pathways to inform further research and drug development.
Executive Summary
Sulforaphane (SFN) is a potent, naturally occurring isothiocyanate found in cruciferous vegetables, renowned for its strong induction of the Nrf2 antioxidant response pathway and its well-documented anticancer and anti-inflammatory effects. This compound (CHIC), a synthetic isothiocyanate, is less studied. Available information suggests that the bulky cyclohexyl group may sterically hinder its reactivity compared to other isothiocyanates, potentially leading to lower potency. Direct comparative studies are lacking, however, this guide provides a framework for such a comparison by presenting robust data for SFN as a benchmark and outlining standardized protocols for a head-to-head evaluation.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies, this section presents quantitative data for sulforaphane as a reference, alongside the qualitative information available for this compound.
Table 1: Comparative Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Sulforaphane (SFN) | H460 | Non-small cell lung cancer | 12 | [1] |
| H1299 | Non-small cell lung cancer | 8 | [1] | |
| A549 | Non-small cell lung cancer | 10 | [1] | |
| BEAS-2B (normal lung) | - | 25.9 | [1] | |
| MCF-7 | Breast Cancer | ~15-28 | [2] | |
| MDA-MB-231 | Breast Cancer | ~15 | [2] | |
| This compound (CHIC) | - | - | Data not available | - |
Note: IC50 values can vary depending on the experimental conditions, such as cell line, incubation time, and assay method.
Table 2: Nrf2 Activation and Anti-inflammatory Effects
| Isothiocyanate | Efficacy Marker | Model System | Observations | Citation |
| Sulforaphane (SFN) | Nrf2 Activation | BV2 microglia | Increased Nrf2 DNA-binding activity and upregulated Nrf2 target genes (NQO1, HMOX1, GCLM). | [3] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Significantly inhibited the production of TNF-α, IL-6, and IL-1β. | [4] | |
| Anti-inflammatory | LPS-stimulated BV2 microglia | Reduced LPS-induced IL-1β, IL-6, and iNOS. | [3] | |
| This compound (CHIC) | Reactivity | Chemical reaction kinetics | Less reactive than other isothiocyanates (benzyl, phenyl, allyl, ethyl, n-butyl, n-hexyl, isobutyl) due to steric hindrance and the electron-donating nature of the cyclohexyl group. | [5] |
| Biological Activity | General | Investigated for potential anti-bacterial, anti-inflammatory, and antioxidant activities. | [5] |
Signaling Pathways and Mechanisms of Action
Both sulforaphane and this compound are believed to exert their effects primarily through the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.
Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their transcription.
References
- 1. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 1122-82-3|Reagent [benchchem.com]
Cyclohexyl Isothiocyanate: A Comparative Guide to its Cross-Reactivity with Cellular Nucleophiles
For Immediate Release
In the landscape of drug development and cellular research, understanding the reactivity of electrophilic compounds is paramount. Cyclohexyl isothiocyanate (CH-ITC), an aliphatic isothiocyanate, presents a unique profile of reactivity with cellular nucleophiles. This guide provides a comprehensive comparison of CH-ITC's reactivity against other isothiocyanates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
Isothiocyanates (ITCs) are a class of compounds characterized by their -N=C=S functional group, which imparts electrophilic reactivity, enabling them to interact with various cellular nucleophiles. This reactivity is the foundation of their biological activity. Generally, aliphatic isothiocyanates are more reactive than their aromatic counterparts due to the electron-donating nature of the alkyl group, which increases the electrophilicity of the central carbon atom in the isothiocyanate moiety.
This guide focuses on this compound (CH-ITC) and compares its reactivity with other well-studied ITCs, namely Benzyl isothiocyanate (BITC), Allyl isothiocyanate (AITC), and Sulforaphane (SFN). The primary cellular nucleophiles considered are glutathione (B108866) (GSH) and cysteine residues within proteins, which are key targets for isothiocyanate activity in vivo.
Quantitative Comparison of Isothiocyanate Reactivity
The reactivity of isothiocyanates can be quantified by their second-order rate constants for reactions with nucleophiles. The table below summarizes the non-enzymatic rate constants for the reaction of various isothiocyanates with glutathione (GSH), a key intracellular antioxidant.
| Isothiocyanate | Structure | Type | Second-Order Rate Constant (k) with GSH (M⁻¹min⁻¹) at 25-30°C, pH 6.5[1] |
| This compound (CH-ITC) | c1ccccc1N=C=S | Aliphatic | Data not available in reviewed literature; reactivity is inferred to be similar to or slightly less than other aliphatic ITCs due to steric hindrance. |
| Benzyl Isothiocyanate (BITC) | c1ccc(cc1)CN=C=S | Aromatic | 130 |
| Allyl Isothiocyanate (AITC) | C=CCN=C=S | Aliphatic | 75 |
| Sulforaphane (SFN) | CS(=O)CCCCN=C=S | Aliphatic | 45 |
Note: While specific kinetic data for CH-ITC was not found in the reviewed literature, its structure as a bulky aliphatic isothiocyanate suggests its reactivity is likely comparable to other aliphatic ITCs, potentially moderated by steric effects.
Interaction with Cellular Signaling Pathways
The covalent modification of proteins by isothiocyanates is a key mechanism of their biological action. A primary example is the activation of the Nrf2-Keap1 signaling pathway, a crucial cellular defense against oxidative stress.
Isothiocyanates, including CH-ITC, can covalently modify reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes. The potency of an ITC as an Nrf2 activator is often correlated with its reactivity towards Keap1's cysteine thiols.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Experimental Workflow for Kinetic Analysis
Protocol 1: Kinetic Analysis of Isothiocyanate-Nucleophile Reaction by UV/Vis Spectrophotometry
This method is suitable for monitoring the reaction of an isothiocyanate with a thiol-containing nucleophile, such as N-acetylcysteine (NAC), by observing the formation of the dithiocarbamate product.[1]
-
Principle: The formation of the dithiocarbamate adduct results in a change in the UV-Vis absorbance spectrum, which can be monitored over time to determine the reaction kinetics.
-
Materials:
-
UV/Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes.
-
Isothiocyanate of interest (e.g., this compound).
-
N-acetylcysteine (NAC).
-
Anhydrous solvent (e.g., acetonitrile).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in the anhydrous solvent.
-
Prepare a stock solution of NAC (e.g., 100 mM) in the phosphate buffer.
-
-
Determination of λmax of the Product:
-
In a cuvette, mix the phosphate buffer with a final concentration of the isothiocyanate (e.g., 50 µM) and NAC (e.g., 5 mM) to drive the reaction to completion.
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax) for the dithiocarbamate product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and cuvette holder to the desired temperature (e.g., 25 °C).
-
To a cuvette, add the phosphate buffer and the NAC solution to achieve the desired final concentration (e.g., 5 mM).
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution to achieve the desired final concentration (e.g., 50 µM). Mix quickly.
-
Immediately begin monitoring the absorbance at the predetermined λmax at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The reaction is pseudo-first-order due to the excess of NAC.
-
Plot the natural logarithm of the change in absorbance versus time.
-
The pseudo-first-order rate constant (k') is the negative of the slope of the resulting linear plot.
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of NAC.
-
-
Protocol 2: Competitive Reactivity Study by High-Performance Liquid Chromatography (HPLC)
This method allows for the comparison of the relative reactivity of two different isothiocyanates towards a single nucleophile.
-
Principle: Two isothiocyanates compete for a limited amount of a nucleophile. The ratio of the resulting adducts, quantified by HPLC, reflects the relative reactivity of the two isothiocyanates.
-
Materials:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
C18 reverse-phase HPLC column.
-
This compound (CH-ITC).
-
A reference isothiocyanate (e.g., Benzyl isothiocyanate).
-
A nucleophile (e.g., glutathione or an amino acid).
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Quenching solution (e.g., 10% formic acid).
-
-
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of both isothiocyanates and the nucleophile in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vial, combine equimolar concentrations of CH-ITC and the reference isothiocyanate.
-
Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents relative to the total isothiocyanate concentration).
-
Allow the reaction to proceed at a controlled temperature.
-
-
Time-Point Sampling and Quenching:
-
At various time points, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the unreacted isothiocyanates and the two adducts using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution profile with the detector and quantify the peak areas of the two adducts.
-
-
Data Analysis:
-
The ratio of the peak areas of the two adducts at different time points provides a measure of the relative reactivity of CH-ITC compared to the reference isothiocyanate.
-
-
Conclusion
References
Cyclohexyl Isothiocyanate: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyl isothiocyanate (CH-ITC) is a member of the isothiocyanate (ITC) family, a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their chemopreventive and therapeutic potential in oncology. This guide provides a comparative overview of the in vitro and in vivo anticancer activities of ITCs, with a focus on providing a framework for understanding the potential efficacy of this compound. Due to a scarcity of publicly available data specifically for CH-ITC, this guide leverages experimental data from closely related ITCs to offer a comprehensive comparison.
In Vitro Activity: Cellular and Molecular Insights
In vitro studies are fundamental in elucidating the direct effects of a compound on cancer cells. These assays provide critical data on cytotoxicity, apoptosis induction, and the underlying molecular mechanisms.
Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cell proliferation. While specific IC50 values for this compound are not widely reported, data from other ITCs demonstrate a broad range of efficacy across various cancer cell lines.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Phenethyl isothiocyanate (PEITC) | HCT-116 (Colon) | 18.81 | [1] |
| Benzyl isothiocyanate (BITC) | HCT-116 (Colon) | 31.90 | [1] |
| Sulforaphane (SFN) | HCT-116 (Colon) | 44.05 | [1] |
| Allyl isothiocyanate (AITC) | HCT-116 (Colon) | >100 | Not specified |
| Benzyl isothiocyanate (BITC) | BxPC-3 (Pancreas) | ~8 | [2] |
Apoptosis Induction
Isothiocyanates are well-documented inducers of apoptosis (programmed cell death) in cancer cells. This is a critical mechanism for their anticancer effects. Studies have shown that ITCs can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For instance, phenethyl isothiocyanate has been shown to induce apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3.[3]
In Vivo Activity: Efficacy in Animal Models
In vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound in a whole organism, providing insights into its efficacy, toxicity, and pharmacokinetics.
While specific in vivo data for this compound is limited, a study on the structurally similar phenylhexyl isothiocyanate (PHI) in a mouse xenograft model of human leukemia provides valuable comparative data.
| Compound | Animal Model | Administration | Dosage | Outcome | Reference |
| Phenylhexyl isothiocyanate (PHI) | Immunodeficient mice with HL-60 xenografts | Oral gavage | 80% of Maximum Tolerated Dose (MTD) | Significantly reduced tumor incidence (p<0.05) | [4] |
This study highlights the potential of isothiocyanates with a hexyl group to inhibit tumor growth in vivo with minimal toxicity.[4] The observed effects were attributed to the induction of apoptosis and inhibition of cell cycle progression in the tumor cells.[4]
Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates exert their anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis. Two of the most critical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
Caption: General signaling pathways modulated by isothiocyanates.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for key in vitro assays used to evaluate the anticancer activity of compounds like this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound (or other test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: General workflow for in vitro analysis of anticancer compounds.
Conclusion
While direct experimental data for this compound is emerging, the extensive research on other isothiocyanates provides a strong foundation for its potential as an anticancer agent. The available data on structurally similar compounds suggest that CH-ITC likely inhibits cancer cell growth through the induction of apoptosis and modulation of key signaling pathways such as MAPK and NF-κB. Further in vitro and in vivo studies are warranted to fully characterize the anticancer profile of this compound and determine its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on such investigations.
References
- 1. Isothiocyanates attenuate heparin‐induced proliferation of colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 4. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cyclohexyl Isothiocyanate Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyl isothiocyanate (CH-ITC), a member of the isothiocyanate (ITC) class of compounds, has garnered interest for its potential biological activities, including anticancer and antimicrobial properties. Isothiocyanates are known to exert their effects through various mechanisms, including the modulation of enzyme activity. This guide provides a comparative analysis of CH-ITC's potential enzyme inhibitory profile against well-established inhibitors of key enzyme families: Cytochrome P450s (CYPs), Soluble Epoxide Hydrolase (sEH), and Cyclooxygenase-2 (COX-2).
Due to a lack of specific experimental data on the enzyme inhibitory activity of this compound, this guide utilizes data from structurally related and well-studied isothiocyanates, such as Sulforaphane (B1684495) (SFN), Benzyl isothiocyanate (BITC), and Phenethyl isothiocyanate (PEITC), to provide a comparative context. This approach allows for a plausible estimation of CH-ITC's potential interactions based on the known activities of its chemical class.
Comparative Analysis of Enzyme Inhibition
The following tables summarize the inhibitory activities of benchmark compounds and various isothiocyanates against key enzyme targets.
Cytochrome P450 (CYP) Enzymes
Isothiocyanates exhibit a complex interaction with CYP enzymes, with some studies showing inhibition and others induction, depending on the specific isothiocyanate and CYP isoform.[1][2][3][4] This dual activity is a critical consideration in drug development due to the central role of CYPs in drug metabolism.
| Target Enzyme | Benchmark Inhibitor | IC50 of Benchmark | Isothiocyanate | IC50/Inhibition of Isothiocyanate |
| CYP1A1/1A2 | Furafylline | ~2 µM (CYP1A2) | Sulforaphane | Potent antagonist of induction[1] |
| Aromatic ITCs | Markedly increased mRNA and activity[4] | |||
| Aliphatic ITCs | Decreased transcription and activity[4] | |||
| CYP2D6 | Quinidine | ~0.02-0.1 µM | Sulforaphane Metabolites | Inhibition to 73-78% of original activity[2] |
| CYP3A4 | Ketoconazole | ~0.01-0.1 µM | Sulforaphane | Inhibition reported[1] |
| All tested ITCs | Transcriptional repression[4] |
Soluble Epoxide Hydrolase (sEH)
Inhibition of sEH is a promising therapeutic strategy for managing inflammation and hypertension.[5] Several isothiocyanates have demonstrated potent inhibitory activity against this enzyme.
| Target Enzyme | Benchmark Inhibitor | IC50 of Benchmark | Isothiocyanate | IC50 of Isothiocyanate |
| sEH | AUDA | 18 nM (mouse), 69 nM (human) | Sulforaphane | 3.65 µM[5] |
| t-TUCB | <1 nM | Phenyl isothiocyanate | 7.5 µM[5] |
Cyclooxygenase-2 (COX-2)
Selective inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Certain isothiocyanates have shown the ability to suppress COX-2 expression and activity.[6]
| Target Enzyme | Benchmark Inhibitor | IC50 of Benchmark | Isothiocyanate | % Inhibition of Isothiocyanate |
| COX-2 | Celecoxib | ~0.04 µM | Phenyl isothiocyanate | ~99% at 50 µM[7] |
| 3-methoxyphenyl isothiocyanate | ~99% at 50 µM[7] |
Other Potential Enzyme Targets
Recent studies have highlighted that isothiocyanates can also target enzymes involved in protein degradation and modification, such as the proteasome and deubiquitinases (DUBs), which are critical in cancer progression.[8][9][10][11]
| Target Enzyme | Benchmark Inhibitor | IC50 of Benchmark | Isothiocyanate | Activity |
| Proteasome | Bortezomib | ~0.6 nM | BITC, PEITC | Significant inhibition of 26S and 20S proteasomes[8][11] |
| Deubiquitinases (USP9x, UCH37) | WP1130 (USP9x inhibitor) | ~5 µM | BITC, PEITC | Effective inhibition[9][10] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific CYP isoforms.
Methodology:
-
Incubation: Isoform-specific substrates are incubated with human liver microsomes, a source of CYP enzymes, and a range of concentrations of the test compound.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Metabolite Quantification: The formation of the specific metabolite for each CYP isoform is measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The reduction in metabolite formation in the presence of the test compound compared to a vehicle control is used to calculate the IC50 value.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
Objective: To screen for inhibitors of sEH and determine their potency.
Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, sEH enzyme, and a fluorogenic substrate.
-
Reaction Initiation: The test compound is pre-incubated with the sEH enzyme. The reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The hydrolysis of the non-fluorescent substrate to a fluorescent product by sEH is monitored kinetically using a microplate reader.
-
Data Analysis: The rate of fluorescence increase is measured. The percentage of inhibition is calculated by comparing the rate in the presence of the test compound to the rate of a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the ability of a test compound to inhibit the activity of COX-2.
Methodology:
-
Enzyme and Inhibitor Pre-incubation: Purified human recombinant COX-2 enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibition of PGE2 production by the test compound is compared to a control, and the IC50 value is calculated.
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by isothiocyanates and a general experimental workflow for enzyme inhibitor screening.
Caption: General signaling pathways modulated by isothiocyanates.
Caption: A generalized workflow for screening enzyme inhibitors.
Conclusion
While direct experimental evidence for the enzyme inhibitory activity of this compound is currently limited, the data available for other isothiocyanates suggest that it likely interacts with multiple enzyme systems critical in pharmacology and toxicology. Based on the activity of its chemical class, CH-ITC may act as a modulator of cytochrome P450 enzymes and a potential inhibitor of soluble epoxide hydrolase and cyclooxygenase-2. Furthermore, the possibility of it targeting the proteasome and deubiquitinases warrants further investigation.
The provided comparative data and experimental protocols offer a framework for researchers to design studies to elucidate the specific enzyme inhibitory profile of this compound. Such research is crucial for understanding its therapeutic potential and for the development of novel drugs. Future studies should focus on generating specific IC50 values for CH-ITC against a panel of relevant enzymes to accurately benchmark its activity against known inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Sulforaphane Metabolites on Activities of Human Drug-Metabolizing Cytochrome P450 and Determination of Sulforaphane in Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of hepatic cytochromes P450 and phase II enzymes by dietary doses of sulforaphane in rats: Implications for its chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural influence of isothiocyanates on expression of cytochrome P450, phase II enzymes, and activation of Nrf2 in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates inhibit proteasome activity and proliferation of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates inhibit proteasome activity and proliferation of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical validation of bioassay results for Cyclohexyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Cyclohexyl isothiocyanate (CH-ITC) alongside two widely studied isothiocyanates: Sulforaphane and Allyl isothiocyanate (AITC). The information presented is intended to offer a validated statistical overview of jejich respective biological activities, supported by experimental data and detailed methodologies.
Comparative Bioassay Data
The following table summarizes the available quantitative data on the cytotoxic and antimicrobial activities of this compound, Sulforaphane, and Allyl isothiocyanate. It is important to note that direct comparative studies including CH-ITC are limited; therefore, the data presented for CH-ITC is based on available information for a derivative, and comparisons are informed by structure-activity relationship principles within the isothiocyanate class.
| Compound | Bioassay | Cell Line / Organism | Result (IC50 / MIC) |
| This compound derivative | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | IC50: 69.2 µM |
| Sulforaphane | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | IC50: 15 µM |
| PC-3 (Prostate Cancer) | IC50: 15 µM | ||
| HT-29 (Colon Cancer) | IC50: 10-50 µM | ||
| Allyl isothiocyanate (AITC) | Cytotoxicity (MTT Assay) | PC-3 (Prostate Cancer) | IC50: ~15-17 µM |
| LNCaP (Prostate Cancer) | IC50: ~15-17 µM | ||
| Antimicrobial (MIC) | Escherichia coli | MIC: >200 µg/mL | |
| Bacillus cereus | MIC: >200 µg/mL | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: High values |
Signaling Pathway: Keap1-Nrf2 Activation by Isothiocyanates
Many isothiocyanates exert their chemopreventive and antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes.
Caption: Keap1-Nrf2 signaling pathway activation by isothiocyanates.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth.
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the isothiocyanate is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture medium.
-
The medium from the cell plate is removed, and 100 µL of the medium containing the different concentrations of the compound is added to the wells.
-
A control group receives medium with the solvent at the same concentration as the highest compound concentration.
-
The plate is incubated for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Isothiocyanate Solutions:
-
A stock solution of the isothiocyanate is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
2. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared microbial suspension.
-
Positive (broth with inoculum, no compound) and negative (broth only) control wells are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
-
After incubation, the plate is visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the isothiocyanate at which there is no visible growth of the microorganism.
Experimental Workflow Diagram
Caption: General workflow for cytotoxicity and antimicrobial assays.
Stability Showdown: A Comparative Analysis of Aliphatic vs. Aromatic Isothiocyanates
For researchers, scientists, and drug development professionals, understanding the stability of isothiocyanates (ITCs) is paramount for harnessing their therapeutic potential. This guide provides an objective comparison of the stability of aliphatic and aromatic isothiocyanates, supported by experimental data, to inform experimental design and drug development strategies.
Isothiocyanates, a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, have garnered significant interest for their potent chemopreventive and therapeutic properties. Their biological activity is largely attributed to the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which readily reacts with nucleophiles, including thiol groups on proteins. However, this reactivity also renders them susceptible to degradation, posing challenges for their storage, formulation, and in vivo efficacy. A key determinant of their reactivity and, consequently, their stability is the nature of the organic substituent attached to the nitrogen atom, broadly classifying them into aliphatic and aromatic isothiocyanates.
Executive Summary: A Tale of Two Stabilities
In general, aliphatic isothiocyanates are more reactive and, therefore, less stable than their aromatic counterparts . This fundamental difference arises from the electronic properties of their respective side chains. Aliphatic ITCs, such as sulforaphane (B1684495) and allyl isothiocyanate, possess electron-donating alkyl groups. These groups increase the electron density on the nitrogen atom, making the central carbon of the isothiocyanate group more electrophilic and susceptible to nucleophilic attack.
Conversely, aromatic isothiocyanates, including phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC), feature an electron-withdrawing aryl group. This aromatic ring delocalizes the electron density of the isothiocyanate moiety through resonance, which stabilizes the molecule and reduces its reactivity towards nucleophiles.[1] This inherent stability difference has significant implications for their biological activity and formulation development.
Quantitative Stability Comparison
The stability of isothiocyanates can be quantified by determining their half-life (t½) or degradation rate constants under controlled conditions. The following table summarizes available data comparing the stability of representative aliphatic and aromatic isothiocyanates. It is important to note that direct comparisons are best made when experimental conditions are identical, as stability is highly dependent on factors such as pH, temperature, and the composition of the medium.
| Isothiocyanate Class | Compound | Condition | Half-life (t½) | Reference |
| Aliphatic | Allyl Isothiocyanate (AITC) | In soil | 13.30 ± 0.81 hours | [2] |
| Aliphatic | 4-(Methylthio)butyl ITC (4-MTB-ITC) | In soil | Approximately 1 hour | [2] |
| Aromatic | Benzyl Isothiocyanate (BITC) | In soil (surface) | 0.3 - 1.7 days | [3][4] |
| Aromatic | Benzyl Isothiocyanate (BITC) | In soil (A-horizon, 8°C) | 34.6 - 40.3 hours | [2] |
Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Factors Influencing Isothiocyanate Stability
Several factors can significantly impact the stability of both aliphatic and aromatic isothiocyanates:
-
pH: Isothiocyanates are generally more stable in neutral to slightly acidic conditions. Alkaline pH accelerates their degradation, primarily through hydrolysis to the corresponding amines.
-
Temperature: Elevated temperatures increase the rate of degradation for all isothiocyanates.[5] Thermal degradation can lead to the formation of various byproducts, including thioureas and sulfides.[6][7]
-
Solvents and Nucleophiles: The presence of nucleophiles is a major driver of isothiocyanate degradation. Protic solvents like water and alcohols can react with the isothiocyanate group. Therefore, for storage and in vitro assays, aprotic solvents such as acetonitrile (B52724) or DMSO are recommended. In biological systems, abundant nucleophiles like glutathione (B108866) and cysteine residues on proteins readily react with ITCs, which is a key mechanism of their biological action but also contributes to their metabolic degradation.[8]
Experimental Protocols for Stability Assessment
Accurate assessment of isothiocyanate stability is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
Protocol 1: Comparative Stability Analysis by HPLC
This protocol outlines a stability-indicating HPLC method to compare the degradation of an aliphatic and an aromatic isothiocyanate in an aqueous buffer.
1. Materials and Reagents:
-
Aliphatic Isothiocyanate (e.g., Sulforaphane)
-
Aromatic Isothiocyanate (e.g., Phenethyl Isothiocyanate)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Stock Solutions:
-
Prepare individual stock solutions of the aliphatic and aromatic ITCs in acetonitrile at a concentration of 10 mM.
3. Stability Study Setup:
-
In separate amber vials, dilute the stock solutions with the phosphate buffer to a final concentration of 100 µM.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV detection at a wavelength appropriate for the ITCs being analyzed (e.g., 240-254 nm).[9]
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Quantify the peak area of the parent isothiocyanate at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol can be used to identify the degradation products of isothiocyanates.
1. Sample Preparation:
-
Following a stability study as described above, the samples containing degraded ITCs are extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute compounds with a range of volatilities.
-
Injector Temperature: 250°C.
-
MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
3. Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST).
Signaling Pathways and Stability Implications
The biological effects of isothiocyanates are often mediated through their interaction with cellular signaling pathways, most notably the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.
Both aliphatic and aromatic isothiocyanates are known to activate the Nrf2 pathway. The prevailing mechanism involves the reaction of the isothiocyanate with critical cysteine residues on the Keap1 protein, which leads to the release and nuclear translocation of Nrf2. Given that aliphatic isothiocyanates are generally more reactive, they are often more potent activators of the Nrf2 pathway.[1]
Figure 1. Activation of the Nrf2 signaling pathway by isothiocyanates.
Experimental Workflow for Comparative Stability Analysis
The logical flow for conducting a comparative stability study of aliphatic and aromatic isothiocyanates is outlined below.
Figure 2. Experimental workflow for the comparative stability analysis of isothiocyanates.
Conclusion
The stability of isothiocyanates is a critical consideration for their application in research and drug development. Aliphatic isothiocyanates, while often more potent in their biological activity due to higher reactivity, are inherently less stable than their aromatic counterparts. This guide provides a framework for understanding and experimentally evaluating these stability differences. By carefully considering the chemical properties of different isothiocyanates and the factors that influence their degradation, researchers can design more robust experiments and develop more effective therapeutic strategies based on these promising natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation and degradation kinetics of the biofumigant benzyl isothiocyanate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 9. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Cyclohexyl Isothiocyanate in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyl isothiocyanate (CH-ITC) is an organic compound featuring a cyclohexyl group attached to a reactive isothiocyanate moiety. While the broader class of isothiocyanates (ITCs) has been extensively studied for their potent biological activities, including anticancer and chemopreventive properties, specific experimental data on CH-ITC remains limited in publicly available research. This guide provides a comparative assessment of CH-ITC's potential specificity in key biological assays by leveraging data from structurally related ITCs and outlining detailed experimental protocols for researchers to conduct their own evaluations.
The Isothiocyanate Landscape: A Structural Overview
Isothiocyanates are characterized by the functional group -N=C=S. The nature of the "R" group attached to this functional group dictates the compound's physical properties and biological activity. ITCs are broadly categorized as aliphatic (e.g., Sulforaphane), and aromatic (e.g., Phenethyl isothiocyanate). CH-ITC, with its saturated cyclic alkyl group, falls into the aliphatic category. This structural difference is critical as it influences the molecule's electrophilicity, lipophilicity, and steric hindrance, all of which affect its interaction with biological targets.
Comparative Efficacy of Isothiocyanates in Key Biological Assays
Due to the lack of specific quantitative data for this compound, this section presents a comparative summary of the performance of other well-characterized isothiocyanates in cytotoxicity, Nrf2 activation, and STAT3 inhibition assays. This information provides a valuable benchmark for assessing the potential activity of CH-ITC.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of ITCs are fundamental to their anticancer potential. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane (SFN) | PC-3 (Prostate) | 15 | [1] |
| LNCaP (Prostate) | 17 | [1] | |
| HepG2 (Liver) | 33.8 | [2] | |
| Phenethyl Isothiocyanate (PEITC) | DU145 (Prostate) | ~7 | [3] |
| HeLa (Cervical) | Dose-dependent apoptosis | [1] | |
| Pancreatic Cancer Cells | ~7 | [3] | |
| Benzyl Isothiocyanate (BITC) | PANC-1 (Pancreatic) | Inhibits viability | [4] |
| HeLa (Cervical) | 2.5 (for G2/M arrest) | [1] | |
| Allyl Isothiocyanate (AITC) | PC-3 (Prostate) | ~15-17 | [1] |
| HeLa (Cervical) | 10 (for G2/M arrest) | [1] |
Nrf2 Activation
The Nrf2 signaling pathway is a key regulator of cellular antioxidant responses. Activation of Nrf2 by ITCs is a primary mechanism of their chemopreventive effects.
| Isothiocyanate | Cell Line | Assay | Result | Reference |
| Sulforaphane (SFN) | RAW264.7 | Western Blot | Increased nuclear Nrf2 | [5] |
| Phenethyl Isothiocyanate (PEITC) | NIH3T3 | Western Blot | Increased nuclear Nrf2 | [6] |
| Benzyl Isothiocyanate (BITC) | Not specified | Not specified | Nrf2 activator | [7] |
| Allyl Isothiocyanate (AITC) | RAW264.7 | Western Blot | Increased nuclear Nrf2 | [5] |
STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. Inhibition of STAT3 signaling is a promising anticancer strategy.
| Isothiocyanate | Cell Line | Assay | Result | Reference |
| Sulforaphane (SFN) | PANC-1 (Pancreatic) | Western Blot | Minimal effect on STAT3 phosphorylation | [4] |
| Phenethyl Isothiocyanate (PEITC) | DU145 (Prostate) | Western Blot | Inhibited constitutive and IL-6-induced STAT3 phosphorylation | [8] |
| Benzyl Isothiocyanate (BITC) | PANC-1 (Pancreatic) | Western Blot | Inhibited STAT3 tyrosine phosphorylation | [4] |
Predicting the Specificity of this compound
Experimental Protocols
To facilitate the investigation of this compound's biological activity, detailed protocols for the key assays are provided below.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of cell viability and cytotoxicity through the colorimetric MTT assay.
Materials:
-
This compound (CH-ITC) and other ITCs for comparison
-
Cancer cell line of interest (e.g., PC-3, HeLa, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of CH-ITC and other ITCs in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nrf2 Activation Assessment using a Luciferase Reporter Assay
This protocol describes a method to quantify the activation of the Nrf2 pathway using a cell line stably expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-C8)
-
This compound (CH-ITC) and a known Nrf2 activator (e.g., Sulforaphane) as a positive control
-
Complete cell culture medium
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of CH-ITC and the positive control. Include a vehicle control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration of each sample and express the results as fold induction over the vehicle control.
STAT3 Inhibition Assessment using Western Blot
This protocol details the procedure to determine the inhibitory effect of CH-ITC on STAT3 phosphorylation.
Materials:
-
This compound (CH-ITC)
-
Cancer cell line with active STAT3 signaling (e.g., DU145)
-
Complete cell culture medium
-
Cytokine for STAT3 stimulation (e.g., IL-6), if necessary
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of CH-ITC for a specified time (e.g., 2, 6, 24 hours). If studying induced STAT3 activation, starve cells in serum-free medium before stimulating with a cytokine (e.g., IL-6) in the presence or absence of CH-ITC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize protein samples and load equal amounts onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To detect total STAT3 and the loading control, strip the membrane and re-probe with the respective primary antibodies.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-STAT3 signal to the total STAT3 signal and then to the loading control to determine the relative inhibition of STAT3 phosphorylation.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl isothiocyanate inhibits STAT3 activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cyclohexyl Isothiocyanate vs. Benzyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemoprevention and therapeutics, isothiocyanates (ITCs) derived from cruciferous vegetables have garnered significant attention. Among these, benzyl (B1604629) isothiocyanate (BITC) is a well-studied compound with demonstrated efficacy. This guide provides a detailed head-to-head comparison of BITC and the synthetic cyclohexyl isothiocyanate (CH-ITC), offering a comprehensive overview of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of CH-ITC and BITC is crucial for predicting their behavior in biological systems.
| Property | This compound (CH-ITC) | Benzyl Isothiocyanate (BITC) |
| Molecular Formula | C₇H₁₁NS | C₈H₇NS |
| Molecular Weight | 141.24 g/mol | 149.21 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid/solid |
| Boiling Point | 219-220 °C | 242-243 °C |
| Density | ~0.996 g/mL | ~1.125 g/mL |
| Solubility | Soluble in organic solvents, limited in water | Soluble in organic solvents, hydrolyzes in water |
| Structure |
Biological Activities: A Comparative Analysis
While both compounds share the isothiocyanate functional group, their distinct chemical structures give rise to differences in their biological activities.
Anticancer Activity
BITC has been extensively studied for its anticancer properties. It exhibits cytotoxic effects against a variety of cancer cell lines by inducing apoptosis and causing cell cycle arrest.[1][2]
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Benzyl Isothiocyanate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 23.4 | Not Specified |
| U-87 MG | Malignant Glioma | 15.2 | Not Specified |
| SCC9 | Oral Squamous Cell Carcinoma | 5 and 25 (effective concentrations) | 24 and 48 |
| Canine Lymphoma (CLB70) | Lymphoma | ~4 | 24 |
| Canine Leukemia (CLBL-1) | Leukemia | ~6 | 24 |
Data compiled from multiple sources.[1][3]
Information regarding the anticancer activity of CH-ITC is less prevalent in the literature. While it is explored in cancer research, specific IC₅₀ values are not as widely reported, indicating a need for further investigation into its potential as a cytotoxic agent.
Antimicrobial Activity
BITC has demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[4][5][6]
Table 2: Minimum Inhibitory Concentration (MIC) of Benzyl Isothiocyanate against Various Microorganisms
| Microorganism | Type | MIC |
| Fusobacterium nucleatum | Bacterium | 0.2% |
| Gram-positive bacteria | Bacteria | Generally lower MICs than for Gram-negative |
| Gram-negative bacteria | Bacteria | Generally higher MICs than for Gram-positive |
| Yeasts and Fungi | Fungi | Strong inhibitory activity |
| Pseudomonas fragi | Bacterium | Effective at concentrations >250 ppm |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Bacterium | 2.9 - 110 µg/mL |
Data compiled from multiple sources.[4][5][6][7][8]
Similar to its anticancer profile, the antimicrobial properties of CH-ITC are not as extensively documented as those of BITC. Further studies are required to determine its MIC values against a range of pathogens.
Anti-inflammatory and Antioxidant Activities
BITC exhibits anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[9] It can suppress the production of pro-inflammatory mediators.[9] While some isothiocyanates are known for their antioxidant properties, the direct antioxidant activity of BITC is not consistently reported.[10]
There is a lack of specific data on the anti-inflammatory and antioxidant activities of CH-ITC, representing a significant knowledge gap.
Signaling Pathways and Mechanisms of Action
The biological effects of isothiocyanates are often mediated through their interaction with cellular signaling pathways.
MAPK and NF-κB Signaling
BITC is known to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11][12] Activation of MAPK pathways (JNK, p38) and inhibition of the NF-κB pathway by BITC can lead to the induction of apoptosis and suppression of inflammatory responses.[9][11]
Caption: Simplified signaling pathways modulated by Benzyl Isothiocyanate.
The effects of CH-ITC on these critical signaling pathways have not been extensively studied, highlighting a key area for future research.
Metabolism and Pharmacokinetics
The metabolic fate of isothiocyanates is a crucial determinant of their bioavailability and efficacy. Isothiocyanates are typically metabolized through the mercapturic acid pathway, involving conjugation with glutathione (B108866) (GSH).[12][13] This process facilitates their excretion from the body.[13] While the metabolism of BITC has been investigated, data on the pharmacokinetics and metabolism of CH-ITC is scarce.
Caption: General metabolic pathway of isothiocyanates (Mercapturic Acid Pathway).
Safety and Toxicity
Both CH-ITC and BITC are classified as hazardous substances. They can cause skin and eye irritation and may be harmful if swallowed or inhaled.[14] Subacute oral toxicity studies in rats have shown that high doses of BITC can lead to decreased body weight gain, and affect various organs.[15] Specific LD₅₀ values for both compounds would be necessary for a direct quantitative comparison of their acute toxicity.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of CH-ITC or BITC in the appropriate cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (medium with the solvent used to dissolve the ITCs, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CH-ITC or BITC for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Signaling Pathway Proteins (e.g., MAPK)
This technique is used to detect and quantify specific proteins involved in signaling cascades.
Workflow:
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Sample Preparation: Treat cells with CH-ITC or BITC, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-p38, p38, p-JNK, JNK).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
Benzyl isothiocyanate is a well-characterized compound with proven anticancer, antimicrobial, and anti-inflammatory activities, mediated in part through the modulation of MAPK and NF-κB signaling pathways. In contrast, while this compound shares the same reactive functional group, there is a significant lack of publicly available experimental data on its biological efficacy and mechanisms of action.
This head-to-head comparison highlights a critical need for further research into the biological properties of this compound. Future studies should focus on:
-
Determining the IC₅₀ values of CH-ITC against a broad range of cancer cell lines.
-
Establishing the MIC values of CH-ITC against various pathogenic microorganisms.
-
Investigating the anti-inflammatory and antioxidant potential of CH-ITC.
-
Elucidating the effects of CH-ITC on key signaling pathways, such as MAPK and NF-κB.
-
Conducting in vivo studies to assess the pharmacokinetics, metabolism, and toxicity of CH-ITC.
Such research will be invaluable for determining if this compound holds similar or even superior therapeutic potential compared to its well-studied counterpart, benzyl isothiocyanate, and for guiding the development of novel isothiocyanate-based drugs.
References
- 1. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways [PeerJ] [peerj.com]
- 12. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Is Cyclohexyl isothiocyanate a more potent agent than allyl isothiocyanate?
A Comparative Analysis of Anticancer and Antimicrobial Efficacy
In the landscape of bioactive compounds, isothiocyanates (ITCs) derived from cruciferous vegetables have garnered significant attention for their potential therapeutic applications. Among these, allyl isothiocyanate (AITC), the pungent compound in mustard and wasabi, is well-studied. Its lesser-known counterpart, cyclohexyl isothiocyanate (CH-ITC), presents a compelling case for comparative analysis. This guide offers a detailed examination of the available experimental data to objectively compare the potency of these two molecules for researchers, scientists, and drug development professionals.
At a Glance: Key Potency Indicators
A direct comparison of the intrinsic potency of pure this compound and allyl isothiocyanate is challenging due to a lack of head-to-head studies. However, by collating data from various sources on their derivatives and individual activities, a comparative picture emerges. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Comparative Anticancer Potency (IC50) of AITC and CH-ITC Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Source(s) |
| Allyl Isothiocyanate (AITC) | Malignant Glioma (GBM 8401) | 9.25 ± 0.69 | [1] |
| Cisplatin-Resistant Oral Cancer | ~30 | [1] | |
| Non-Small Cell Lung Cancer (H1299) | 5 | [1] | |
| Non-Small Cell Lung Cancer (A549) | 10 | [1] | |
| Breast Cancer (MCF-7) | ~5 | [1] | |
| Breast Cancer (MDA-MB-23) | ~5 | [1] | |
| Colon Cancer (HCT-116) | >5 (less potent than PEITC, BITC, SFN) | [2] | |
| This compound (CH-ITC) Derivatives | |||
| Thiazoline-tetralin derivative | Breast Cancer (MCF-7) | 69.2 | [3] |
| Cyclohexylmethylaminoindenooxadiazinone derivative | Non-Small Cell Lung Cancer (A549) | ~153.5 (converted from 64.88 µg/ml) | [3] |
| Cyclohexylmethylaminoindenooxadiazinone derivative | Liver Cancer (HepG2) | ~92.7 (converted from 39.18 µg/ml) | [3] |
Note: The IC50 values for CH-ITC are for its derivatives, not the parent compound. The molecular weight of the cyclohexylmethylaminoindenooxadiazinone derivative was estimated to be approximately 422.5 g/mol for the conversion from µg/ml to µM.
Based on the available data, AITC generally exhibits greater potency in its pure form against a range of cancer cell lines, with IC50 values in the low micromolar range. The tested derivatives of CH-ITC show significantly higher IC50 values, suggesting lower potency in these specific forms.
Table 2: Comparative Antimicrobial Potency
| Compound | Key Findings | Source(s) |
| Allyl Isothiocyanate (AITC) | Generally considered to have weaker antimicrobial activity compared to aromatic ITCs like Benzyl isothiocyanate (BITC). | [4] |
| Lower zones of inhibition against Methicillin-Resistant Staphylococcus aureus (MRSA) compared to BITC and Phenylethyl isothiocyanate (PEITC). | [4] | |
| This compound (CH-ITC) | No direct MIC values found in the searched literature. General antimicrobial properties are mentioned but without quantitative data for comparison. |
The literature consistently points to aromatic isothiocyanates being more potent antimicrobial agents than aliphatic ones like AITC.[4] Data on the antimicrobial strength of CH-ITC is currently lacking.
Deep Dive: Mechanisms of Action
Allyl Isothiocyanate (AITC): A Multi-pronged Attack
AITC exerts its anticancer effects through a variety of signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest. A key mechanism involves the induction of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.
Figure 1. AITC-induced apoptosis pathway.
This compound (CH-ITC): An Emerging Profile
The precise signaling pathways modulated by CH-ITC are less defined in the current literature. However, its derivatives have been shown to induce cytotoxicity and apoptosis in cancer cells. The general mechanism is believed to involve direct cell killing and halting proliferation.
Figure 2. General mechanism of CH-ITC derivatives.
Experimental Protocols
The determination of the potency of these compounds relies on standardized in vitro assays. Below are the methodologies for the key experiments cited in this guide.
1. Cytotoxicity Assay (MTT Assay for IC50 Determination)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3. Workflow for IC50 determination.
2. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The isothiocyanate is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Based on the currently available scientific literature, allyl isothiocyanate (AITC) appears to be a more potent anticancer agent than the tested derivatives of this compound (CH-ITC) . AITC demonstrates efficacy against a broader range of cancer cell lines at lower micromolar concentrations. In the realm of antimicrobial activity, while data for CH-ITC is scarce, the general trend suggests that as an aliphatic isothiocyanate, AITC is likely less potent than its aromatic counterparts.
The study of CH-ITC and its derivatives is still in its nascent stages. Further research, including direct comparative studies and the evaluation of the pure CH-ITC compound, is necessary to fully elucidate its therapeutic potential. The development of novel, more potent derivatives of CH-ITC could also be a promising avenue for future drug discovery efforts. For now, AITC remains the more extensively researched and, based on current data, more potent agent of the two.
References
Safety Operating Guide
Proper Disposal of Cyclohexyl Isothiocyanate: A Guide for Laboratory Professionals
The responsible management of cyclohexyl isothiocyanate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This chemical is hazardous and requires careful handling throughout its lifecycle, from use to disposal. This guide provides essential safety information, procedural guidance for waste handling, and emergency protocols.
Immediate Safety and Hazard Information
This compound is a corrosive and toxic substance that demands strict adherence to safety protocols. It is classified as a corrosive, acidic, organic liquid and is assigned UN number 3265 for transport.[1] Key hazards include severe skin burns, serious eye damage, and potential sensitization, which may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2] Ingestion, skin contact, and inhalation are all harmful.[1] The compound is also combustible and can produce highly toxic gases, such as hydrogen cyanide and nitrogen oxides, in a fire.[3]
Data Summary: Hazard and Disposal Information
The following table summarizes the critical safety and disposal data for this compound.
| Parameter | Data | Citations |
| Primary Hazards | Causes severe skin burns and eye damage; Harmful if swallowed, inhaled, or in contact with skin; May cause allergic skin reaction or respiratory sensitization. | [1][2] |
| Physical State | Clear, colorless to pale yellow liquid. | |
| UN Number | 3265 | [1] |
| Proper Shipping Name | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (this compound) | [1] |
| Disposal Method | Treat as hazardous waste. Must be disposed of by a licensed professional waste disposal company. | [1][3] |
| Spill Cleanup | Absorb with inert, non-combustible material (e.g., sand, earth, vermiculite, activated charcoal). Do not use water. Place in a sealed, labeled container for disposal. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, amines, acids, heat, and moisture. | [4] |
| Firefighting Media | Use dry chemical, CO2, alcohol-resistant foam, or water spray. Do not use a solid stream of water. Water spray should only be used to cool fire-exposed containers. | [1][3] |
Operational and Disposal Plan
The standard and safest procedure for the disposal of this compound is to treat it as hazardous chemical waste. In-lab chemical neutralization is not recommended due to the compound's reactivity and hazardous nature. All waste must be handled by a licensed professional disposal service.[1]
Waste Segregation and Storage Protocol
-
Do Not Mix : Never mix this compound waste with other chemical waste streams. Mixing can lead to dangerous and unknown reactions.
-
Use Original Containers : Whenever possible, store waste in its original, clearly labeled container.
-
Proper Labeling : If a new waste container is used, it must be chemically compatible, leak-proof, and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., corrosive, toxic).
-
Secure Storage : Keep waste containers tightly sealed and stored in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2] This area should be away from incompatible materials. Use secondary containment to prevent the spread of material in case of a leak.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.
Experimental Protocol: Spill Cleanup
This protocol details the immediate steps to be taken in the event of a this compound spill. This procedure must be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Tightly fitting safety goggles and a face shield (minimum 8 inches).[1]
-
Chemical-resistant gloves (inspect before use).[1]
-
Protective clothing (e.g., lab coat).
-
Respiratory protection may be necessary depending on the scale and location of the spill.[2]
Procedure:
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate spill area.[3] Ensure the area is well-ventilated.
-
Contain the Spill : If safe to do so, prevent the spill from spreading. Cover drains in the vicinity.[1]
-
Absorb the Chemical : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, vermiculite, or activated charcoal.[2][3] DO NOT USE WATER or combustible materials like paper towels for the initial absorption.[3]
-
Collect the Waste : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, leak-proof container designated for hazardous waste.
-
Seal and Label : Tightly seal the container. Label it clearly with "Hazardous Waste: this compound Spill Debris" and the date.
-
Decontaminate the Area : After the absorbed material has been removed, decontaminate the spill area. Wash the area with soap and plenty of water, collecting the cleaning water as hazardous waste if necessary.[1]
-
Dispose of Contaminated Materials : All contaminated items, including gloves, absorbent pads, and clothing, must be placed in the hazardous waste container. Wash hands and any exposed skin thoroughly after the cleanup is complete.[1]
-
Arrange for Disposal : Contact your EHS office to arrange for the disposal of the sealed waste container.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Cyclohexyl Isothiocyanate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for Cyclohexyl isothiocyanate, ensuring a secure laboratory environment.
This compound is a corrosive and toxic chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is also harmful if swallowed or inhaled.[2][3] Adherence to the following guidelines is critical to mitigate risks and ensure safe usage.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure. All personnel handling this compound must use the following equipment.[1][3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[4] | Protects against splashes and vapors that can cause severe eye damage.[2][3][4] |
| Hand Protection | Impervious gloves (e.g., elbow-length PVC gloves).[1] | Prevents skin contact which can lead to severe burns.[1][3][4] Gloves must be inspected before use and disposed of properly after handling.[4] |
| Respiratory Protection | Use in a well-ventilated area is mandatory.[1] If ventilation is inadequate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[4] For sole protection, a full-face supplied air respirator should be used.[4] | Protects against inhalation of toxic vapors which may cause respiratory irritation or allergic reactions.[1][4] |
| Protective Clothing | A complete suit protecting against chemicals, such as a PVC apron or a full PVC protective suit in cases of severe exposure risk.[1][4] Overalls should be worn.[1] | Minimizes the risk of skin contact and contamination of personal clothing.[1] |
Operational Plan and Handling Procedures
Safe handling practices are crucial to prevent accidents and exposure. The following steps must be followed when working with this compound:
-
Preparation :
-
Handling :
-
Storage :
Emergency and Disposal Plan
In the event of an emergency or the need for disposal, the following procedures must be enacted swiftly and safely.
Spill Response:
| Spill Size | Procedure |
| Minor Spill | 1. Evacuate non-essential personnel. 2. Wear appropriate PPE. 3. Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1] 4. Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][4] 5. Clean the spill area thoroughly. |
| Major Spill | 1. Evacuate the area immediately. 2. Contact your institution's emergency response team. 3. Follow their specific procedures for large-scale hazardous material cleanup. |
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[2][4] Wash the affected area with soap and plenty of water.[4] Seek immediate medical attention.[2][3] |
| Inhalation | Move the person to fresh air.[3][4] If breathing is difficult or has stopped, provide artificial respiration.[2][4] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[3][4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2][3] |
Disposal Plan:
-
All waste containing this compound is considered hazardous waste.[2]
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1][2]
-
It is recommended to use a licensed professional waste disposal service.[4]
-
Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[2]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
